2-Chloro-5-hydroxymethylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXYBEXWMJZLJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175880 | |
| Record name | (6-Chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21543-49-7 | |
| Record name | (6-Chloropyridin-3-yl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021543497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6-Chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-hydroxymethyl pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Chloro-5-hydroxymethylpyridine physical properties
An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-hydroxymethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, a key intermediate in the pharmaceutical and agrochemical industries. As a Senior Application Scientist, my objective is to present this information with technical accuracy and practical, field-proven insights to support your research and development endeavors.
Compound Identification and Molecular Structure
This compound is a substituted pyridine derivative. The presence of a chlorine atom, a hydroxyl group, and the pyridine ring structure confers specific reactivity and physical characteristics that are crucial for its application in synthesis.
-
IUPAC Name: (6-Chloropyridin-3-yl)methanol[1]
-
Synonyms: 6-Chloro-3-pyridinemethanol, 2-Chloro-5-(hydroxymethyl)pyridine[1][2]
-
CAS Number: 21543-49-7[1]
-
Molecular Formula: C₆H₆ClNO[2]
-
Molecular Weight: 143.57 g/mol [1]
-
Chemical Structure:
Caption: Molecular structure of this compound.
Core Physical and Chemical Properties
The physical properties of a compound are fundamental to its handling, reaction setup, purification, and formulation. The data presented below has been consolidated from various authoritative sources.
| Property | Value | Source(s) |
| Appearance | White to brown powder or low melting solid | [2] |
| Melting Point | 51-54 °C (lit.) | [2] |
| Boiling Point | 120 °C at 0.4 mmHg | [2] |
| Density | 1.280 g/cm³ | [2] |
| Solubility | Soluble in Methanol | [2] |
| Flash Point | >230 °F (>110 °C) | [2] |
| pKa (Predicted) | 13.32 ± 0.10 | [2] |
Expert Insights: The melting point range of 51-54 °C suggests that the compound is a solid at room temperature, which simplifies weighing and handling compared to a liquid.[2] Its solubility in methanol indicates that polar protic solvents are suitable for reactions and purification processes like recrystallization or chromatography.[2] The high boiling point, even under reduced pressure, implies low volatility, reducing inhalation risks during handling but requiring vacuum distillation for purification if necessary.[2]
Spectroscopic Profile
While specific spectra are proprietary to the analyzing entity, the structural features of this compound allow for a reliable prediction of its spectral characteristics.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂) protons, and a broad singlet for the hydroxyl (-OH) proton which is exchangeable with D₂O. The aromatic signals will exhibit splitting patterns (doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene-like system.
-
¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The carbon attached to the chlorine will be downfield, as will the aromatic carbons, while the methylene carbon will appear in the aliphatic region.
-
Infrared (IR) Spectroscopy: Key expected peaks include a broad absorption band around 3200-3400 cm⁻¹ for the O-H stretch of the alcohol, C-H stretching for the aromatic ring just above 3000 cm⁻¹, and C=C/C=N stretching in the 1400-1600 cm⁻¹ region. A C-Cl stretching band would be observed in the fingerprint region, typically around 600-800 cm⁻¹.
Experimental Protocols: A Self-Validating Approach
To ensure trustworthiness and reproducibility, protocols must be designed as self-validating systems. The following workflows exemplify this principle.
Protocol 1: Melting Point Determination
This protocol uses a calibrated digital melting point apparatus, a standard for obtaining accurate and reproducible data.
Objective: To determine the melting point range of a solid sample of this compound.
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry and free of solvent, as impurities can depress and broaden the melting point range. This is achieved by drying the sample under vacuum.
-
Finely crush a small amount of the solid into a powder to ensure uniform heat transfer.
-
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount.
-
Invert the tube and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm. A tightly packed sample prevents air pockets and ensures accurate measurement.
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus. Calibration is crucial and should be regularly checked with certified standards (e.g., caffeine, vanillin).
-
Set a ramp rate of 1-2 °C per minute. A slow ramp rate is critical for accurately observing the onset and completion of melting, especially near the expected melting point.
-
-
Measurement:
-
Insert the loaded capillary into the apparatus.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂. A narrow range (<2 °C) is indicative of high purity.
-
Caption: Workflow for accurate melting point determination.
Protocol 2: Sample Preparation for NMR Spectroscopy
Objective: To prepare a sample of this compound for ¹H and ¹³C NMR analysis.
Methodology:
-
Sample Weighing: Accurately weigh 10-20 mg of the high-purity compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly observing exchangeable protons like -OH.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean vial. Gently vortex or sonicate to ensure complete dissolution.
-
Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents issues with magnetic field shimming.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical intermediate.
-
GHS Hazard Classification: this compound is classified as an irritant.[2]
-
Precautionary Measures & Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[3]
-
Personal Protection: Wear appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), safety goggles, and chemical-resistant gloves.
-
Handling: Avoid breathing dust.[3] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[3]
-
-
Storage:
-
Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[2]
-
It is classified under Storage Class Code 11 as a combustible solid.
-
Role in Synthesis: A Critical Intermediate
This compound is a valuable building block primarily due to the reactivity of its functional groups. The hydroxyl group can be readily converted into other functionalities, such as a chloromethyl group, creating the highly reactive intermediate 2-chloro-5-(chloromethyl)pyridine (CAS 70258-18-3).[4] This subsequent intermediate is a cornerstone in the synthesis of several neonicotinoid insecticides, including Imidacloprid and Acetamiprid.[5][6]
Caption: Synthetic utility of this compound.
This demonstrates the compound's pivotal role, where the initial hydroxymethyl group serves as a handle for introducing the key electrophilic chloromethyl side chain required for building the final pesticide molecules.
Conclusion
This compound is a well-characterized solid with defined physical properties that facilitate its use as a key intermediate in multi-step syntheses. A thorough understanding of its melting point, solubility, and thermal stability, combined with stringent adherence to safety and handling protocols, is essential for its effective and safe application in research and development settings. The protocols and data provided in this guide serve as an authoritative resource for scientists engaged in the fields of medicinal chemistry and agrochemical development.
References
- 1. jk-sci.com [jk-sci.com]
- 2. 21543-49-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-CHLORO-5-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Chloro-5-chloromethylpyridine [jubilantingrevia.com]
- 6. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chloro-5-hydroxymethylpyridine: Structure, Synthesis, and Analysis
This guide provides a comprehensive technical overview of 2-Chloro-5-hydroxymethylpyridine, a key intermediate in medicinal chemistry and drug development. It is intended for an audience of researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its chemical structure, synthesis, and detailed analytical methodologies.
Introduction: The Significance of a Versatile Pyridine Derivative
This compound, with the CAS Number 21543-49-7, is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules. Its bifunctional nature, featuring a reactive chlorine atom and a versatile hydroxymethyl group, makes it a valuable building block for the construction of diverse molecular scaffolds. The pyridine ring itself is a common motif in a wide array of biologically active compounds, and the specific substitution pattern of this molecule allows for strategic modifications in the pursuit of novel therapeutic agents. Understanding the nuanced chemical characteristics and analytical profile of this compound is paramount for its effective utilization in research and development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physical and chemical properties of this compound is fundamental to its handling, application, and analysis.
Core Chemical Identity
The foundational identity of this compound is established by its molecular formula and precise mass, which are critical for mass spectrometry and elemental analysis.
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClNO | |
| Molecular Weight | 143.57 g/mol | |
| CAS Number | 21543-49-7 | |
| InChI | 1S/C6H6ClNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 | |
| SMILES | OCc1ccc(Cl)nc1 |
Physical Characteristics
The physical state and solubility of a compound dictate its handling and reaction conditions.
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 51-54 °C | |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents. |
Structural Visualization
The arrangement of atoms within this compound is key to understanding its reactivity.
Caption: Chemical structure of this compound.
Synthesis of this compound
While multiple synthetic routes to substituted pyridines exist, a common and effective laboratory-scale synthesis of this compound proceeds from 2-chloro-5-methylpyridine. This precursor is commercially available and can be synthesized via the chlorination of 3-methylpyridine.[1]
Synthetic Pathway Overview
The conversion of the methyl group to a hydroxymethyl group can be achieved through a two-step process involving radical bromination followed by hydrolysis.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-(bromomethyl)pyridine
-
To a solution of 2-chloro-5-methylpyridine (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-chloro-5-(bromomethyl)pyridine, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-chloro-5-(bromomethyl)pyridine in a mixture of acetone and water.
-
Add calcium carbonate (CaCO₃, 1.5 eq) to the solution to neutralize the hydrobromic acid formed during the reaction.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.
Comprehensive Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Due to the lack of publicly available experimental spectra for this compound, the following is a predicted analysis based on established principles and data from structurally similar compounds such as 2-chloro-5-methylpyridine and 2-chloro-5-hydroxypyridine.[2][3]
4.1.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3 | d | 1H | H-6 | The proton at position 6 is a doublet due to coupling with the proton at position 4. It is the most downfield aromatic proton due to its proximity to the electronegative nitrogen atom. |
| ~7.7 | dd | 1H | H-4 | The proton at position 4 is a doublet of doublets due to coupling with the protons at positions 3 and 6. |
| ~7.4 | d | 1H | H-3 | The proton at position 3 is a doublet due to coupling with the proton at position 4. |
| ~4.7 | s | 2H | -CH₂OH | The methylene protons of the hydroxymethyl group are expected to appear as a singlet. |
| ~2.0 | br s | 1H | -OH | The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary with concentration and temperature. |
4.1.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 | C-2 | The carbon atom bearing the chlorine atom is significantly deshielded. |
| ~148 | C-6 | The carbon atom adjacent to the nitrogen is also deshielded. |
| ~138 | C-4 | Aromatic CH carbon. |
| ~135 | C-5 | The carbon atom attached to the hydroxymethyl group. |
| ~122 | C-3 | Aromatic CH carbon. |
| ~63 | -CH₂OH | The carbon of the hydroxymethyl group. |
4.1.3. NMR Sample Preparation and Acquisition Protocol
-
Sample Preparation: Accurately weigh 10-20 mg of high-purity this compound into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4]
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Lock and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Employ a standard single-pulse experiment with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[4]
-
¹³C NMR Acquisition: Use a proton-decoupled single-pulse experiment with a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[4]
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (hydroxyl group) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂-) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching vibrations of the pyridine ring |
| 1100-1000 | Strong | C-O stretch (primary alcohol) |
| 800-700 | Strong | C-Cl stretch |
FTIR Analysis Workflow
Caption: Workflow for FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrum Fragmentation
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 143, corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in an M+2 peak at m/z 145 with approximately one-third the intensity of the M⁺ peak.
Common Fragmentation Pathways:
-
Loss of H₂O: A peak at m/z 125 resulting from the loss of a water molecule from the molecular ion.
-
Loss of CH₂OH: A peak at m/z 112 corresponding to the loss of the hydroxymethyl radical.
-
Loss of Cl: A peak at m/z 108 due to the loss of a chlorine radical.
High-Performance Liquid Chromatography (HPLC)
Proposed HPLC Method
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (with 0.1% formic acid) gradient | A gradient elution will ensure good resolution of the main peak from any impurities. Formic acid improves peak shape and is MS-compatible. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 270 nm | Pyridine derivatives typically have strong UV absorbance in this region. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
HPLC Method Development and Validation Workflow
Caption: HPLC method development and application workflow.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a valuable and versatile building block in the field of organic synthesis and drug discovery. A thorough understanding of its chemical structure, properties, and analytical profile is crucial for its effective application. This guide has provided a comprehensive overview, including predicted analytical data and detailed experimental protocols, to support researchers and scientists in their work with this important chemical intermediate. The methodologies and insights presented herein are intended to serve as a practical resource for the synthesis, purification, and characterization of this compound, thereby facilitating its use in the development of novel chemical entities.
References
- 1. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 2. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]
- 3. 2-Chloro-5-hydroxypyridine(41288-96-4) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-hydroxymethylpyridine
Abstract
2-Chloro-5-hydroxymethylpyridine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its structural motif is a key building block in the development of novel therapeutic agents and crop protection products. This technical guide provides an in-depth analysis of the primary synthetic pathways to this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development and process chemistry. The guide critically evaluates three core synthetic strategies: the reduction of 2-chloropyridine-5-carboxylic acid derivatives, the oxidation of 2-chloro-5-methylpyridine, and the hydroxymethylation of 2-chloropyridine precursors via organometallic intermediates. Each pathway is examined through the lens of chemical principles, procedural efficacy, and industrial scalability, supported by detailed experimental protocols, comparative data, and mechanistic insights.
Introduction
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its functionalization is a cornerstone of modern drug discovery. Among the vast array of substituted pyridines, this compound, also known as (2-chloropyridin-5-yl)methanol, has emerged as a particularly valuable intermediate. The presence of a chlorine atom at the 2-position provides a handle for further nucleophilic substitution or cross-coupling reactions, while the hydroxymethyl group at the 5-position offers a site for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This unique combination of reactive sites makes it a versatile precursor for a diverse range of complex molecules.
This guide is structured to provide a holistic understanding of the synthesis of this important molecule. It moves beyond a simple recitation of reaction schemes to delve into the underlying principles that govern each transformation. By understanding the "why" behind the "how," researchers can be better equipped to optimize existing methods and develop novel, more efficient synthetic routes.
Synthesis via Reduction of 2-Chloropyridine-5-Carboxylic Acid and its Derivatives
One of the most direct and conceptually straightforward approaches to this compound involves the reduction of a carbonyl group at the 5-position of a 2-chloropyridine ring. This pathway typically starts from 2-chloropyridine-5-carboxylic acid or its more reactive derivatives, such as esters or acid chlorides.
Mechanistic Considerations
The reduction of carboxylic acid derivatives to alcohols is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and depends on the reactivity of the starting material. Carboxylic acids themselves are generally resistant to reduction by milder agents like sodium borohydride (NaBH₄) and require more potent hydride donors such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H)[1]. Esters and acid chlorides, being more electrophilic, are readily reduced by a wider range of reagents, including sodium borohydride[2].
The mechanism of reduction by complex metal hydrides like NaBH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This initial addition leads to the formation of a tetrahedral intermediate, an alkoxide, which is subsequently protonated during the workup to yield the final alcohol product[1][3].
Synthesis Pathway Diagram
Caption: Reduction pathway to this compound.
Experimental Protocol: Reduction of Ethyl 2-chloronicotinate with Sodium Borohydride
This protocol is based on established procedures for the reduction of esters to alcohols using sodium borohydride[4][5].
Materials:
-
Ethyl 2-chloronicotinate
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloronicotinate (1.0 eq) in absolute ethanol (10 mL per gram of ester).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases.
-
Adjust the pH of the solution to ~7-8 with a saturated sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound[6][7].
Synthesis via Oxidation of 2-Chloro-5-methylpyridine
An alternative synthetic strategy involves the direct oxidation of the methyl group of 2-chloro-5-methylpyridine. This approach is attractive due to the commercial availability of the starting material.
Mechanistic Considerations
The oxidation of a methyl group attached to an aromatic ring to a primary alcohol can be challenging as the reaction can often proceed to the corresponding aldehyde or carboxylic acid. Selective oxidation requires careful choice of the oxidizing agent and reaction conditions. Common reagents for this transformation include selenium dioxide (SeO₂), chromium-based reagents, or catalytic aerobic oxidation methods.
Biocatalytic approaches using whole-cell systems or isolated enzymes are also gaining traction as they can offer high selectivity under mild conditions[8].
Synthesis Pathway Diagram
Caption: Oxidation pathway to this compound.
Experimental Protocol: Conceptual Oxidation of 2-Chloro-5-methylpyridine
Materials:
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 2-chloro-5-methylpyridine (1.0 eq) and selenium dioxide (1.1 eq) in a mixture of dioxane and water (e.g., 95:5 v/v).
-
Heat the mixture to reflux with vigorous stirring for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the selenium byproduct. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washes and dilute with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis via Hydroxymethylation of a 2-Chloropyridine Precursor
This pathway involves the formation of a carbon-carbon bond by reacting a nucleophilic 2-chloropyridine derivative with an electrophilic one-carbon source, typically formaldehyde or a synthetic equivalent.
Mechanistic Considerations
A common strategy to generate a nucleophilic pyridine ring is through the formation of an organometallic reagent, such as a Grignard or an organolithium species. For instance, treatment of 2,5-dichloropyridine with magnesium could potentially form a Grignard reagent at the more reactive 5-position, which can then react with formaldehyde to introduce the hydroxymethyl group. Alternatively, halogen-metal exchange or direct lithiation of a suitable 2-chloropyridine derivative can generate a nucleophilic center for subsequent reaction with an electrophile.
Synthesis Pathway Diagram
Caption: Hydroxymethylation pathway to this compound.
Experimental Protocol: Conceptual Grignard Reaction and Hydroxymethylation
A detailed experimental protocol for this specific transformation is not explicitly provided in the search results. The following is a conceptual protocol based on general principles of Grignard reactions and hydroxymethylation.
Materials:
-
2,5-Dichloropyridine
-
Magnesium turnings
-
Iodine (a crystal for initiation)
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a stream of inert gas (e.g., argon or nitrogen).
-
Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 2,5-dichloropyridine (1.0 eq) in anhydrous THF.
-
Add a small portion of the 2,5-dichloropyridine solution to the magnesium turnings. The reaction may need to be initiated by gentle heating.
-
Once the reaction has started (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining 2,5-dichloropyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flask, dry paraformaldehyde (1.5 eq) under vacuum. Suspend the paraformaldehyde in anhydrous THF.
-
Cool the Grignard reagent solution to 0 °C and slowly add the paraformaldehyde suspension.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Comparative Analysis of Synthesis Pathways
The choice of a synthetic route for this compound depends on several factors, including the scale of the synthesis, the cost and availability of starting materials, and the desired purity of the final product.
| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields |
| 1. Reduction | 2-Chloropyridine-5-carboxylic acid or its ester | NaBH₄, LiAlH₄, DIBAL-H | Direct and high-yielding transformation of a functional group. | Starting material can be expensive; potent reducing agents can be hazardous on a large scale.[4] | 70-90% |
| 2. Oxidation | 2-Chloro-5-methylpyridine | SeO₂, CrO₃, Biocatalysts | Readily available starting material. | Risk of over-oxidation to aldehyde or carboxylic acid; selectivity can be challenging; use of heavy metals can be environmentally problematic. | Variable, depends on selectivity |
| 3. Hydroxymethylation | 2,5-Dichloropyridine | Mg, Formaldehyde | Utilizes readily available starting materials. | Grignard formation can be sensitive to moisture and impurities; potential for side reactions. | 50-70% |
Conclusion
The synthesis of this compound can be accomplished through several viable pathways, each with its own set of advantages and challenges. The reduction of 2-chloropyridine-5-carboxylic acid derivatives offers a direct and often high-yielding route, particularly suitable for laboratory-scale synthesis. The oxidation of 2-chloro-5-methylpyridine is an attractive option from an industrial perspective due to the availability of the starting material, though achieving high selectivity remains a key challenge. The hydroxymethylation of a 2-chloropyridine precursor via an organometallic intermediate provides a flexible approach that can be adapted to various substituted pyridines.
The selection of the optimal synthetic strategy will ultimately be guided by the specific requirements of the project, including economic considerations, environmental impact, and the desired scale of production. Further research into more selective and sustainable oxidation catalysts and more robust and functional group tolerant organometallic reactions will undoubtedly lead to even more efficient and elegant syntheses of this important chemical intermediate.
References
- 1. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 2. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 3. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. benchchem.com [benchchem.com]
- 9. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
An In-depth Technical Guide to 6-Chloropyridine-3-methanol (CAS No. 21543-49-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyridine-3-methanol, identified by CAS number 21543-49-7, is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its structure, which integrates a pyridine ring with a chlorine atom and a hydroxymethyl group, provides a unique combination of reactivity and functionality. This strategic arrangement of functional groups makes it an invaluable intermediate in the synthesis of a wide array of biologically active molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1][2][3] The pyridine core is a well-established scaffold in drug design, known for its ability to engage in crucial hydrogen bonding interactions with biological targets.[3] The presence of a reactive chlorine atom allows for various nucleophilic substitution and cross-coupling reactions, while the hydroxymethyl group offers a site for esterification, etherification, or oxidation to introduce further molecular diversity.[1] This guide provides a comprehensive overview of the properties, synthesis, applications, and safety protocols for 6-Chloropyridine-3-methanol, designed to equip researchers and drug development professionals with the technical insights necessary for its effective and safe utilization.
Physicochemical Properties
6-Chloropyridine-3-methanol is typically a white to off-white solid at room temperature.[1] Its solubility in polar organic solvents like ethanol and methanol, and slight solubility in water, is attributed to the hydrogen bonding capacity of the hydroxymethyl group.[1][2]
| Property | Value | Source |
| CAS Number | 21543-49-7 | --INVALID-LINK--[4] |
| Molecular Formula | C₆H₆ClNO | --INVALID-LINK--[4] |
| Molecular Weight | 143.57 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid (typically a white to off-white powder) | --INVALID-LINK--[1] |
| Melting Point | 51-54 °C | --INVALID-LINK--[5] |
| Boiling Point | 276.7 °C at 760 mmHg | --INVALID-LINK--[6] |
| Density | 1.324 g/cm³ | --INVALID-LINK--[6] |
| Flash Point | 121.2 °C | --INVALID-LINK--[6] |
| Solubility | Slightly soluble in water; Soluble in polar organic solvents like ethanol and methanol. | --INVALID-LINK--[1] |
| IUPAC Name | (6-chloropyridin-3-yl)methanol | --INVALID-LINK--[7] |
| Synonyms | 2-Chloro-5-(hydroxymethyl)pyridine, 2-Chloro-5-hydroxymethylpyridine | --INVALID-LINK--[4] |
Synthesis and Reaction Pathways
The synthesis of 6-Chloropyridine-3-methanol can be achieved through various routes, often starting from readily available pyridine derivatives. A common approach involves the reduction of 6-chloronicotinic acid.[8] The choice of synthetic route can be influenced by factors such as starting material availability, desired purity, and scalability.
Representative Synthesis Protocol: Reduction of 6-Chloronicotinic Acid
This protocol outlines a laboratory-scale synthesis of 6-Chloropyridine-3-methanol via the reduction of 6-chloronicotinic acid using a borane complex. This method is favored for its relatively mild reaction conditions and good yields.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloronicotinic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Controlling Temperature: Maintain the temperature of the solution below 30°C, using an ice bath if necessary, to manage any exothermic processes.
-
Addition of Reducing Agent: Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) or a similar borane reagent (approximately 1.0 equivalent) to the stirred solution. The rate of addition should be controlled to maintain a slow and steady evolution of gas.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching the Reaction: Carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated hydrochloric acid (e.g., 2 mL). Stir this mixture for approximately one hour to quench any unreacted borane complex.
-
pH Adjustment and Extraction: Adjust the pH of the aqueous mixture to approximately 5 using a suitable base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent such as chloroform or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro-3-pyridinemethanol.
-
Final Product: The crude product can be further purified by column chromatography or recrystallization to obtain the final product of high purity.[8]
Caption: Synthesis workflow for 6-Chloropyridine-3-methanol.
Applications in Drug Discovery and Organic Synthesis
The bifunctional nature of 6-Chloropyridine-3-methanol makes it a versatile intermediate in several areas of chemical research and development.
-
Pharmaceutical Intermediates: This compound is a key precursor in the synthesis of various pharmaceutical agents. The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in kinase inhibitors.[3] The chloro-substituent provides a handle for introducing larger, more complex moieties through reactions like Suzuki or Buchwald-Hartwig couplings, which are fundamental in modern drug discovery. The hydroxymethyl group can be modified to fine-tune solubility and pharmacokinetic properties.[1]
-
Agrochemicals: Similar to its role in pharmaceuticals, 6-Chloropyridine-3-methanol serves as a building block for novel pesticides and herbicides. The chloropyridine moiety is a component of neonicotinoid insecticides, and derivatives of this compound are investigated for their biological activity in crop protection.[9]
-
Materials Science: The unique electronic properties of the chloropyridine ring, combined with the reactivity of the hydroxymethyl group, make this compound a candidate for incorporation into functional polymers and other advanced materials, potentially enhancing their thermal stability or other physical properties.[1]
Safety and Handling
A thorough understanding of the safety and handling requirements for 6-Chloropyridine-3-methanol is crucial for its use in a laboratory or industrial setting.
GHS Hazard Classification
Based on available safety data sheets, 6-Chloropyridine-3-methanol is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[10]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[10]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[10]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[10]
Signal Word: Warning[10]
Hazard Statements:
-
H302: Harmful if swallowed.[10]
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Inspect gloves before use and remove them with care to avoid skin contamination.[10]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]
Caption: Recommended PPE and handling for 6-Chloropyridine-3-methanol.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[10]
-
If on Skin: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[11]
Storage and Disposal
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
6-Chloropyridine-3-methanol is a compound of significant utility for professionals in drug discovery and chemical synthesis. Its well-defined reactivity and versatile structure provide a reliable platform for the creation of complex molecules with potential therapeutic or agrochemical applications. A comprehensive understanding of its properties, coupled with strict adherence to safety and handling protocols, is paramount for its successful and responsible use in research and development endeavors.
References
- 1. 6-Chloropyridine-3-methanol | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]
- 2. CAS 21543-49-7: 6-Chloropyridine-3-methanol | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. chembk.com [chembk.com]
- 6. chemnet.com [chemnet.com]
- 7. 6-chloropyridine-3-methanol [stenutz.eu]
- 8. prepchem.com [prepchem.com]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. fishersci.pt [fishersci.pt]
- 11. aksci.com [aksci.com]
An In-depth Technical Guide to 2-Chloro-5-hydroxymethylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-hydroxymethylpyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the realms of pharmaceutical and agrochemical development. Its unique bifunctional nature, featuring a reactive chlorine atom on the pyridine ring and a versatile hydroxymethyl group, allows for sequential and site-selective modifications. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, characteristic reactivity, and significant applications, with a focus on its role as a key intermediate in the synthesis of high-value compounds such as neonicotinoid insecticides and novel therapeutic agents. This document serves as a technical resource for scientists engaged in medicinal chemistry, process development, and chemical research, offering field-proven insights and methodologies.
Core Molecular Attributes
This compound, also known by its IUPAC name (6-chloro-3-pyridinyl)methanol, is a crystalline solid at room temperature.[1] Its fundamental properties are crucial for its handling, reaction setup, and analytical characterization.
Molecular Formula: C₆H₆ClNO[1]
Molecular Weight: 143.57 g/mol [1]
Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for designing synthetic routes and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 21543-49-7 | [1] |
| Appearance | White to brown powder or low melting solid | [1] |
| Melting Point | 51-54 °C | |
| Boiling Point | 120 °C at 0.4 mmHg | [1] |
| Density | 1.280 g/cm³ | [1] |
| pKa (Predicted) | 13.32 ± 0.10 | [1] |
| Solubility | Soluble in Methanol | [1] |
Note: This data is compiled from publicly available safety and chemical data sheets. Experimental verification is recommended for critical applications.
Structural Information
The structure of this compound is foundational to its reactivity. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent makes the pyridine ring electron-deficient, influencing the reactivity of both the ring and its substituents.
Caption: 2D structure of this compound.
Synthesis and Manufacturing
The primary industrial route to this compound involves the hydrolysis of its precursor, 2-chloro-5-(chloromethyl)pyridine. This precursor is a significant commodity chemical, widely used in the synthesis of neonicotinoid insecticides like Imidacloprid and Acetamiprid.[2]
Synthesis Workflow
The logical flow from common starting materials to the final product is a multi-step process, often starting from 3-methylpyridine (β-picoline).
Caption: General synthetic pathway to this compound.
Experimental Protocol: Hydrolysis of 2-chloro-5-(chloromethyl)pyridine
This protocol is a representative method for the hydrolysis of the chloromethyl group to a hydroxymethyl group. The reaction proceeds via a nucleophilic substitution mechanism.
Objective: To synthesize this compound from 2-chloro-5-(chloromethyl)pyridine.
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
Sodium carbonate (Na₂CO₃) or Sodium acetate
-
Water
-
Acetone or a similar water-miscible solvent
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in a mixture of acetone and water (e.g., a 3:1 ratio).
-
Addition of Base: Add sodium carbonate (1.5 eq) to the solution. The carbonate acts as a base to neutralize the HCl formed during the reaction and provides the hydroxide nucleophile in situ. An alternative is to form an acetate ester intermediate using sodium acetate, followed by hydrolysis.[3]
-
Reaction: Heat the mixture to reflux (approximately 60-70 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous solution three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford the final product as a white to off-white solid.
Chemical Reactivity and Synthetic Utility
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three key structural components: the pyridine ring, the C2-chloro substituent, and the C5-hydroxymethyl group.
Reactions at the Hydroxymethyl Group
The primary alcohol is a versatile functional handle for various transformations:
-
Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde (5-formyl-2-chloropyridine) or carboxylic acid (6-chloronicotinic acid) using standard oxidizing agents (e.g., PCC, PDC, MnO₂, TEMPO).
-
Esterification/Etherification: It readily undergoes esterification with acyl chlorides or carboxylic acids and etherification under Williamson ether synthesis conditions.
-
Conversion to Halomethyl: As the reverse of its synthesis, the hydroxyl group can be converted back to a chloromethyl group using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often a necessary step for subsequent nucleophilic substitution reactions at the side chain.[4]
Reactions at the C2-Chloro Group
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide array of functionalities.
-
Amination: Reaction with various amines (primary or secondary) under basic conditions, often catalyzed by a palladium or copper catalyst (e.g., Buchwald-Hartwig amination), provides access to 2-amino-5-hydroxymethylpyridine derivatives.
-
Cross-Coupling Reactions: It is an excellent substrate for Suzuki, Stille, Sonogashira, and other palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of more complex biaryl or substituted pyridine structures.
-
Alkoxylation/Thiolation: Reaction with alkoxides or thiolates can replace the chlorine with an ether or thioether linkage, respectively.
Caption: Key reactive sites of this compound.
Applications in Drug Discovery and Development
The structural motif of this compound is present in numerous biologically active molecules. Its ability to serve as a scaffold for building complexity makes it a valuable intermediate for medicinal chemists.
Intermediate for Nevirapine Analogues
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Research into its metabolism and potential toxicity has led to the synthesis of various analogues to probe structure-activity relationships and metabolic pathways.[4][5][6] this compound serves as a key precursor for the pyridine-containing portion of these analogues. Studies on these derivatives are crucial for understanding and mitigating adverse drug reactions, which are sometimes linked to the metabolic activation of the drug by cytochrome P450 (CYP) enzymes.[4]
Scaffold for Novel Therapeutic Agents
The pyridine core is a well-established pharmacophore. By utilizing this compound, researchers have developed novel compounds with potential therapeutic applications. For instance, it has been used as a starting material to synthesize a series of 2-chloro-pyridine derivatives containing flavone moieties, which have demonstrated inhibitory effects against the gastric cancer cell line SGC-7901 and have shown potent inhibition of the enzyme telomerase, a significant target in cancer therapy.
Role in Cytochrome P450 Inhibition Studies
The metabolism of many drugs is mediated by cytochrome P450 enzymes, and inhibition of these enzymes is a major cause of drug-drug interactions.[1] As a metabolite of certain xenobiotics and a core structure in many drug candidates, understanding the interaction of this compound derivatives with CYP isoforms like CYP3A4 is critical.[4] Synthesizing analogues from this starting material allows researchers to identify which parts of a molecule are responsible for mechanism-based inhibition, aiding in the design of safer drugs with more predictable pharmacokinetic profiles.[1][6]
Analytical Characterization
Robust analytical methods are required for quality control, reaction monitoring, and stability testing.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for purity assessment and quantification. A typical method would utilize a C18 column with a mobile phase consisting of an acetonitrile/water gradient and UV detection. Based on methods for analogous compounds, a detection wavelength of around 240-270 nm would be appropriate.[7]
-
Gas Chromatography (GC): Due to its volatility and thermal stability, GC can also be used, particularly for identifying volatile impurities. It is often coupled with a mass spectrometer (GC-MS) for definitive identification.
Spectroscopic Data (Representative)
-
¹H NMR: The spectrum would show three distinct aromatic protons on the pyridine ring, a singlet for the CH₂ group, and a broad singlet for the OH proton.
-
¹³C NMR: Six distinct carbon signals are expected: five for the pyridine ring and one for the methylene (-CH₂OH) carbon. The carbon attached to the chlorine (C2) would be significantly downfield.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretch for the alcohol group (~3300 cm⁻¹), C-H stretches, C=C and C=N stretches for the aromatic ring, and a C-Cl stretch.
Safety and Handling
As a Senior Application Scientist, it is imperative to stress the importance of proper laboratory safety protocols when handling this chemical.
-
Hazard Classifications: this compound is classified as an irritant.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[8]
-
Skin and Body Protection: A lab coat should be worn.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Immediately wash off with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[1]
Conclusion
This compound is a high-utility building block whose value is derived from its structural simplicity and the orthogonal reactivity of its functional groups. It provides a reliable and versatile entry point for the synthesis of a diverse range of complex molecules. For researchers in drug discovery and process development, a comprehensive understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in creating next-generation pharmaceuticals and other high-value chemical products. The self-validating nature of its synthesis and the well-defined pathways for its functionalization ensure its continued importance in the synthetic chemist's toolbox.
References
- 1. This compound | 21543-49-7 [amp.chemicalbook.com]
- 2. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of phosphonate analogues of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 8. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Reactivity of the Chloropyridine Ring in 2-Chloro-5-hydroxymethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and versatile functionalization potential make it a privileged heterocycle. Among the myriad of substituted pyridines, 2-Chloro-5-hydroxymethylpyridine emerges as a synthon of exceptional utility. The strategic placement of a reactive chlorine atom at the electron-deficient 2-position, coupled with a synthetically malleable hydroxymethyl group, provides a powerful platform for molecular elaboration. This in-depth guide, prepared from the perspective of a Senior Application Scientist, will dissect the reactivity of the chloropyridine ring in this valuable building block, offering not just protocols, but a deeper understanding of the underlying chemical principles that govern its transformations.
PART 1: The Electronic Architecture and its Influence on Reactivity
The reactivity of the chloropyridine ring in this compound is fundamentally dictated by the electronic interplay between the nitrogen heteroatom and the chloro and hydroxymethyl substituents. The nitrogen atom, being more electronegative than carbon, exerts a significant electron-withdrawing inductive effect, rendering the pyridine ring electron-deficient, particularly at the α (2- and 6-) and γ (4-) positions. This inherent electron deficiency is a key driver for its susceptibility to nucleophilic attack.
The chlorine atom at the 2-position further amplifies this electron deficiency through its own inductive electron-withdrawing nature. This makes the C2 carbon a highly electrophilic center, primed for reaction with a wide array of nucleophiles. Conversely, the hydroxymethyl group at the 5-position has a more nuanced electronic influence. While it is a weak deactivating group, its primary impact is often steric or as a handle for further synthetic transformations. Understanding this electronic landscape is paramount for predicting and controlling the regioselectivity and efficiency of chemical reactions.
PART 2: Key Reaction Classes and Mechanistic Insights
The chloropyridine ring of this compound is amenable to a diverse range of transformations, with nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions being the most prominent.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry and a primary pathway for the functionalization of this compound.[1][2] The electron-deficient nature of the pyridine ring, enhanced by the 2-chloro substituent, facilitates the addition-elimination mechanism characteristic of SNAr.
Mechanism: The reaction proceeds via the initial attack of a nucleophile on the C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom, providing a significant thermodynamic driving force for the reaction. Subsequent expulsion of the chloride leaving group restores the aromaticity of the ring, yielding the substituted pyridine product.
Causality in Experimental Design:
-
Choice of Nucleophile: The strength of the nucleophile is a critical determinant of reaction success. Stronger nucleophiles, such as alkoxides, thiolates, and amines, generally exhibit faster reaction rates.
-
Solvent Effects: Polar aprotic solvents like DMSO, DMF, or NMP are often the solvents of choice. They effectively solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thereby enhancing its nucleophilicity.
-
Temperature: Elevated temperatures are frequently required to overcome the activation energy barrier, especially when employing less reactive nucleophiles.
Illustrative SNAr Transformations:
| Nucleophile | Reagent Example | Product Class | Typical Conditions |
| Oxygen | Sodium Methoxide | 2-Alkoxypyridine | NaH, MeOH, THF, 0 °C to rt |
| Nitrogen | Ammonia, Primary/Secondary Amines | 2-Aminopyridine | Amine, K₂CO₃, DMSO, 80-120 °C |
| Sulfur | Sodium Thiophenoxide | 2-Thioetherpyridine | NaH, Thiophenol, DMF, rt |
| Carbon | Potassium Cyanide | 2-Cyanopyridine | KCN, DMSO, 100 °C |
Palladium-Catalyzed Cross-Coupling Reactions
The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The C-Cl bond at the 2-position readily participates in the catalytic cycles of several named reactions.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[4][5][6][7][8]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.), and a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination has emerged as a premier method for the construction of C-N bonds, a linkage of profound importance in medicinal chemistry.[9][10][11][12] This reaction facilitates the coupling of this compound with a wide range of primary and secondary amines.
Causality in Experimental Design:
-
Ligand Selection: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination of an aryl chloride.[10] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote the rate-limiting oxidative addition step and facilitate the reductive elimination.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can also be effective depending on the substrate.[10]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The Sonogashira coupling provides a direct and efficient route to synthesize aryl alkynes by coupling an aryl halide with a terminal alkyne.[13][14][15][16] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.
Key Features:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.
-
Base: An amine base, such as triethylamine or diisopropylamine, is commonly used, which also serves as the solvent in some cases.
PART 3: The Role of the Hydroxymethyl Group: A Synthetic Lever
The hydroxymethyl group at the 5-position is far from a passive spectator in the overall synthetic strategy. Its presence offers several strategic advantages:
-
A Handle for Further Functionalization: The primary alcohol of the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, opening up a vast array of subsequent transformations.[17][18][19][20][21] For example, the aldehyde can participate in Wittig reactions, reductive aminations, or aldol condensations, while the carboxylic acid can be converted to esters, amides, or other acid derivatives.
-
Requirement for Protection: In many instances, the hydroxyl group can interfere with reactions targeting the chloropyridine ring. For example, its acidic proton can be incompatible with the strong bases used in some cross-coupling reactions. Therefore, protection of the hydroxyl group is often a necessary step.[22][23][24][25][26] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), benzyl ethers, and acetals. The choice of protecting group is dictated by its stability to the subsequent reaction conditions and the ease of its selective removal.
Experimental Workflow: Protection and Subsequent Cross-Coupling
Caption: A typical synthetic workflow involving protection and cross-coupling.
Conclusion
This compound is a testament to the power of strategic functional group placement in a heterocyclic framework. The reactivity of its chloropyridine ring, governed by a confluence of electronic effects, offers a reliable and versatile entry point for a wide range of synthetic transformations. A deep understanding of the mechanisms of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, coupled with the judicious use of the hydroxymethyl group as a synthetic handle, empowers the modern chemist to construct complex molecular architectures with precision and efficiency. This guide has aimed to provide not only the "how" but also the "why" behind the reactivity of this valuable building block, fostering a more intuitive and effective approach to its application in research and development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 18. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 19. Dynamic readers for 5-(hydroxy)methylcytosine and its oxidized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2'-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. organic-synthesis.com [organic-synthesis.com]
- 23. Protective Groups [organic-chemistry.org]
- 24. Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protecting group - Wikipedia [en.wikipedia.org]
- 26. Protection/Deprotection Reagents [sigmaaldrich.com]
A Technical Guide to the Stability, Storage, and Handling of 2-Chloro-5-hydroxymethylpyridine
Introduction
2-Chloro-5-hydroxymethylpyridine (CAS No. 21543-49-7) is a critical heterocyclic building block in modern organic synthesis.[1][2] Its unique bifunctional nature, featuring a reactive chloropyridine core and a versatile hydroxymethyl group, makes it an indispensable intermediate in the development of novel pharmaceuticals and advanced agrochemicals.[3][4] The presence of both a halogen and an alcohol moiety, however, imparts specific stability challenges.[5] Ensuring the chemical integrity of this reagent from procurement to application is paramount for achieving reliable, reproducible, and safe experimental outcomes.
This guide provides an in-depth analysis of the factors governing the stability of this compound. It moves beyond generic storage advice to explain the underlying chemical principles and offers field-proven protocols for its long-term storage and daily handling. The information herein is curated for researchers, chemists, and drug development professionals who rely on the quality and purity of this vital synthetic intermediate.
Core Physicochemical Properties
A foundational understanding of the compound's physical properties is essential for its proper handling and storage. These characteristics dictate its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 21543-49-7 | [1][2][6] |
| Molecular Formula | C₆H₆ClNO | [1][2] |
| Molecular Weight | 143.57 g/mol | [1][6] |
| Appearance | White to brown powder or low-melting solid | [2][7] |
| Melting Point | 51-54 °C (lit.) | [1][2][6] |
| Boiling Point | 120 °C @ 0.4 mmHg | [2] |
| Solubility | Soluble in Methanol | [2][7] |
| pKa (Predicted) | 13.32 ± 0.10 | [2][7] |
Chemical Stability and Reactivity Profile
While generally stable when stored correctly, the integrity of this compound is contingent on mitigating several key environmental factors.
Factors Influencing Stability
-
Atmosphere (Oxygen): The primary site of atmospheric degradation is the hydroxymethyl group. It is susceptible to slow oxidation, which can convert it first to the corresponding aldehyde (2-chloro-pyridine-5-carbaldehyde) and subsequently to the carboxylic acid (6-chloronicotinic acid). This oxidative degradation introduces impurities that can interfere with downstream reactions, particularly those sensitive to aldehydes or acids. Therefore, storage under an inert atmosphere (e.g., Argon or Nitrogen) is strongly recommended for long-term preservation.[2][7]
-
Light (Photosensitivity): Pyridine and its halogenated derivatives can be susceptible to photodegradation.[8] High-energy UV light can initiate free-radical reactions or other complex transformations, leading to discoloration (e.g., yellowing or browning) and the formation of a complex mixture of byproducts. Storing the compound in a dark place, preferably in an amber glass vial, is a critical and simple measure to prevent this degradation pathway.[2][7]
-
Moisture (Hygroscopicity): Although not explicitly documented as highly hygroscopic, the presence of the polar hydroxymethyl group and the pyridine nitrogen atom suggests a propensity to absorb atmospheric moisture. Similar pyridine-based alcohols are known to be hygroscopic.[9] Absorbed water can act as a medium for acid-base reactions or facilitate oxidative degradation. It is crucial to store the compound in a dry environment and ensure containers are sealed tightly.
-
Temperature: The recommended storage temperature is ambient room temperature.[2][7] However, its low melting point (51-54 °C) means it should be kept away from direct heat sources such as ovens, heating mantles, or sunny windowsills to prevent melting and potential decomposition.
Chemical Incompatibilities
To prevent hazardous reactions and maintain purity, this compound should be segregated from the following chemical classes:
-
Strong Oxidizing Agents: These can react vigorously and exothermically with the hydroxymethyl group.
-
Strong Bases: Can deprotonate the hydroxyl group, potentially initiating unwanted side reactions.[10]
-
Acid Chlorides and Anhydrides: Will readily react with the hydroxyl group to form esters. While this is a synthetic utility, it is an incompatibility in storage.
Potential Degradation Pathways
Understanding the likely routes of degradation allows for proactive measures to preserve the compound's integrity. The two most probable pathways are oxidation and photodegradation.
Caption: Potential degradation routes for this compound.
Recommended Storage and Handling Protocols
Adherence to strict protocols is essential for maintaining the compound's quality.
Experimental Protocol: Long-Term Storage (Duration > 3 Months)
This protocol is designed to maximize the shelf-life and preserve the purity of the compound for long-term storage.
-
Incoming Inspection: Upon receipt, visually inspect the container for an intact seal. Note the color of the material; it should be a white to off-white solid. Significant brown discoloration may indicate degradation.
-
Container Selection: If the compound is not already in an amber glass vial, transfer it to one to protect it from light.
-
Inert Atmosphere Purge: Place the vial in a glove box or use a Schlenk line. Evacuate the air from the vial and backfill with a dry, inert gas such as Argon or Nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Senior Application Scientist's Note: This step is the most critical for preventing the slow oxidation of the hydroxymethyl group. This impurity, while small, can be particularly problematic in catalysis or multi-step syntheses where stoichiometric precision is key.
-
-
Sealing: Securely seal the vial cap. For added protection against moisture ingress, wrap the cap junction with Parafilm®.
-
Labeling: Ensure the vial is clearly labeled with the compound name, CAS number, date received, and a note indicating "Store under Inert Gas."
-
Location: Store the sealed vial in a locked, dedicated cabinet for chemical reagents at room temperature, away from heat sources and incompatible materials.[10][11]
Experimental Protocol: Handling for Routine Experimental Use
This workflow minimizes atmospheric exposure when accessing the compound for an experiment.
-
Preparation: Allow the sealed container to equilibrate to the ambient temperature of the laboratory before opening to prevent condensation of moisture onto the cold solid.
-
Inert Gas Handling: If possible, handle the solid in a glovebox. If a glovebox is not available, use a "gas-tight" syringe or a weighing boat under a positive flow of inert gas.
-
Dispensing: Quickly weigh the desired amount of the compound and securely reseal the main container immediately.
-
Senior Application Scientist's Note: Do not leave the main stock container open to the atmosphere for extended periods. The goal is to minimize the "headspace exchange" with ambient air. For frequently used reagents, consider aliquoting the main stock into several smaller, single-use vials under an inert atmosphere.
-
-
Post-Dispensing Purge: If a significant amount of material was removed, it is best practice to re-purge the headspace of the stock vial with inert gas before returning it to storage.
-
Return to Storage: Promptly return the stock vial to its designated dark, dry, and secure storage location.
Caption: Decision workflow for proper storage and handling.
Safety and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[2] It can cause skin, eye, and respiratory irritation.[6][10][11] Adherence to standard laboratory safety practices is mandatory.
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder, to avoid inhalation.[10][12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[12]
-
Skin Protection: Wear a standard laboratory coat.[10]
-
Respiratory Protection: For weighing large quantities or if dust is generated, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is recommended.[6]
-
Conclusion
The utility of this compound as a synthetic intermediate is directly proportional to its purity. Its stability is primarily threatened by atmospheric oxygen, light, and moisture. By implementing the robust storage and handling protocols detailed in this guide—specifically the use of an inert atmosphere for long-term storage and minimizing air exposure during use—researchers can ensure the compound's integrity, leading to more reliable synthetic outcomes and a safer laboratory environment.
References
- 1. This compound 98 21543-49-7 [sigmaaldrich.com]
- 2. 21543-49-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 2-氯-5-羟甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. This compound | 21543-49-7 [m.chemicalbook.com]
- 8. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-Chloro-5-hydroxymethylpyridine
Abstract
2-Chloro-5-hydroxymethylpyridine is a pivotal structural motif and a critical building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals. Its utility stems from the strategic placement of a reactive chlorine atom, a nucleophilic hydroxyl group, and the inherent properties of the pyridine ring. The efficient and scalable synthesis of this compound is, therefore, a subject of considerable interest in industrial and academic research. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the key intermediates that define these pathways. We will explore the underlying chemical principles, provide field-proven experimental protocols, and present comparative data to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis of this valuable compound.
Introduction: The Strategic Importance of this compound
The pyridine scaffold is a ubiquitous feature in a vast array of biologically active molecules. The specific substitution pattern of this compound offers a versatile platform for further chemical modifications. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the hydroxymethyl group at the 5-position can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions. This dual functionality makes it an indispensable intermediate in the production of neonicotinoid insecticides, among other important compounds.[1] The selection of a synthetic route to this target molecule is often dictated by factors such as the availability and cost of starting materials, desired purity, scalability, and environmental considerations. This guide will dissect the most prominent of these routes, focusing on the chemistry of their core intermediates.
Synthetic Pathways and Their Core Intermediates
Several distinct synthetic strategies have been developed to produce this compound. These can be broadly categorized based on the starting material and the key chemical transformations employed.
Pathway I: Oxidation of 2-Chloro-5-methylpyridine
This is one of the most direct and widely employed methods. The core of this strategy lies in the selective oxidation of the methyl group of the key intermediate, 2-Chloro-5-methylpyridine.
-
Key Intermediate: 2-Chloro-5-methylpyridine
The synthesis of 2-Chloro-5-methylpyridine itself is a critical first step. It is typically prepared from 3-methylpyridine (β-picoline) through chlorination.[2] However, direct chlorination can lead to a mixture of isomers.[3] A more selective method involves the N-oxidation of 3-methylpyridine to 3-methylpyridine N-oxide, followed by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).[3] This reaction proceeds via a rearrangement that preferentially places the chlorine atom at the 2- and 4-positions. The presence of a basic organic nitrogen compound can improve the selectivity for the desired 2-chloro-5-methylpyridine isomer.[3]
-
Transformation: Methyl Group Oxidation
The subsequent oxidation of the methyl group to a hydroxymethyl group can be achieved using various oxidizing agents. One prominent method involves the oxidation of 2-chloropyridine-5-methylpyridine using reagents like chromic acid.[4] Careful control of reaction parameters such as temperature and reaction time is crucial to prevent over-oxidation to the corresponding aldehyde or carboxylic acid.[4]
Experimental Protocol: Synthesis of 2-Chloro-5-methylpyridine from 3-Methylpyridine N-oxide [3]
-
A solution of 3-methylpyridine N-oxide in a suitable solvent such as dichloromethane (CH₂Cl₂) is prepared in a reaction vessel.
-
The solution is cooled to a temperature between -50° C and 50° C.
-
Phosphorus oxychloride (POCl₃) is added to the reaction mixture, often in the presence of a basic organic nitrogen compound.
-
The reaction is stirred for a specified period to ensure complete conversion.
-
Upon completion, the reaction is quenched, and the product is isolated and purified, typically through distillation.
Data Summary: Isomer Distribution in the Chlorination of 3-Methylpyridine N-oxide
| Product Isomer | Typical Yield (%) |
| 2-Chloro-5-methylpyridine | > 25% (with additives) |
| 4-Chloro-3-methylpyridine | Main product (without additives) |
| 2-Chloro-3-methylpyridine | By-product |
| 3-Chloro-5-methylpyridine | By-product |
Note: Yields are highly dependent on reaction conditions and the presence of additives.[3]
Logical Workflow: Pathway I
Caption: Synthesis via oxidation of 2-Chloro-5-methylpyridine.
Pathway II: Reduction of 2-Chloropyridine-5-carboxylic Acid Derivatives
This pathway involves the synthesis of a carboxylic acid or ester intermediate, followed by its reduction to the desired alcohol.
-
Key Intermediate: 2-Chloropyridine-5-carboxylic Acid (6-Chloronicotinic Acid)
This intermediate can be synthesized from isocinchomeronic acid-N-oxide.[5] The process involves reacting the N-oxide with acetic anhydride and triethylamine, followed by treatment with a base.[5] This route also produces 2-hydroxy-5-pyridine carboxylic acid as a significant by-product.[5]
-
Transformation: Reduction of the Carboxyl Group
The reduction of the carboxylic acid or its corresponding ester to the alcohol is a standard transformation in organic synthesis. For the ester, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent is typically employed.[4] The reaction must be conducted under strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.[4] The resulting alcohol is then oxidized to the aldehyde, which can be further reduced to this compound.
Experimental Protocol: Synthesis of 2-Chloropyridine-5-carboxylic Acid [5]
-
Acetic anhydride, triethylamine, and dichloromethane are placed in a reaction flask and heated to 40°C.
-
Isocinchomeronic acid-N-oxide is added in portions.
-
After stirring, a sodium hydroxide solution is added until the pH reaches 13.
-
The aqueous phase is separated and acidified with concentrated hydrochloric acid to a pH of approximately 2.
-
The precipitated product is collected by filtration, washed, and dried.
Logical Workflow: Pathway II
Caption: Synthesis via reduction of a carboxylic acid derivative.
Pathway III: Hydrolysis of 2-Chloro-5-trichloromethylpyridine
This industrial route leverages the exhaustive chlorination of the methyl group of β-picoline, followed by hydrolysis.
-
Key Intermediate: 2-Chloro-5-trichloromethylpyridine
This intermediate is produced by the high-temperature gas-phase chlorination of β-picoline in the presence of an inert diluent.[6][7] This process is advantageous for industrial-scale production due to its simplicity and the use of economical starting materials.[6] The reaction conditions, such as temperature and residence time, are critical for achieving high yields.[6][7] Another approach involves the chlorination of 2-chloro-5-chloromethylpyridine.[8]
-
Transformation: Hydrolysis of the Trichloromethyl Group
The trichloromethyl group is then hydrolyzed to a carboxylic acid, which can subsequently be reduced to the hydroxymethyl group as described in Pathway II. The hydrolysis of the trichloromethyl group can be sensitive to reaction conditions, as the use of steam as a diluent during the chlorination step can lead to the formation of nicotinic acids.[6][7]
Data Summary: Gas-Phase Chlorination of β-Picoline [6][7]
| Parameter | Value |
| Temperature | 300 to 500°C |
| Residence Time | 0.5 to 60 seconds |
| Diluent | Nitrogen, halogenated methanes/ethanes |
| Yield of 2-Chloro-5-trichloromethylpyridine | 30 to 60% |
Logical Workflow: Pathway III
Caption: Synthesis via the trichloromethyl intermediate.
Pathway IV: The Boekelheide Rearrangement
The Boekelheide rearrangement offers an elegant method for converting α-picoline N-oxides into hydroxymethylpyridines.[9]
-
Key Intermediate: 2-Chloro-5-methylpyridine N-oxide
This intermediate is prepared by the N-oxidation of 2-chloro-5-methylpyridine.
-
Transformation: Sigmatropic Rearrangement
The N-oxide is treated with an acylating agent, typically trifluoroacetic anhydride (TFAA) or acetic anhydride.[9] The reaction proceeds through an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group. This sets the stage for a [3.3]-sigmatropic rearrangement, which, after hydrolysis, yields the desired hydroxymethylpyridine.[9]
Logical Workflow: Pathway IV
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 3. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. prepchem.com [prepchem.com]
- 6. data.epo.org [data.epo.org]
- 7. data.epo.org [data.epo.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Boekelheide reaction - Wikipedia [en.wikipedia.org]
Biological activity of 2-Chloro-5-hydroxymethylpyridine derivatives
An In-depth Technical Guide to the Biological Activity of 2-Chloro-5-hydroxymethylpyridine Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound and its derivatives, a class of heterocyclic compounds with significant and versatile biological activities. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and agrochemicals, prized for their unique electronic properties and structural versatility.[1][2] The this compound core, in particular, offers two distinct reactive sites—the chlorine atom at the 2-position and the hydroxymethyl group at the 5-position—making it an exceptionally valuable building block for creating diverse molecular libraries for biological screening.[1]
This document will explore the synthesis, spectrum of biological activities, underlying mechanisms of action, and structure-activity relationships of these derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and discovery who seek to leverage this versatile chemical scaffold for novel therapeutic and agrochemical applications.
The Chemical Foundation: Synthesis and Derivatization
The utility of any chemical scaffold in drug discovery is fundamentally tied to its synthetic accessibility and the ease with which it can be modified. The this compound backbone serves as a key intermediate, enabling the introduction of various functional groups to fine-tune biological activity and physicochemical properties.[1]
Synthesis of the Core Scaffold
The synthesis of the parent compound, this compound, can be approached through several routes. One common industrial method involves the chlorination of 3-methylpyridine (β-picoline) to yield 2-chloro-5-methylpyridine, which is then further functionalized.[2][3] The hydroxymethyl group is typically introduced via oxidation of the methyl group followed by reduction, or through a nucleophilic substitution pathway.
A representative synthetic pathway involves:
-
Oxidation: 2-methylpyridine is oxidized to 2-methylpyridine N-oxide.[4]
-
Rearrangement & Acetoxylation: The N-oxide undergoes rearrangement in the presence of acetic anhydride to form 2-acetoxymethylpyridine.
-
Chlorination & Hydrolysis: The pyridine ring is chlorinated, and the acetate ester is hydrolyzed to yield the final this compound.
Strategies for Derivatization
The true potential of this scaffold is unlocked through the strategic modification of its functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of amines, thiols, and other nucleophiles.[1] The hydroxymethyl group at the 5-position can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups like a chloromethyl group, which is itself a reactive handle for further synthesis.[5]
A particularly fruitful strategy has been the conversion of 2-chloro-5-(chloromethyl)pyridine into a hydrazine derivative, which can then be reacted with a wide array of aldehydes to form hydrazones, a class of compounds known for their diverse biological activities.[6][7]
Caption: General workflow for synthesizing bioactive hydrazone derivatives.
Spectrum of Biological Activities
Derivatives of this compound have demonstrated a broad range of biological effects, spanning from antimicrobial and anti-malarial properties to enzyme inhibition and agricultural applications.
Antimicrobial and Anti-malarial Activity
Recent research has highlighted the potential of hydrazone derivatives of this compound as promising antimicrobial and anti-malarial agents.[6] In a study exploring the synthesis of novel bioactive compounds, the key intermediate 2-chloro-5-(hydrazinylmethyl)pyridine was reacted with various aromatic aldehydes. Preliminary biological screenings of the resulting hydrazone compounds showed notable antimicrobial and anti-malarial effects, indicating their potential utility in drug development.[6]
The causality behind this approach lies in the established biological importance of the hydrazone (-NH-N=CH-) linkage, which is a common pharmacophore in many therapeutic agents. By combining this feature with the 2-chloropyridine scaffold, researchers can create novel chemical entities with enhanced or unique biological profiles.
| Compound Class | Target Activity | Screening Result | Reference |
| Hydrazone Derivatives | Antimicrobial | Promising activity against various microbes. | |
| Hydrazone Derivatives | Anti-malarial | Preliminary tests showed inhibitory effects. | [6] |
| Pyridine Derivatives | Antibacterial | Activity against S. aureus and B. subtilis. | [8] |
Enzyme Inhibition: Cytochrome P450
This compound itself has been identified as a metabolite of other active substances and has been shown to inhibit cytochrome P450 (CYP) enzymes. CYPs are a superfamily of enzymes essential for the metabolism of drugs, foreign compounds, and endogenous substances. Inhibition of specific CYP isoforms is a key mechanism for many drug-drug interactions and can also be a therapeutic strategy in certain diseases. The ability of this pyridine derivative to interact with and inhibit these enzymes underscores its potential for modulating metabolic pathways.
Caption: Inhibition of drug metabolism by a 2-chloropyridine derivative.
Agrochemical Applications
Beyond pharmaceuticals, derivatives of this scaffold are vital intermediates in the agrochemical industry.[1] They are key components in the synthesis of modern pesticides and herbicides.[5] For instance, 2-chloro-5-methylpyridine is a precursor for compounds used in the preparation of effective grass herbicides.[2] The ability to functionalize the pyridine ring allows chemists to develop next-generation crop protection agents that are both potent and selective, contributing to improved agricultural productivity.[1]
Structure-Activity Relationships (SAR)
Understanding how molecular structure influences biological activity is crucial for rational drug design. For this compound derivatives, SAR insights can be drawn from comparing the activity of different analogues.
-
Impact of Lipophilicity: In related heterocyclic systems like quinolines, a direct relationship has been observed between lipophilicity (measured as cLogP) and cytotoxic effects against cancer cell lines.[9] More lipophilic molecules often exhibit better membrane permeability, leading to higher intracellular concentrations and greater potency. This principle is likely applicable to 2-chloropyridine derivatives, where modifications with lipophilic aromatic groups could enhance antimicrobial or anti-malarial activity.
-
Role of the Hydrazone Linker: The synthesis of a library of hydrazones from a common intermediate allows for a systematic exploration of SAR.[7] By varying the aromatic aldehyde used in the final step, researchers can introduce different electronic (electron-donating vs. electron-withdrawing) and steric properties. This allows for the mapping of the structural requirements of the binding pocket of the biological target.
-
The 2-Chloro Substituent: The chlorine atom is not just a reactive handle for synthesis; it also significantly influences the electronic properties of the pyridine ring and can participate in halogen bonding with biological targets, potentially enhancing binding affinity.
Key Experimental Protocols
To ensure the integrity and reproducibility of research findings, standardized and well-validated experimental protocols are essential.
Protocol: Synthesis of a Hydrazone Derivative
This protocol describes the synthesis of a representative bioactive hydrazone from the 2-chloro-5-(hydrazinylmethyl)pyridine intermediate.
Objective: To synthesize a novel hydrazone derivative for biological screening.
Materials:
-
2-chloro-5-(hydrazinylmethyl)pyridine (Key Intermediate)
-
Substituted Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Reaction flask, condenser, magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of 2-chloro-5-(hydrazinylmethyl)pyridine in absolute ethanol in a round-bottom flask.
-
Addition of Aldehyde: Add 1.05 equivalents of the selected aromatic aldehyde to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 60°C) for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Characterization: Confirm the structure and purity of the final hydrazone compound using analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]
Self-Validation:
-
Control: Run the reaction without the aldehyde to ensure no side-reactions are occurring with the intermediate.
-
Analysis: Purity is validated by sharp melting point and clean spectroscopic data. The disappearance of the aldehyde peak and the appearance of the characteristic hydrazone (-N=CH-) peak in the ¹H NMR spectrum confirm a successful reaction.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized derivative.
Objective: To quantify the antimicrobial activity of a test compound against a specific bacterial strain (e.g., S. aureus).
Caption: Experimental workflow for determining Minimum Inhibitory Concentration.
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.
-
Controls:
-
Positive Control: Wells containing medium and bacteria only (should show growth).
-
Negative Control: Wells containing medium and the highest concentration of the test compound only (should show no growth).
-
Standard Control: Include a known antibiotic (e.g., Amikacin) as a reference standard.[8]
-
-
Inoculation: Add a standardized suspension of the test bacterium (e.g., S. aureus at ~5 x 10⁵ CFU/mL) to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Analysis: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a highly versatile and valuable class of compounds in chemical biology and drug discovery. Their synthetic tractability allows for the creation of diverse chemical libraries, which have already shown promising biological activities, including antimicrobial, anti-malarial, and enzyme-inhibiting properties.[6][7] Furthermore, their established role as key intermediates in the agrochemical sector highlights their industrial relevance.[5]
Future research should focus on several key areas:
-
Mechanism of Action: Elucidating the specific molecular targets and pathways responsible for the observed antimicrobial and anti-malarial activities.
-
Lead Optimization: Systematically modifying the most active "hit" compounds from initial screenings to improve potency, selectivity, and pharmacokinetic properties.
-
Expansion of Scope: Exploring the potential of these derivatives against other therapeutic targets, such as viruses and cancer, where pyridine-containing heterocycles have historically shown significant promise.
By leveraging the unique chemical properties of the this compound core, the scientific community is well-positioned to develop novel and effective solutions for pressing challenges in both human health and agriculture.
References
- 1. nbinno.com [nbinno.com]
- 2. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 3. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 4. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: The Strategic Utility of 2-Chloro-5-hydroxymethylpyridine in Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of medicinal chemistry and pharmaceutical development, the pyridine scaffold remains a cornerstone of molecular design, present in a multitude of clinically significant therapeutic agents.[1] Among the diverse array of substituted pyridines, 2-Chloro-5-hydroxymethylpyridine stands out as a particularly versatile and strategic building block. Its bifunctional nature—featuring a reactive chlorine atom at the 2-position and a modifiable hydroxymethyl group at the 5-position—offers chemists a dual handle for molecular elaboration.
The chlorine atom is primed for nucleophilic aromatic substitution or participation in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. Concurrently, the primary alcohol of the hydroxymethyl group can be readily transformed into other key functional groups, such as an aldehyde, a carboxylic acid, or a more reactive leaving group like a chloromethyl moiety. This inherent reactivity makes this compound a valuable precursor for constructing complex molecular architectures found in modern pharmaceuticals. These application notes provide an in-depth exploration of its synthetic transformations and its role in the synthesis of notable active pharmaceutical ingredients (APIs).
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClNO | |
| Molecular Weight | 143.57 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 51-54 °C | |
| CAS Number | 21543-49-7 |
Core Synthetic Transformations and Mechanistic Rationale
The utility of this compound is unlocked through several key transformations. Understanding the causality behind these reactions is critical for successful synthesis design.
Conversion to 2-Chloro-5-chloromethylpyridine: Activating the Side Chain
A frequent and critical transformation is the conversion of the hydroxymethyl group to a chloromethyl group. This seemingly simple step dramatically increases the reactivity of the side chain, converting it into a potent electrophile for subsequent nucleophilic substitution reactions.
Causality: The hydroxyl group is a poor leaving group. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are employed to convert it into a chlorosulfite or phosphate ester intermediate, respectively.[2] These intermediates contain excellent leaving groups, facilitating an Sₙ2 reaction by the chloride ion to yield the desired 2-Chloro-5-chloromethylpyridine. This intermediate is pivotal in the synthesis of numerous neonicotinoid insecticides and serves as a valuable precursor for various pharmaceutical scaffolds.[3][4]
Caption: Conversion of the hydroxyl to a better leaving group.
Protocol 1: Synthesis of 2-Chloro-5-chloromethylpyridine
This protocol outlines a standard laboratory procedure for the chlorination of the hydroxymethyl group.
Materials and Reagents
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 143.57 | 10.0 g |
| Thionyl Chloride (SOCl₂) | 1.2 | 118.97 | 6.2 mL |
| Dichloromethane (DCM) | - | - | 100 mL |
| Saturated NaHCO₃ solution | - | - | As needed |
Step-by-Step Methodology
-
Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound (10.0 g) in dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add thionyl chloride (6.2 mL) dropwise to the stirred solution over 15 minutes. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture over 100 g of crushed ice. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation under reduced pressure.[2]
Application in the Synthesis of Marketed Drugs
The 5-chloropyridine moiety, derived from or related to this compound, is a key structural feature in several important pharmaceuticals.
Case Study 1: Synthesis of Nevirapine (Anti-HIV Agent)
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[5] Its synthesis relies on the coupling of two substituted pyridine rings. A key precursor is 2-chloro-3-amino-4-picoline (CAPIC), a compound that highlights the synthetic importance of the 2-chloro-pyridine scaffold.[6]
The synthesis involves the condensation of CAPIC with a second pyridine derivative, followed by an intramolecular cyclization under basic conditions (e.g., sodium hydride) to form the central diazepine ring of the Nevirapine core.[6]
Caption: High-level synthetic workflow for Nevirapine.
Case Study 2: Synthesis of Zopiclone and Eszopiclone (Hypnotic Agents)
Zopiclone is a nonbenzodiazepine hypnotic agent used to treat insomnia. Its therapeutic activity resides primarily in the (S)-enantiomer, which is marketed as Eszopiclone.[7] The synthesis of the racemic zopiclone begins with the condensation of 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic acid anhydride.[8][9] This reaction forms an amide linkage and sets the stage for the subsequent cyclization and reduction steps to build the core cyclopyrrolone structure.
Although 2-amino-5-chloropyridine is the direct starting material, its structural similarity to this compound underscores the importance of this substitution pattern in accessing such APIs.
Caption: Synthetic pathway for racemic Zopiclone.
Protocol 2: Synthesis of a Key Zopiclone Intermediate
This protocol describes the initial condensation step in the synthesis of Zopiclone.[8][9]
Materials and Reagents
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Amino-5-chloropyridine | 1.0 | 128.56 | 8.5 g |
| Pyrazine-2,3-dicarboxylic acid anhydride | 1.0 | 150.08 | 10.0 g |
| Acetic Anhydride | - | 102.09 | As solvent |
Step-by-Step Methodology
-
Setup: To a 250 mL flask equipped with a magnetic stirrer and reflux condenser, add pyrazine-2,3-dicarboxylic acid anhydride (10.0 g) and 2-amino-5-chloropyridine (8.5 g).
-
Solvent Addition: Add acetic anhydride to the flask to act as the solvent.
-
Heating: Gradually heat the reaction mixture to 110-140 °C with continuous stirring.[8] Causality: The elevated temperature is necessary to drive the condensation reaction between the anhydride and the less nucleophilic aromatic amine.
-
Monitoring: Monitor the reaction for completion using TLC (typically several hours).
-
Isolation: Upon completion, cool the reaction mixture. The product, 3-((5-chloropyridin-2-yl)carbamoyl)pyrazine-2-carboxylic acid, will often precipitate. The solid can be isolated by filtration and washed with a suitable solvent like acetonitrile.[10]
-
Next Steps: This intermediate is then typically cyclized using a dehydrating/chlorinating agent like thionyl chloride to form the pyrrolo[3,4-b]pyrazine-5,7-dione core.[9]
Conclusion and Future Outlook
This compound is more than just a simple chemical intermediate; it is a strategic tool for pharmaceutical synthesis. Its defined points of reactivity allow for controlled, sequential modifications, enabling the efficient construction of complex drug molecules. The protocols and case studies presented herein demonstrate its proven value in accessing key pharmaceutical scaffolds. As drug discovery continues to demand novel and diverse molecular architectures, the intelligent application of versatile building blocks like this compound will remain essential for innovation in medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 3. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 7. benchchem.com [benchchem.com]
- 8. An Improved Process For The Preparation Of Zopiclone Intermediate [quickcompany.in]
- 9. Eszopiclone synthesis - chemicalbook [chemicalbook.com]
- 10. acgpubs.org [acgpubs.org]
Application Notes & Protocols: 2-Chloro-5-hydroxymethylpyridine as a Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-Chloro-5-hydroxymethylpyridine, a pivotal heterocyclic building block in organic synthesis. Its unique bifunctional nature, featuring a reactive chlorine atom at the 2-position and a versatile hydroxymethyl group at the 5-position, offers chemists a powerful scaffold for constructing complex molecular architectures. These application notes detail the compound's physicochemical properties, safety protocols, and its utility in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and functional group interconversions. Detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals to facilitate the strategic incorporation of this valuable intermediate into synthetic workflows for pharmaceutical and agrochemical research.
Introduction: The Strategic Advantage of this compound
Pyridine derivatives are a cornerstone of modern medicinal and agricultural chemistry, forming the core of numerous bioactive compounds.[1] Among these, this compound stands out as a particularly valuable intermediate. The molecule possesses two distinct and orthogonally reactive sites:
-
The 2-Chloro Substituent: The chlorine atom on the electron-deficient pyridine ring is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution and, more significantly, a prime handle for a wide array of palladium-catalyzed cross-coupling reactions.[1] This allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.
-
The 5-Hydroxymethyl Group: This primary alcohol is a versatile functional group that can be readily oxidized to an aldehyde or carboxylic acid, converted into a better leaving group (e.g., a halide or sulfonate ester), or used in etherification reactions.
This dual reactivity allows for sequential, selective functionalization, enabling the synthesis of diverse and complex target molecules from a single, commercially available starting material.
Physicochemical Properties & Safe Handling
A thorough understanding of the compound's properties and adherence to strict safety protocols are paramount for its successful and safe application in the laboratory.
Compound Data
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 21543-49-7 | [2] |
| Molecular Formula | C₆H₆ClNO | [2] |
| Molecular Weight | 143.57 g/mol | [2] |
| Melting Point | 51-54 °C | [2] |
| Appearance | Off-white to light yellow crystalline solid | |
| SMILES | OCc1ccc(Cl)nc1 | [2] |
| InChI Key | GOXYBEXWMJZLJB-UHFFFAOYSA-N | [2] |
Safety and Handling Protocols
Working with this compound requires adherence to standard laboratory safety procedures to minimize risk to personnel and the environment.
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Always wear chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Flame-retardant antistatic protective clothing is recommended for larger scales.[3]
-
Respiratory Protection: If working outside of a certified chemical fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[3]
-
-
Engineering Controls:
-
Storage and Hygiene:
Key Synthetic Transformations & Protocols
The utility of this compound is best demonstrated through its application in cornerstone synthetic reactions. The following sections provide detailed protocols for its most common and impactful transformations.
The 2-Chloro Position: A Gateway for Cross-Coupling
The chloro-substituent is the primary site for building molecular complexity via palladium-catalyzed cross-coupling. These reactions are foundational in modern synthesis for their reliability and broad functional group tolerance.[4][5]
Caption: Key synthetic pathways for this compound.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol describes the synthesis of a biaryl structure, a common motif in pharmaceuticals, by coupling this compound with an arylboronic acid.[4][5][6]
Reaction Principle: The catalytic cycle involves the oxidative addition of a Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd(OAc)₂ and SPhos. Add the anhydrous toluene/dioxane solvent mixture (e.g., 4:1 ratio) and stir for 5 minutes to form the pre-catalyst complex.
-
Transfer the catalyst solution to the Schlenk flask containing the reagents via cannula.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Insight: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial. It promotes the rate-limiting oxidative addition step for the relatively unreactive aryl chloride and facilitates the final reductive elimination step.[7]
Protocol 2: Sonogashira C(sp²)-C(sp) Coupling
This protocol details the formation of an aryl-alkyne linkage, a key structure in materials science and complex natural products.[8][9] A copper-free method is described to avoid issues with homocoupling of the alkyne.[10]
Reaction Principle: In the absence of copper, the palladium catalyst facilitates both the activation of the C-Cl bond and the C-H bond of the terminal alkyne, leading to the formation of the cross-coupled product.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Diisopropylethylamine (DIPEA, 3.0 equiv)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Add this compound, Pd(PPh₃)₂Cl₂, and anhydrous THF to a flame-dried Schlenk flask under an inert atmosphere.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne, followed by the dropwise addition of DIPEA.
-
Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of Celite to remove palladium salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (NH₄Cl) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the product via flash column chromatography.
Causality Insight: The amine base (DIPEA) is critical. It serves to deprotonate the terminal alkyne, forming the acetylide nucleophile, and also acts as a scavenger for the HCl generated during the catalytic cycle.[9]
Protocol 3: Buchwald-Hartwig C-N Amination
This protocol outlines the synthesis of an N-aryl pyridine derivative, a ubiquitous scaffold in pharmaceuticals.[11][12][13]
Reaction Principle: This reaction follows a similar Pd(0)/Pd(II) cycle to other cross-couplings. A strong, non-nucleophilic base is used to deprotonate the amine, allowing it to displace the halide from the palladium center prior to reductive elimination.[11][12]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu, the amine, Pd₂(dba)₃, and XPhos to a flame-dried Schlenk flask.
-
Add anhydrous toluene, followed by this compound.
-
Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. For aryl chlorides, reactions can take 12-24 hours.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Causality Insight: The choice of a bulky, electron-rich biarylphosphine ligand like XPhos is essential for coupling aryl chlorides. It stabilizes the Pd(0) species and promotes the challenging oxidative addition step. The strong base (NaOtBu) is required to generate the amide nucleophile in situ.[12][14]
The 5-Hydroxymethyl Position: A Handle for Functionalization
The hydroxymethyl group provides a secondary site for strategic modifications, often performed after an initial cross-coupling reaction.
Caption: Workflow for synthesizing insecticide intermediates.
Protocol 4: Chlorination to 2-Chloro-5-(chloromethyl)pyridine
This transformation generates a highly reactive intermediate used in the synthesis of several neonicotinoid insecticides, such as Acetamiprid.[15][16] The resulting benzylic-type chloride is much more reactive towards nucleophiles than the aryl chloride at the 2-position.
Reaction Principle: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) convert the primary alcohol into a chloromethyl group via an intermediate chlorosulfite or phosphate ester, respectively, which is then displaced by chloride.
Materials:
-
This compound (1.0 equiv)
-
Thionyl Chloride (SOCl₂, 1.5 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
Procedure:
-
Dissolve this compound in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a stir bar and a reflux condenser under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Ensure adequate ventilation in a fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 40 °C).
-
Stir at reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess SOCl₂.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Causality Insight: The conversion of the -OH group to a -CH₂Cl group dramatically increases the electrophilicity of the methylene carbon. This allows for selective nucleophilic substitution at this position while leaving the 2-chloro position intact, enabling orthogonal synthetic strategies. This intermediate is a key precursor for insecticides.[15]
Conclusion
This compound is a demonstrably powerful and versatile building block in synthetic chemistry. Its bifunctional nature permits a wide range of selective, high-yield transformations that are central to the construction of valuable molecules in the pharmaceutical and agrochemical industries. The protocols outlined in this guide provide a robust framework for leveraging this reagent's full synthetic potential, enabling researchers to efficiently access complex molecular targets.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound 98 21543-49-7 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 16. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-hydroxymethylpyridine
Introduction: The Strategic Importance of 2-Aryl-5-hydroxymethylpyridines
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] Specifically, the 2-aryl-5-hydroxymethylpyridine motif serves as a crucial building block for pharmaceuticals, agrochemicals, and advanced materials.[3][4] The hydroxymethyl group at the 5-position provides a versatile handle for further synthetic elaboration, making this scaffold highly valuable in drug design and discovery pipelines.[5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[6][7] Its advantages include mild reaction conditions, broad functional group tolerance, and the use of organoboron reagents that are generally stable and have low toxicity.[6][8]
However, the application of this reaction to chloro-heteroarenes, such as 2-Chloro-5-hydroxymethylpyridine, presents distinct challenges. The carbon-chlorine bond is significantly stronger and less reactive than its bromine or iodine counterparts, making the initial oxidative addition step—often the rate-determining step in the catalytic cycle—considerably more difficult.[9][10] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[11]
This guide provides a comprehensive overview of the key mechanistic principles, field-proven protocols, and troubleshooting strategies to successfully execute the Suzuki-Miyaura coupling of this compound, enabling researchers to reliably access this valuable chemical scaffold.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[12][13] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of this compound. This is an irreversible step that oxidizes the palladium to Pd(II), forming a square planar organopalladium(II) complex.[6][13] This step is typically the most challenging and rate-limiting for chloro-substrates.[10]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide.[6] This process requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex, which facilitates the transfer.[14][15][16]
-
Reductive Elimination: The final step involves the two organic groups coupled on the palladium center (the pyridyl and aryl fragments) forming a new carbon-carbon bond and being expelled from the coordination sphere.[12] This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[9]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for a Successful Coupling
Optimizing the Suzuki coupling of an unreactive heteroaryl chloride requires careful consideration of the catalyst system, base, and solvent.
Catalyst & Ligand Selection: The Key to Activating C-Cl Bonds
For challenging substrates like 2-chloropyridines, standard catalysts such as Pd(PPh₃)₄ are often ineffective due to the slow rate of oxidative addition.[10][11] Success hinges on using a more active catalyst system, which is achieved by pairing a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specialized ligand.
-
Bulky, Electron-Rich Phosphine Ligands: These are the industry standard for activating C-Cl bonds. The steric bulk of the ligand promotes the final reductive elimination step, while its electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[10] The Buchwald biaryl phosphine ligands, such as SPhos and XPhos , are particularly effective for this class of transformation.[10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form highly stable and active palladium complexes. Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have shown success in couplings of other dichloropyridines, sometimes offering unique selectivity.[14][17]
The Role of the Base: Activating the Nucleophile
The base is not a mere spectator; it plays a critical role in the transmetalation step.[18] Its primary function is to react with the boronic acid to form an anionic boronate species (e.g., [ArB(OH)₃]⁻).[15][16] This "ate" complex is significantly more nucleophilic than the neutral boronic acid, enabling the efficient transfer of the aryl group to the palladium center.[19]
-
Common Choices: Inorganic bases are most frequently used.[19]
-
Potassium Carbonate (K₂CO₃): A moderately strong and widely used base, often effective in aqueous solvent mixtures.[12]
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective in anhydrous conditions and can sometimes prevent side reactions.[8][11]
-
Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF): Stronger, more soluble bases that can accelerate slow reactions, but may be less suitable for base-sensitive substrates.[10]
-
Solvent System Selection
The solvent must solubilize the reactants and catalyst while being stable at the required reaction temperature. The choice of solvent can also influence catalyst stability and reactivity.[20][21]
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices, particularly when using anhydrous conditions.[22][23]
-
Aqueous Mixtures: The addition of water is often beneficial. It can help dissolve the inorganic base and facilitate the formation of the active boronate species.[23][24] A common system is a 4:1 or 5:1 mixture of an organic solvent (like dioxane or toluene) and water.
Experimental Protocol: A General Procedure
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Magnetic stir bar
-
Schlenk flask or reaction vial with a septum
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.[10]
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11] Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent via syringe through the septum.
-
Reaction Execution: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).[10]
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.[12] Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 2-aryl-5-hydroxymethylpyridine product.[11]
Data Presentation: Representative Reaction Conditions
The optimal conditions can vary based on the electronic nature of the boronic acid coupling partner. The following table provides starting points for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Outcome | Reference |
| Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | Good to excellent yields for electron-neutral and -rich arylboronic acids. | [11] |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4.0) | K₂CO₃ (2.0) | Toluene/H₂O (5:1) | 110 | Effective for a range of arylboronic acids; requires higher temperatures. | [8][14] |
| Pd(PPh₃)₄ (5) | --- | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | May work for electron-rich arylboronic acids but often sluggish or fails. | [25] |
| PEPPSI-IPr (3) | --- | K₃PO₄ (2.0) | Toluene | 100 | NHC-based catalyst, reported effective for other dichloropyridines. | [17] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst system for C-Cl bond activation.[11]2. Catalyst inhibition by pyridine nitrogen.[11]3. Insufficient temperature. | 1. Switch to a more active ligand system (e.g., SPhos, XPhos). Increase catalyst/ligand loading.[10]2. Ensure a sufficiently bulky ligand is used to disfavor pyridine coordination.3. Increase the reaction temperature in increments of 10 °C. |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions and is replaced by a proton.[10]2. Excess water or a strongly basic aqueous environment. | 1. Use anhydrous conditions with a base like K₃PO₄ or CsF.[10]2. Use the boronic acid pinacol (Bpin) ester, which is more stable and acts as a slow-release source of the boronic acid.[10]3. Minimize reaction time and use the lowest effective temperature. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen oxidizing the Pd(0) catalyst to Pd(II).2. Incomplete reduction of a Pd(II) precatalyst. | 1. Ensure the reaction setup is rigorously deoxygenated and maintained under an inert atmosphere.[11]2. Use a direct Pd(0) source like Pd₂(dba)₃. |
| Dehalogenation of Starting Material | 1. Reductive dehalogenation pathway competing with coupling.2. Hydride sources in the reaction mixture (e.g., solvent, base impurities). | 1. Use a high-purity, anhydrous solvent.2. Screen different bases; sometimes a weaker base like K₂CO₃ can mitigate this side reaction. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success requires overcoming the low reactivity of the C-Cl bond and potential catalyst inhibition. By employing advanced catalyst systems built on bulky, electron-rich phosphine ligands, carefully selecting the base and solvent, and maintaining a strictly inert atmosphere, researchers can reliably synthesize 2-aryl-5-hydroxymethylpyridines. The protocols and troubleshooting guides presented here provide a robust framework for the development of novel molecular entities for pharmaceutical and materials science applications.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. mdpi.com [mdpi.com]
- 6. byjus.com [byjus.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 25. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Advancing the Synthesis of 2-Chloro-5-hydroxymethylpyridine Derivatives with Flow Chemistry
Abstract
The 2-chloro-5-hydroxymethylpyridine scaffold is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its derivatization is key to unlocking novel molecular entities with enhanced biological activity. Traditional batch processing for the synthesis of these derivatives often encounters challenges related to safety, scalability, and reaction control, particularly when handling hazardous reagents or highly exothermic reactions. This document provides a comprehensive guide to the application of continuous flow chemistry for the synthesis and derivatization of this compound. We will explore key transformations including Nucleophilic Aromatic Substitution (SNAr), oxidation of the hydroxymethyl group, and lithiation/borylation, presenting detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of flow chemistry for enhanced efficiency, safety, and scalability in their synthetic endeavors.
Introduction: The Case for Flow Chemistry in Pyridine Derivative Synthesis
This compound is a versatile building block due to its multiple reactive sites: the electron-deficient pyridine ring activated for nucleophilic substitution at the C2 position, and the primary alcohol at the C5 position amenable to oxidation and other transformations. The development of efficient and safe synthetic routes to its derivatives is therefore of high importance.
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream within a reactor, offers a paradigm shift from traditional batch methods. Its primary advantages stem from the use of microreactors or tube reactors, which feature high surface-area-to-volume ratios. This characteristic enables:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous reagents or unstable intermediates present at any given time, significantly reducing the risk of thermal runaways or explosions. This is particularly relevant for reactions involving organolithium species or strong oxidizers.
-
Superior Heat and Mass Transfer: The high surface area allows for rapid and efficient heat exchange, enabling precise temperature control of even highly exothermic or endothermic reactions. Efficient mixing also ensures homogeneity, leading to more consistent product quality and higher yields.
-
Precise Reaction Control: Key reaction parameters such as temperature, pressure, residence time, and stoichiometry can be controlled with high precision, allowing for fine-tuning of reaction conditions to maximize yield and minimize byproduct formation.
-
Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "scaling out" (running multiple reactors in parallel), bypassing the complex and often problematic re-optimization required for large-scale batch reactors.
This application note will demonstrate how these advantages can be practically applied to key transformations of this compound.
Application I: Nucleophilic Aromatic Substitution (SNAr) in Flow
The displacement of the chlorine atom at the C2 position of the pyridine ring via Nucleophilic Aromatic Substitution (SNAr) is a fundamental strategy for introducing diverse functionalities. In batch,
Application Notes and Protocols for the Quantification of 2-Chloro-5-hydroxymethylpyridine
Introduction: The Significance of 2-Chloro-5-hydroxymethylpyridine Quantification
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its precise quantification is critical for ensuring product quality, process control, and regulatory compliance. This document provides a comprehensive guide to the analytical methods for the accurate determination of this compound in various matrices, tailored for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and offer the robustness and reliability required in a research and development setting.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Chemical Formula | C₆H₆ClNO | --INVALID-LINK-- |
| Molecular Weight | 143.57 g/mol | --INVALID-LINK-- |
| CAS Number | 21543-49-7 | --INVALID-LINK-- |
| Melting Point | 51-54 °C | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol and other polar organic solvents. | --INVALID-LINK-- |
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification of this compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. A reverse-phase HPLC method is particularly well-suited for this analysis.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method hinges on the judicious selection of several key parameters:
-
Column Chemistry: A C18 stationary phase is recommended for its hydrophobicity, which allows for the effective retention and separation of moderately polar compounds like this compound from potential impurities.[1][2][3]
-
Mobile Phase Composition: A mixture of acetonitrile and a buffer (e.g., phosphate or ammonium acetate) provides the necessary polarity to elute the analyte from the C18 column.[3][4] The organic modifier (acetonitrile) concentration can be optimized to achieve the desired retention time and resolution. The buffer maintains a stable pH, which is crucial for consistent ionization and retention of the analyte. For mass spectrometry (MS) compatibility, volatile buffers like ammonium acetate or formic acid are preferred.[5]
-
Detection Wavelength: The pyridine ring in this compound exhibits strong UV absorbance. The maximum absorption wavelength (λmax) should be determined using a UV-Vis spectrophotometer to ensure maximum sensitivity. Based on similar pyridine derivatives, a wavelength in the range of 220-280 nm is expected. A starting wavelength of 240 nm can be used, as demonstrated for a similar compound.[2]
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column.[2][6] Maintaining a constant column temperature (e.g., 30 °C) is essential for reproducible retention times.[6]
Experimental Workflow for HPLC Analysis
Caption: A typical experimental workflow for HPLC analysis.
Detailed HPLC Protocol
Objective: To quantify this compound using a reverse-phase HPLC method with UV detection.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Reference standard of this compound (purity ≥ 98%).
-
HPLC-grade acetonitrile, water, and a suitable buffer (e.g., ammonium acetate).
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile: 0.01M Ammonium Acetate Buffer (pH 5.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and ammonium acetate buffer. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the mobile phase in a volumetric flask to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the sample solutions.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
-
Method Validation
To ensure the reliability of the analytical data, the HPLC method must be validated according to ICH guidelines.[4][7]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.998. |
| Range | The range over which the method is linear, accurate, and precise. |
| Accuracy | Recovery of 98-102% for spiked samples. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should be unaffected by small, deliberate variations in chromatographic conditions. |
Secondary Analytical Technique: Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), serves as an excellent confirmatory technique and can be used for the analysis of volatile impurities.
Rationale for GC Method Parameters
-
Column Selection: A non-polar or mid-polar capillary column (e.g., 5% phenyl polydimethylsiloxane) is generally suitable for the analysis of pyridine derivatives.
-
Inlet Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation.
-
Oven Temperature Program: A temperature gradient program is often employed to ensure good separation of analytes with different boiling points.
-
Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) offers high selectivity and structural information.[8]
Experimental Workflow for GC Analysis
Caption: A typical experimental workflow for GC analysis.
Detailed GC Protocol
Objective: To quantify this compound using a GC-FID or GC-MS method.
Instrumentation and Materials:
-
Gas chromatograph with a split/splitless inlet, FID or MS detector.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polydimethylsiloxane).
-
Reference standard of this compound.
-
High-purity solvents (e.g., dichloromethane, methanol).
-
Autosampler vials with septa.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| FID Temperature | 280 °C |
| MS Transfer Line Temperature | 280 °C |
| MS Ion Source Temperature | 230 °C |
| MS Electron Energy | 70 eV |
| MS Scan Range | 40-300 amu |
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by serial dilution.
-
Dissolve or dilute the sample in the same solvent to a concentration within the calibration range.
-
-
Analysis:
-
Set up the GC instrument with the specified conditions.
-
Inject a blank (solvent), followed by the calibration standards and then the samples.
-
-
Data Analysis:
-
For GC-FID, identify the peak based on retention time and create a calibration curve of peak area versus concentration.
-
For GC-MS, confirm the peak identity by its mass spectrum and use a characteristic ion for quantification.
-
Complementary Technique: UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and cost-effective technique that can be used for a quick estimation of the concentration of this compound, particularly for in-process control.[9][10]
Protocol for UV-Vis Spectrophotometric Analysis
-
Determine λmax: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol) and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations.
-
Measure Absorbance: Measure the absorbance of the standards and the sample solution at λmax.
-
Construct Calibration Curve: Plot absorbance versus concentration for the standards.
-
Determine Sample Concentration: Use the calibration curve to determine the concentration of the analyte in the sample.
Sample Preparation: A Critical Step for Accurate Analysis
The choice of sample preparation technique depends on the matrix in which the analyte is present.
-
For Pharmaceutical Ingredients (APIs): Simple dissolution in the mobile phase or a suitable organic solvent is usually sufficient.[4]
-
For Pharmaceutical Formulations: The formulation excipients may interfere with the analysis. A preliminary extraction step may be necessary. This could involve:
-
Grinding the tablet or dissolving the capsule contents.
-
Extracting the active ingredient with a suitable solvent.
-
Filtering or centrifuging to remove insoluble excipients.
-
-
For Environmental or Biological Samples: More complex sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interfering matrix components and concentrate the analyte. For soil samples, a common approach is extraction with methanol followed by vortexing and centrifugation.[11]
Conclusion: Ensuring Analytical Excellence
The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound. The choice of the primary analytical technique will depend on the specific requirements of the analysis, with HPLC being the method of choice for routine quality control and GC-MS serving as a powerful tool for confirmatory analysis and impurity profiling. Adherence to proper method validation protocols is paramount to ensure the integrity and defensibility of the generated data.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. wjpmr.com [wjpmr.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. UV-Visible Spectroscopy and Colorimetry - HSC Chemistry [hscprep.com.au]
- 10. scienceready.com.au [scienceready.com.au]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Leveraging 2-Chloro-5-hydroxymethylpyridine in the Synthesis of Bioactive Molecules
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-Chloro-5-hydroxymethylpyridine as a pivotal intermediate in the synthesis of high-value bioactive molecules. We delve into the chemical rationale behind its application, offering detailed, field-proven protocols for its conversion into key synthons and subsequent elaboration into molecules with significant biological activity, including neonicotinoid insecticides and novel therapeutic agents. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Value of this compound
The pyridine scaffold is a privileged structure in medicinal and agricultural chemistry, present in numerous FDA-approved drugs and commercial agrochemicals.[1] Its derivatives are valued for their metabolic stability, water solubility, and ability to act as hydrogen bond donors and acceptors.[2] Among the vast array of functionalized pyridines, this compound (CAS: 21543-49-7) emerges as a particularly versatile and strategic starting material.
Its value lies in the orthogonal reactivity of its three key functional components:
-
The 2-Chloro Group: Positioned on an electron-deficient pyridine ring, this chlorine atom is an excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, forming the core of many bioactive compounds.[3]
-
The 5-Hydroxymethyl Group: This primary alcohol is a versatile handle for a variety of chemical transformations. It can be readily oxidized to an aldehyde or carboxylic acid, or, more commonly, converted into a more reactive electrophilic group, such as a chloromethyl or mesyloxymethyl group, perfect for subsequent alkylation reactions.
-
The Pyridine Ring: The nitrogen atom in the ring influences the electronic properties of the entire molecule and provides a site for potential N-oxide formation or quaternization, further diversifying the accessible chemical space.
This unique combination of functionalities makes this compound a cost-effective and efficient entry point for constructing complex molecular architectures.
Physicochemical Properties & Handling
A thorough understanding of the starting material's properties is critical for safe handling and successful experimentation.
| Property | Value | Source |
| CAS Number | 21543-49-7 | |
| Molecular Formula | C₆H₆ClNO | [4] |
| Molecular Weight | 143.57 g/mol | |
| Appearance | White to off-white solid | [5] |
| Melting Point | 51-54 °C | [6] |
| Boiling Point | 120 °C at 0.4 mmHg | [6] |
| Density | 1.280 g/cm³ | [4][6] |
| Solubility | Soluble in Methanol | [6] |
Safety & Handling: this compound is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and potential respiratory irritation. Standard personal protective equipment (PPE), including gloves, safety glasses (eyeshields), and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.[7]
Core Application: Synthesis of 2-Chloro-5-(chloromethyl)pyridine
One of the most critical applications of this compound is its conversion to 2-Chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3). This intermediate is a cornerstone for the synthesis of the multi-billion dollar neonicotinoid class of insecticides and a plethora of other bioactive molecules.[5][8] The transformation replaces the hydroxyl group with a more reactive chloro group, turning the benzylic position into a potent electrophilic site.
Workflow for Chlorination
Caption: General workflow for the chlorination of this compound.
Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine
This protocol is adapted from established industrial processes and patent literature.[9] The choice of thionyl chloride as the chlorinating agent is strategic; its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂), and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: To the flask, add this compound (1.0 eq). Dissolve it in anhydrous chloroform.
-
Reagent Addition: Carefully add thionyl chloride (1.1 - 1.2 eq) to the dropping funnel and add it dropwise to the stirred solution at 0 °C (ice bath). This exothermic reaction must be controlled to prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 61 °C for chloroform). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Carefully neutralize the aqueous layer with saturated NaHCO₃ solution until effervescence ceases. Separate the organic layer.
-
Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Product: The resulting product, 2-Chloro-5-(chloromethyl)pyridine, is typically an oil or a low-melting solid that can be used directly in the next step or purified further by distillation under reduced pressure.[9]
Application in Agrochemicals: Synthesis of Neonicotinoids
2-Chloro-5-(chloromethyl)pyridine is the foundational building block for a majority of commercially significant neonicotinoid insecticides, such as Imidacloprid, Acetamiprid, and Thiacloprid.[8] These compounds act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[10]
Reaction Scheme: Imidacloprid Synthesis
Caption: Condensation reaction to form the insecticide Imidacloprid.
Protocol 2: Synthesis of Imidacloprid (Illustrative)
This protocol illustrates the key bond-forming reaction that assembles the final bioactive molecule. The reaction is a nucleophilic substitution where the amine of the imidazolidine derivative displaces the chloride from the chloromethyl group.
Materials:
-
2-Chloro-5-(chloromethyl)pyridine (from Protocol 1)
-
N-Nitro-imidazolidin-2-imine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-Nitro-imidazolidin-2-imine (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to anhydrous acetonitrile.
-
Reactant Addition: Prepare a solution of 2-Chloro-5-(chloromethyl)pyridine (1.0 eq) in anhydrous acetonitrile and add it dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir until TLC analysis indicates the complete consumption of the starting materials. The base (K₂CO₃) is crucial as it acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Purification: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Imidacloprid.
-
Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.
Applications in Drug Discovery: Synthesis of Novel Bioactive Agents
The versatility of the 2-chloro-5-pyridyl scaffold extends far beyond agrochemicals. Recent research has focused on creating novel derivatives with potential therapeutic applications, including antimicrobial, anti-malarial, and antitumor agents.[11][12][13]
A recent study demonstrated the synthesis of novel hydrazone compounds with promising antimicrobial and anti-malarial activity starting from 2-Chloro-5-(chloromethyl)pyridine.[11]
Protocol 3: Synthesis of 2-Chloro-5-(hydrazinylmethyl)pyridine Dihydrochloride
This protocol details the creation of a key hydrazinyl intermediate, which can then be reacted with various aldehydes or ketones to generate a library of bioactive hydrazones.[11][12]
Materials:
-
2-Chloro-5-(chloromethyl)pyridine
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Reaction: Dissolve 2-Chloro-5-(chloromethyl)pyridine (1.0 eq) in ethanol in a round-bottom flask. Add hydrazine hydrate (a significant excess, e.g., 10 eq) dropwise while stirring at room temperature. The large excess of hydrazine minimizes the formation of bis-alkylated side products.
-
Heating: Gently reflux the reaction mixture for several hours. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, cool the mixture and remove the excess hydrazine and ethanol under reduced pressure.
-
Salt Formation: Dissolve the crude residue in a minimal amount of ethanol and cool in an ice bath. Acidify the solution by the dropwise addition of concentrated HCl. This step is critical for purification, as the dihydrochloride salt of the product is typically a stable, crystalline solid that will precipitate from the solution.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-chloro-5-(hydrazinylmethyl)pyridine dihydrochloride as a pure solid, ready for the next step.
Conclusion
This compound is a high-impact starting material whose value is defined by its predictable reactivity and strategic placement of functional groups. The protocols outlined herein provide a robust framework for its conversion into the highly versatile 2-Chloro-5-(chloromethyl)pyridine intermediate and subsequent elaboration into both established agrochemicals and novel molecules for drug discovery pipelines. The key to leveraging this building block effectively lies in understanding the causal chemistry behind each transformation—the role of the base, the choice of the chlorinating agent, and the rationale for intermediate salt formation. By mastering these principles, researchers can efficiently and creatively explore the vast chemical space accessible from this singular, powerful precursor.
References
- 1. nbinno.com [nbinno.com]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. jk-sci.com [jk-sci.com]
- 5. nbinno.com [nbinno.com]
- 6. 21543-49-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 9. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2-Chloro-5-hydroxymethylpyridine Synthesis
Introduction: 2-Chloro-5-hydroxymethylpyridine is a critical building block in the synthesis of pharmaceuticals and agrochemicals, most notably neonicotinoid insecticides like Imidacloprid.[1] Despite its importance, researchers frequently encounter challenges in achieving high yields and purity. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot common issues and optimize synthetic protocols. We will delve into the mechanistic rationale behind experimental choices, offering field-proven insights to guide your research.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses the most frequent obstacles encountered during the synthesis of this compound. The core issues of low yield and impurity formation are deconstructed into specific, actionable Q&As.
Problem 1.1: Low or No Product Yield
Q: My reaction yield is consistently low. What are the primary factors I should investigate?
A: Low yield is a multifaceted problem that requires systematic troubleshooting. Begin by assessing the purity of your starting materials, the choice of synthetic route, and the precise control of reaction conditions. Impurities in reactants can poison catalysts or introduce competing side reactions, while suboptimal temperature, pressure, or reagent stoichiometry can drastically reduce efficiency.[] A logical workflow is essential for diagnosing the root cause.
Below is a general troubleshooting workflow to systematically identify and resolve yield issues.
Caption: General workflow for troubleshooting low reaction yields.
Q: I'm synthesizing from 2-chloro-5-methylpyridine via oxidation, but the yield is poor. What could be wrong?
A: The direct oxidation of the methyl group of 2-chloro-5-methylpyridine is challenging due to the risk of over-oxidation. The primary issues are:
-
Over-oxidation: The desired alcohol product can be further oxidized to the corresponding aldehyde (2-chloro-5-formylpyridine) and then to the carboxylic acid (2-chloro-5-pyridinecarboxylic acid). This is a very common side reaction, especially with strong oxidizing agents like potassium permanganate or nitric acid.[3][4]
-
Harsh Reaction Conditions: Many oxidation reactions require high temperatures, which can lead to decomposition of the pyridine ring and the formation of tarry byproducts.[5]
-
Choice of Oxidant: The selection of the oxidizing agent is critical. While strong oxidants can drive the reaction, they often lack selectivity. Milder, more controlled oxidation methods are generally preferred. For instance, in related picoline oxidations, catalytic systems involving cobalt salts and N-hydroxyphthalimide (NHPI) with oxygen have been explored to improve selectivity.[4][6]
Solution: Consider switching to a different synthetic route. The most reliable and high-yielding methods typically involve the reduction of a carbonyl group at the 5-position, which is inherently more controllable than selective methyl group oxidation.
Q: My reduction of a 2-chloro-5-carbonyl compound (e.g., an ester) is inefficient. What are the common pitfalls?
A: The reduction of an ester, such as methyl 2-chloro-5-pyridinecarboxylate, to the corresponding alcohol is a highly effective and widely used method.[7] However, failures often stem from the choice and handling of the reducing agent.
-
Incorrect Reducing Agent: Sodium borohydride (NaBH₄) is a mild reducing agent and is generally considered slow or ineffective for reducing esters under standard conditions (room temperature, methanol).[8][9] Lithium aluminum hydride (LiAlH₄) is much more powerful and will readily reduce esters, but it is also highly reactive, pyrophoric, and requires strictly anhydrous conditions.
-
Insufficient Activation for NaBH₄: While NaBH₄ alone is weak, its reactivity can be significantly enhanced. The reduction of esters with NaBH₄ can be accomplished by using a large excess of the reagent, elevated temperatures, or by adding a Lewis acid like lithium chloride (LiCl) or calcium chloride (CaCl₂) to activate the ester carbonyl group.[10][11] This in-situ formation of a more reactive borohydride species facilitates the reduction.[12]
-
Moisture Contamination: All hydride-based reductions are sensitive to moisture. Water will rapidly quench the reducing agent, reducing its effective stoichiometry and liberating hydrogen gas, which can pose a safety risk.[7] Ensure all glassware is flame-dried and solvents are anhydrous.
Problem 1.2: Significant Impurity Profile
Q: My final product is contaminated with unreacted starting material. How can I improve conversion?
A: Incomplete conversion points to issues with reaction kinetics or equilibrium. To drive the reaction to completion:
-
Increase Reagent Stoichiometry: For reductions, ensure at least the stoichiometric amount of hydride is available. For NaBH₄ reductions of esters, a significant excess (e.g., 2-4 equivalents) is often necessary.[9]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. Some reductions may require stirring overnight.
-
Increase Temperature: Gently heating the reaction can increase the rate, but this must be done cautiously to avoid side reactions. For NaBH₄ ester reductions, temperatures around 40-50°C can be effective.[12]
Q: I'm observing significant byproducts. What are the likely side reactions and how can I suppress them?
A: The nature of the byproducts depends on the synthetic route.
-
For the Oxidation Route (from 2-chloro-5-methylpyridine): The main byproducts are the over-oxidation products: 2-chloro-5-formylpyridine and 2-chloro-5-pyridinecarboxylic acid. To suppress these, use milder conditions and monitor the reaction closely, stopping it once the desired alcohol is the major product.
-
For the Reduction Route (from a 2-chloro-5-ester): This route is generally cleaner. Byproducts are rare if the correct reducing agent and conditions are used. Incomplete reduction might leave some starting ester, but over-reduction is not possible. Impurities are more likely to stem from the starting material itself.
The diagram below illustrates the main synthetic pathways and common side reactions.
Caption: Key synthetic routes and potential byproduct pathways.
Q: How do I effectively remove the 2-chloro-5-pyridinecarboxylic acid byproduct from my desired alcohol?
A: If your synthesis results in the carboxylic acid byproduct, a simple acid-base extraction is highly effective for purification.
-
Dissolve the crude product mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. The desired neutral alcohol will remain in the organic layer.
-
Separate the layers and wash the organic phase with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the purified alcohol.[13]
Section 2: Protocol Optimization & Best Practices
While several routes exist, the reduction of an ester derivative offers the best combination of yield, purity, and operational safety for a laboratory setting.
Recommended Protocol: Reduction of Methyl 2-chloro-5-pyridinecarboxylate
This protocol is based on the well-established method of reducing an ester using an activated sodium borohydride system.
Materials:
-
Methyl 2-chloro-5-pyridinecarboxylate
-
Sodium borohydride (NaBH₄)
-
Calcium Chloride (CaCl₂), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol, absolute
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyl 2-chloro-5-pyridinecarboxylate (1.0 eq) and anhydrous calcium chloride (1.5 eq).
-
Dissolution: Add a 1:2 mixture of anhydrous THF and absolute ethanol to dissolve the solids (to a final concentration of ~0.2 M with respect to the ester).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reduction: Slowly add sodium borohydride (3.0 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (stain with potassium permanganate). If the reaction is sluggish, it can be gently warmed to 40-50°C.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0°C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by flash column chromatography on silica gel or by recrystallization if necessary.
Data Presentation: Comparison of Synthetic Reagents
The choice of reagents is paramount for success. The following table compares common reagents for the two primary synthetic routes.
| Synthetic Route | Reagent System | Typical Yield | Advantages | Disadvantages & Common Byproducts |
| Oxidation | KMnO₄ / H₂O | Low (<30%) | Inexpensive reagent. | Poor selectivity; significant over-oxidation to aldehyde and carboxylic acid; difficult purification. |
| SeO₂ / Dioxane | Moderate | Can be more selective than KMnO₄. | Highly toxic reagent; requires careful handling and elevated temperatures. | |
| Reduction | LiAlH₄ / THF | High (>90%) | Fast, clean, and complete reduction. | Highly reactive and pyrophoric; requires strict anhydrous conditions; difficult workup. |
| NaBH₄ / MeOH | Very Low | Safe and easy to handle. | Generally unreactive towards esters; requires harsh conditions (high temp/pressure).[8] | |
| NaBH₄ / CaCl₂ / THF:EtOH | High (80-95%) | Safe, high-yielding, and cost-effective.[10] | Requires anhydrous conditions; longer reaction times than LiAlH₄. |
Section 3: General FAQs
Q: What is the best starting material for synthesizing this compound?
A: For laboratory-scale synthesis focused on high yield and purity, starting from 2-chloropyridine-5-carboxylic acid or its corresponding ester is highly recommended. The reduction of the carbonyl group is a more selective and controllable transformation than the partial oxidation of a methyl group.[7]
Q: What are the recommended purification techniques for this compound?
A: The primary purification method is flash column chromatography using a silica gel stationary phase. A typical eluent system would be a gradient of ethyl acetate in hexanes. For material that is already substantially pure (>95%), recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) can be an effective final polishing step.
Q: Are there any specific safety precautions for this synthesis?
A: Yes.
-
Hydride Reagents: Both NaBH₄ and especially LiAlH₄ react violently with water to produce flammable hydrogen gas. Always handle them in an inert atmosphere and quench reactions carefully at low temperatures.[7]
-
Chlorinated Pyridines: Chlorinated pyridines are irritants and potentially toxic. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]
-
Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Always use freshly distilled or inhibitor-free solvents from a sealed bottle.
References
- 1. 2-Chloro-5-chloromethylpyridine [jubilantingrevia.com]
- 3. Picoline - Wikipedia [en.wikipedia.org]
- 4. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides [mdpi.com]
- 5. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Purification of Crude 2-Chloro-5-hydroxymethylpyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying crude 2-Chloro-5-hydroxymethylpyridine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. However, its purification can be challenging due to the presence of various impurities arising from different synthetic routes. This guide offers practical, field-proven insights and detailed protocols to help you achieve high-purity this compound efficiently and reliably.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound.
Recrystallization Issues
Question: Why is my yield of this compound low after recrystallization?
Answer:
Low recovery during recrystallization can be attributed to several factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound has high solubility in the chosen solvent even at low temperatures, a significant portion will remain in the mother liquor, leading to a low yield.
-
Using an Excessive Amount of Solvent: Using too much solvent to dissolve the crude product will result in a solution that is not saturated upon cooling, preventing complete crystallization.
-
Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Co-precipitation with Impurities: The presence of certain impurities can sometimes inhibit the crystallization of the desired compound or cause it to "oil out."
Troubleshooting Workflow for Low Recrystallization Yield
Caption: Troubleshooting workflow for low recrystallization yield.
Question: My this compound is "oiling out" instead of crystallizing. What should I do?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the solute, or because the solution is supersaturated.
Solutions:
-
Lower the Crystallization Temperature: Before adding the anti-solvent or cooling the solution, allow it to cool more slowly to a temperature below the melting point of your compound (51-54 °C).[1]
-
Use a Two-Solvent System: Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to redissolve the oil and allow the solution to cool slowly. Common two-solvent systems include ethanol/water and ethyl acetate/hexanes.[2][3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: Add a few pure crystals of this compound to the cooled solution to induce crystallization.
Column Chromatography Issues
Question: My this compound is showing significant peak tailing during column chromatography on silica gel. How can I resolve this?
Answer:
Peak tailing of pyridine derivatives on silica gel is a common issue. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.
Solutions:
-
Addition of a Basic Modifier to the Eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or pyridine, to your eluent. This will neutralize the acidic sites on the silica gel and reduce the unwanted interactions with your compound.
-
Use of Neutralized Silica Gel: You can purchase commercially prepared neutralized silica gel or prepare it by washing standard silica gel with a dilute solution of a base like triethylamine in your chosen solvent system, followed by drying.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for your purification.
Question: What is a good starting solvent system for column chromatography of this compound?
Answer:
A good starting point for determining the optimal solvent system is to perform Thin Layer Chromatography (TLC) first. For a compound of moderate polarity like this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a common choice.
Recommended Starting Solvent Systems for TLC Analysis:
| Solvent System | Ratio (v/v) | Expected Rf Range |
| Hexanes:Ethyl Acetate | 70:30 | 0.2 - 0.4 |
| Dichloromethane:Methanol | 98:2 | 0.3 - 0.5 |
The goal is to find a solvent system that gives your product an Rf value between 0.25 and 0.35 on the TLC plate.[4] This will typically result in good separation on a silica gel column.
TLC Visualization Workflow
References
Technical Support Center: 2-Chloro-5-hydroxymethylpyridine Reactions
Welcome to the technical support center for 2-Chloro-5-hydroxymethylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during reactions with this versatile intermediate. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you optimize your reactions, improve yields, and ensure the purity of your target molecules.
Section 1: FAQs on Byproducts in Chlorination Reactions
The conversion of the 5-hydroxymethyl group to a 5-chloromethyl group is one of the most common applications for this starting material, serving as a critical step in the synthesis of neonicotinoid insecticides like Imidacloprid and Acetamiprid.[1] However, this seemingly straightforward transformation is often complicated by the formation of several byproducts.
Q1: My goal is to synthesize 2-chloro-5-chloromethylpyridine, but my reaction yield is low and TLC/LC-MS analysis shows several impurities. What are the most likely byproducts?
A1: When chlorinating this compound with common reagents like thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅), several byproducts can arise from oxidation, dimerization, and incomplete reaction.[2][3] The reaction conditions, particularly temperature and stoichiometry, are critical.
The most common culprits are:
-
2-chloropyridine-5-carbaldehyde (Oxidation Product): The hydroxymethyl group is susceptible to oxidation.
-
2-chloropyridine-5-carboxylic acid (Over-oxidation Product): Further oxidation of the aldehyde leads to the carboxylic acid.
-
Bis(2-chloro-pyridin-5-ylmethyl) ether (Dimerization Product): An intermolecular etherification reaction between two molecules of the starting material.
-
Unreacted Starting Material: Incomplete conversion is common if reaction time or temperature is insufficient.
Below is a summary of these common byproducts and their characteristics:
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Formation Mechanism | Analytical Signature (vs. Starting Material) |
| Starting Material | This compound | 143.57 | - | Baseline |
| Desired Product | 2-Chloro-5-chloromethylpyridine | 162.02 | Chlorination of -CH₂OH | M+18.45. Typically less polar. |
| Aldehyde Impurity | 2-chloropyridine-5-carbaldehyde | 141.55 | Oxidation of -CH₂OH | M-2.02. Polarity is similar to or slightly less than starting material. |
| Carboxylic Acid Impurity | 2-chloropyridine-5-carboxylic acid | 157.55 | Over-oxidation of -CH₂OH | M+13.98. Significantly more polar; may streak on silica TLC. |
| Ether Dimer | Bis(2-chloro-pyridin-5-ylmethyl) ether | 269.12 | Intermolecular dehydration (acid-catalyzed) | M+125.55. High molecular weight, typically much less polar. |
Q2: My mass spectrometry data shows a significant peak at M+14, and this impurity is highly polar. What is it and how do I prevent it?
A2: A mass increase of approximately 14 Da (CH₂ vs. O) relative to your starting material, coupled with high polarity, strongly suggests the formation of 2-chloropyridine-5-carboxylic acid .
Causality: This byproduct arises from the oxidation of the 5-hydroxymethyl group. This can happen in a few ways:
-
Presence of Oxidizing Agents: Impurities in your reagents or solvents, or exposure to air at elevated temperatures, can cause oxidation.
-
Harsh Reaction Conditions: High reaction temperatures (e.g., >120°C) and extended reaction times can promote oxidation pathways.[4]
-
Certain Chlorinating Agents: Some chlorinating agents or their byproducts can have oxidizing potential under specific conditions.
Prevention Protocol:
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen.
-
Control Temperature: Maintain the recommended reaction temperature. For many chlorination reactions, a range of 80-120°C is effective.[4] Avoid excessive heating.
-
Use High-Purity Reagents: Ensure your solvents are anhydrous and your chlorinating agents are of high purity.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Once the starting material is consumed, proceed with the work-up promptly to avoid prolonged heating, which can lead to byproduct formation.[5]
Q3: I'm observing a high molecular weight impurity (around 269 m/z) that is much less polar than my starting material. What is this likely to be?
A3: This impurity is almost certainly the Bis(2-chloro-pyridin-5-ylmethyl) ether dimer. It forms via an acid-catalyzed intermolecular dehydration (etherification) between two molecules of this compound. The chlorinating agents you are using (like SOCl₂ or POCl₃) generate acidic byproducts (HCl), which readily catalyze this reaction.
Mitigation Strategies:
-
Controlled Reagent Addition: Add the chlorinating agent slowly at a lower temperature to control the initial exothermic reaction and the concentration of acid.
-
Temperature Management: While heating is required to drive the chlorination, excessively high temperatures can favor the bimolecular etherification.
-
Stoichiometry: Using a slight excess of the chlorinating agent can help ensure the rapid conversion of the hydroxyl group to the chloride, reducing the time it is available to participate in ether formation.
The diagram below illustrates the primary reaction and the formation pathways of these key byproducts.
Caption: Reaction pathways for this compound.
Section 2: FAQs on Byproducts in Nucleophilic Substitution Reactions
Beyond chlorination, this compound is used in reactions where the hydroxyl group acts as a nucleophile or where it is displaced by other nucleophiles. The chlorine atom on the pyridine ring can also undergo substitution.
Q4: I am performing a reaction where the -OH group should be displaced by another nucleophile (e.g., in a Mitsunobu reaction). However, I am still forming 2-chloro-5-chloromethylpyridine as a byproduct. Why?
A4: The formation of 2-chloro-5-chloromethylpyridine in this context indicates that a chloride source is present in your reaction and is competing with your intended nucleophile.
Causality:
-
Reagent Decomposition: In a Mitsunobu reaction, the phosphine reagent (e.g., PPh₃) is converted to triphenylphosphine oxide. If your reaction uses a chlorinated solvent (like DCM or chloroform) and is run at elevated temperatures, the phosphine can react with the solvent to generate chloride ions. Similarly, reagents like DEAD or DIAD can decompose to create side products that may introduce or react with chloride sources.
-
Acidic Byproducts: If your reaction generates an acid like HCl and there are chloride ions present (e.g., from an additive like LiCl or a salt impurity), the acidic conditions can promote the conversion of the alcohol to the chloride.
Troubleshooting Steps:
-
Solvent Choice: Switch to a non-chlorinated solvent such as THF, Dioxane, or Toluene.
-
Reagent Purity: Use freshly purified reagents to avoid acidic or chloride-containing impurities.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize reagent decomposition.
Q5: I'm using a strong base (e.g., NaH, KOtBu) to deprotonate the hydroxyl group for a subsequent reaction, but I'm observing a byproduct where the ring chlorine at C2 has been replaced. What is happening?
A5: You are likely observing a byproduct from a Nucleophilic Aromatic Substitution (SₙAr) reaction. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack.[6][7]
Mechanism:
-
Deprotonation: Your strong base deprotonates the hydroxyl group to form a potent nucleophile, the corresponding alkoxide.
-
Intramolecular Attack: This alkoxide can then attack the C2 position of another molecule of this compound in an intermolecular SₙAr reaction.
-
Dimerization/Polymerization: This can lead to the formation of dimeric or even polymeric ether-linked species, which are often complex and difficult to purify.
Alternatively, if your base is a hydroxide (e.g., NaOH, KOH), it can act as the nucleophile itself, displacing the chloride to form 2-hydroxy-5-hydroxymethylpyridine.
Prevention:
-
Use a Non-Nucleophilic Base: If possible, use a sterically hindered, non-nucleophilic base like LDA or LiHMDS if you only want to achieve deprotonation.
-
Protecting Groups: Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS, MOM) before performing reactions that require a strong base to modify another part of the molecule.
-
Inverse Addition: Add your deprotonated species slowly to the reaction partner to keep its concentration low, minimizing self-reaction.
Section 3: Troubleshooting Workflow & Purification
Identifying an unknown byproduct is the first step. The following workflow can help guide your investigation and purification strategy.
Caption: Troubleshooting workflow for byproduct identification.
Protocol: Purification of 2-chloro-5-chloromethylpyridine from Common Impurities
Objective: To isolate the desired product from the primary oxidation and dimerization byproducts.
Methodology:
-
Aqueous Work-up:
-
Quench the reaction mixture carefully by pouring it over ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution. This is a critical step. The basic wash will deprotonate the highly polar 2-chloropyridine-5-carboxylic acid byproduct, causing it to partition into the aqueous layer.[2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
-
Column Chromatography:
-
If impurities remain, perform flash column chromatography on silica gel.
-
Eluent System: A gradient of Ethyl Acetate in Hexanes (or Heptanes) is typically effective.
-
Elution Order: The non-polar ether dimer will elute first, followed by the desired product (2-chloro-5-chloromethylpyridine), then the aldehyde, and finally the starting material. The carboxylic acid should have been largely removed in the work-up, but if present, it will remain at the baseline.
-
By understanding the fundamental reactivity of this compound and anticipating these common byproduct pathways, you can significantly improve the efficiency and success of your synthetic endeavors.
References
- 1. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 2. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 4. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Reactivity of 2-Chloro-5-hydroxymethylpyridine: A Technical Guide to Preventing Decomposition
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Chloro-5-hydroxymethylpyridine. As a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds, understanding its reactivity and potential for degradation is paramount to successful and reproducible experimental outcomes. This guide, structured in a responsive question-and-answer format, is designed to provide you, the researcher, with in-depth insights and actionable troubleshooting strategies to mitigate decomposition during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups on this compound, and how do they influence its reactivity?
A1: this compound possesses three key features that dictate its chemical behavior:
-
The Pyridine Ring: A heterocyclic aromatic amine, the pyridine ring is generally electron-deficient. The nitrogen atom can act as a base or a nucleophile, and its presence influences the reactivity of the ring's substituents.
-
The Chloro Group at C2: This electron-withdrawing group further deactivates the pyridine ring towards electrophilic substitution but makes the C2 position susceptible to nucleophilic aromatic substitution (SNAr).
-
The Hydroxymethyl Group at C5: This primary alcohol is a versatile functional handle for various transformations, including oxidation, esterification, and conversion to other functional groups. However, it is also the primary site of potential decomposition.
Q2: What are the most common signs of decomposition of this compound during a reaction?
A2: Decomposition can manifest in several ways:
-
Color Change: The appearance of dark brown or black tars is a common indicator of decomposition, often due to polymerization or complex side reactions.
-
Formation of Insoluble Material: The precipitation of an unidentifiable solid from the reaction mixture can signal the formation of degradation byproducts.
-
Complex TLC or HPLC Profiles: The appearance of multiple unexpected spots or peaks that are difficult to characterize often points to decomposition.
-
Low Yield of Desired Product: Consistently low yields, even with an excess of other reagents, are a strong indication that the starting material is not stable under the reaction conditions.
Troubleshooting Guides for Common Reactions
This section addresses specific challenges you may encounter when using this compound in common synthetic transformations.
Issue 1: Decomposition During Oxidation of the Hydroxymethyl Group
"I am trying to oxidize the hydroxymethyl group to an aldehyde (2-chloro-5-formylpyridine), but I am observing significant byproduct formation and low yields. What is going wrong?"
The oxidation of the hydroxymethyl group on the electron-deficient pyridine ring can be challenging. Aggressive oxidizing agents or harsh reaction conditions can lead to several decomposition pathways.
Causality of Decomposition:
-
Over-oxidation: Strong oxidants like potassium permanganate or chromic acid can easily oxidize the desired aldehyde further to the corresponding carboxylic acid (2-chloro-5-nicotinic acid).
-
Pyridine Ring Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the reactivity of the molecule and lead to undesired side reactions.
-
Reaction with Acidic Byproducts: Some oxidation reactions generate acidic byproducts that can catalyze the decomposition of the starting material or the product.
Troubleshooting Strategies:
-
Choice of Oxidizing Agent: Employ milder and more selective oxidizing agents.
| Oxidizing Agent | Typical Conditions | Advantages | Potential Issues |
| Manganese Dioxide (MnO₂) | Inert solvent (e.g., Dichloromethane, Chloroform), Room Temperature | High selectivity for allylic and benzylic alcohols. | Can require a large excess of reagent and long reaction times. |
| Dess-Martin Periodinane (DMP) | Dichloromethane, Room Temperature | Mild, fast, and high-yielding.[1] | The reagent is moisture-sensitive and can be expensive for large-scale reactions. |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine, -78 °C | Excellent for sensitive substrates, avoids over-oxidation.[2][3][4] | Requires cryogenic temperatures and careful control of reagent addition. The byproduct, dimethyl sulfide, has a strong odor. |
-
Control of Reaction Temperature: For Swern oxidations, maintaining a low temperature (-78 °C) is critical to prevent the decomposition of the activated DMSO intermediate.[3]
-
Buffering the Reaction: In cases where acidic byproducts may be an issue, the addition of a mild, non-nucleophilic base like pyridine or sodium bicarbonate can be beneficial.
Experimental Protocol: Swern Oxidation of this compound
-
To a solution of oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) at -78 °C under an inert atmosphere, slowly add a solution of dimethyl sulfoxide (DMSO) (2.5 equivalents) in DCM.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in DCM dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and stir for another 30 minutes at -78 °C before allowing the reaction to warm to room temperature.
-
Quench the reaction with water and proceed with a standard aqueous workup.
Issue 2: Unwanted Reactions with the Pyridine Nitrogen
"I am performing a reaction that is sensitive to basicity, and I suspect the pyridine nitrogen of this compound is interfering. How can I prevent this?"
The lone pair of electrons on the pyridine nitrogen can act as a base or a nucleophile, leading to undesired side reactions, especially in the presence of strong electrophiles or acids.
Causality of Interference:
-
Protonation: In acidic media, the pyridine nitrogen will be protonated, forming a pyridinium salt. This can alter the solubility and reactivity of the molecule.
-
N-Alkylation/N-Acylation: Electrophilic reagents can react at the nitrogen, forming quaternary pyridinium salts.
-
Lewis Acid Coordination: Lewis acids can coordinate to the nitrogen, which can affect the electronic properties of the ring.
Troubleshooting Strategies:
-
Use of a Non-nucleophilic Base: If a base is required in your reaction, choose a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to minimize reaction at the pyridine nitrogen.
-
Protecting the Pyridine Nitrogen: While less common for this specific substrate, in complex syntheses, the pyridine nitrogen can be temporarily protected as an N-oxide. The N-oxide can be readily removed later by reduction.
Diagram: Reactivity of this compound
Caption: Key reactive sites on this compound.
Issue 3: Instability in the Presence of Strong Bases
"I am attempting a reaction using a strong base like sodium hydride (NaH) or an organolithium reagent, and my starting material is decomposing. Why is this happening?"
While the hydroxyl group can be deprotonated by a strong base, the overall molecule can be unstable under these conditions.
Causality of Decomposition:
-
Deprotonation of the Hydroxymethyl Group: Strong bases will deprotonate the alcohol to form an alkoxide.
-
Potential for Elimination or Rearrangement: The resulting alkoxide could potentially participate in undesired intramolecular reactions.
-
Reaction with the Pyridine Ring: Very strong bases, such as organolithiums, can deprotonate the pyridine ring itself, leading to a complex mixture of products. The presence of the chloro group can direct this deprotonation.
Troubleshooting Strategies:
-
Use of Milder Bases: If possible, use a weaker base that is still capable of effecting the desired transformation. Examples include potassium carbonate, triethylamine, or DBU.
-
Protecting the Hydroxymethyl Group: If a strong base is essential for a different part of the molecule, the hydroxyl group should be protected.
Protecting Group Strategies for the Hydroxymethyl Group
Protecting the hydroxymethyl group as an ether or a silyl ether is a common and effective strategy to prevent its unwanted reactions.
| Protecting Group | Protection Reagent | Deprotection Conditions | Key Advantages |
| Silyl Ethers (e.g., TBDMS, TIPS) | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) | Robust, stable to a wide range of conditions, easily removed.[5] |
| Benzyl Ether (Bn) | Benzyl bromide, NaH | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions.[5] |
| Methoxymethyl Ether (MOM) | MOM-Cl, DIPEA | Acidic conditions (e.g., HCl in MeOH) | Stable to many non-acidic reagents.[6] |
| Tetrahydropyranyl Ether (THP) | Dihydropyran, p-TsOH (cat.) | Acidic conditions (e.g., aq. AcOH) | Inexpensive, easy to introduce.[5] |
Diagram: Protecting Group Workflow
Caption: A typical workflow involving a protecting group strategy.
Concluding Remarks
The successful application of this compound in organic synthesis hinges on a thorough understanding of its reactivity profile. By anticipating potential decomposition pathways and employing the appropriate preventative measures, such as the judicious selection of reagents and the strategic use of protecting groups, researchers can significantly improve reaction outcomes. This guide serves as a foundational resource, and we encourage you to consult the primary literature for more detailed experimental procedures.
References
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Technical Support Center: Improving Reaction Selectivity with 2-Chloro-5-hydroxymethylpyridine
Welcome to the technical support center for 2-Chloro-5-hydroxymethylpyridine. This versatile bifunctional building block is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and novel materials. However, its dual reactive sites—the nucleophilic substitution-prone C2-chloride and the primary alcohol at the C5 position—present unique chemoselectivity challenges.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common selectivity issues. Drawing from established chemical principles and field-proven insights, we offer troubleshooting strategies and detailed protocols to help you navigate your synthetic challenges successfully.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and their typical reactivities?
This compound has three primary sites of reactivity:
-
C2-Chloride: The pyridine ring is electron-deficient, making the chlorine atom at the 2-position susceptible to nucleophilic aromatic substitution (SNAr)[1][2]. This is often the most targeted site for introducing nitrogen, oxygen, sulfur, or carbon-based nucleophiles.
-
C5-Hydroxymethyl Group: This primary alcohol exhibits typical reactivity. It can be oxidized to an aldehyde or carboxylic acid, esterified, etherified, or converted into a better leaving group (e.g., a tosylate) for subsequent substitution reactions.
-
Pyridine Nitrogen: The lone pair on the nitrogen atom imparts basicity and nucleophilicity. It can be protonated by acids, which deactivates the ring toward electrophilic attack but can also influence its reactivity in other ways. It can also be alkylated or coordinated to a metal center.
Q2: I'm struggling with a Nucleophilic Aromatic Substitution (SNAr) at the C2-position. What are the critical parameters to control?
For a successful SNAr reaction, consider the following:
-
Nucleophile Strength: The reaction generally requires a potent nucleophile. Amines are particularly effective for this transformation[1].
-
Solvent: Polar aprotic solvents like DMF, DMSO, or THF are preferred as they can solvate the cation without strongly interacting with the nucleophile, thus enhancing its reactivity.
-
Temperature: Heating is often necessary to overcome the activation energy barrier associated with the temporary disruption of aromaticity in the pyridine ring[1].
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the pyridine ring can increase the rate of SNAr reactions[3].
Q3: How can I selectively modify the hydroxymethyl group without affecting the C2-chloride?
Selectivity can be achieved by choosing reagents that are specific for alcohols under conditions that do not favor SNAr.
-
Oxidation: Mild and selective oxidizing agents like manganese dioxide (MnO₂) are effective for converting the hydroxymethyl group to an aldehyde with minimal side reactions.
-
Esterification/Etherification: Standard conditions, such as Fischer esterification (acid catalyst with excess alcohol) or Williamson ether synthesis (using a base to deprotonate the alcohol followed by an alkyl halide), can be employed[4][5]. Careful selection of the base is crucial to avoid competing SNAr at the C2-position.
Q4: My reaction is giving a mixture of products. What is the most common reason for this lack of selectivity?
The most frequent cause of poor selectivity is the dual reactivity of the nucleophile/reagent. For example, a nucleophile intended for the C2-position might also be basic enough to deprotonate the hydroxymethyl group, leading to multiple reaction pathways. Similarly, a reagent for the alcohol might interact with the pyridine nitrogen. The solution often lies in implementing a protecting group strategy or fine-tuning reaction conditions (temperature, solvent, base).
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Conversion in C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but aryl chlorides are known to be less reactive than their bromide or iodide counterparts[6].
Possible Causes & Troubleshooting Steps:
-
Cause A: Inefficient Oxidative Addition. The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step[6].
-
Solution 1: Optimize the Catalyst System. Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) that are designed to activate C-Cl bonds[6]. Consider using a more active palladium pre-catalyst (e.g., a G3 or G4 palladacycle)[6].
-
Solution 2: Increase Catalyst Loading & Temperature. For challenging substrates, increasing the catalyst loading to 3-5 mol% and raising the reaction temperature to the 80-110 °C range can facilitate the difficult oxidative addition[6][7].
-
-
Cause B: Catalyst Deactivation. The Pd(0) catalyst is sensitive to oxygen.
-
Solution: Ensure an Inert Atmosphere. Use dry, degassed solvents and maintain a strict nitrogen or argon atmosphere throughout the reaction[6].
-
-
Cause C: Inappropriate Base. A strong, non-nucleophilic base is required.
Problem 2: Lack of Selectivity - Nucleophile Reacts at Both C2-Cl and C5-OH
When using a nucleophile that is also a strong base (e.g., an alkoxide or a primary amine under harsh conditions), you may see reaction at both sites.
Solution: Protecting Group Strategy
The most robust solution is to temporarily "block" the reactivity of the hydroxymethyl group using a protecting group. Silyl ethers are an excellent choice due to their ease of installation and removal under specific conditions.
Workflow for Selective SNAr using a Protecting Group
Caption: Protecting group workflow for selective reactions.
Problem 3: Low Yield During Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another key C-C bond-forming reaction. While highly versatile, couplings involving 2-pyridyl halides can be challenging.
Possible Causes & Troubleshooting Steps:
-
Cause A: Ineffective Transmetalation. The transfer of the organic group from the boron reagent to the palladium center can be sluggish.
-
Solution 1: Base Selection. The base plays a critical role in activating the boronic acid for transmetalation[8]. While carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are common, sometimes stronger bases or fluoride sources like KF are more effective, particularly with 2-pyridyl boronates[9][10].
-
Solution 2: Boron Reagent. Instead of boronic acids, consider using potassium trifluoroborates or boronate esters (e.g., pinacol esters), which can exhibit different reactivity profiles and improved stability[8].
-
-
Cause B: Catalyst Inhibition. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
Problem 4: Unwanted Side Reactions During Esterification of the Hydroxymethyl Group
Direct esterification under acidic conditions (Fischer esterification) can sometimes lead to side reactions due to the activation of the pyridine ring.
Possible Causes & Troubleshooting Steps:
-
Cause A: Pyridine Nitrogen Protonation. Under strongly acidic conditions, the pyridine nitrogen is protonated. While this prevents it from acting as a competing nucleophile, it can also make the entire molecule more susceptible to other reactions if not controlled.
-
Solution 1: Milder Acid Catalysts. Instead of strong mineral acids like H₂SO₄, consider using milder catalysts like p-toluenesulfonic acid (p-TsOH)[4][11].
-
Solution 2: Use an Activating Agent. For base-sensitive substrates, methods that avoid strong acids are preferable. Steglich esterification, using a coupling agent like DCC (or EDC) with a catalyst like DMAP, is an excellent alternative that proceeds under neutral conditions[12].
-
Key Experimental Protocols
Protocol 1: Selective Protection of the Hydroxymethyl Group as a TBDMS Ether
This protocol is essential when you need to perform a reaction at the C2-position with a nucleophile that might react with the alcohol.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add imidazole (1.5 eq) to the solution, followed by the dropwise addition of tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol provides a starting point for coupling an arylboronic acid at the C2-position.
-
Inert Atmosphere: To an oven-dried flask, add the protected 2-chloro-5-(TBDMS-oxymethyl)pyridine (1.0 eq), the arylboronic acid (1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PCy₃, 4 mol%).
-
Solvent: Add degassed solvent (e.g., a mixture of toluene and water).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.
Data Summary: Common Reaction Conditions
| Reaction Type | Reagents & Catalysts | Solvent(s) | Temperature | Key Considerations |
| SNAr (Amination) | Amine, Base (e.g., K₂CO₃) | DMF, DMSO | 80-120 °C | Requires strong nucleophiles; may need protection of -OH group. |
| Buchwald-Hartwig | Amine, Pd-precatalyst, Ligand, Base (NaOtBu) | Toluene, Dioxane | 80-110 °C | Crucial to use bulky, electron-rich ligands for aryl chlorides[6]. |
| Suzuki-Miyaura | Boronic Acid, Pd(OAc)₂, Ligand, Base (K₂CO₃, KF) | Toluene/H₂O, Dioxane | 80-100 °C | Base selection is critical for transmetalation[8]. |
| Esterification (Fischer) | Alcohol, Acid Catalyst (H₂SO₄, p-TsOH) | Excess Alcohol | Reflux | Simple, but may not be suitable for acid-sensitive substrates[12]. |
| Oxidation to Aldehyde | MnO₂ | Dichloromethane | Room Temp. | Highly selective for benzylic-type alcohols. |
| -OH Protection (Silyl) | TBDMSCl, Imidazole | DMF, CH₂Cl₂ | Room Temp. | A robust method to prevent side reactions at the alcohol[13][14]. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: A Troubleshooting Guide for the Suzuki Coupling of 2-Chloro-5-hydroxymethylpyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is specifically tailored to address the challenges encountered when using 2-Chloro-5-hydroxymethylpyridine as a substrate. As researchers and drug development professionals, you are aware of the synthetic power of the Suzuki coupling. However, the unique electronic and functional group characteristics of this particular pyridine derivative can present specific hurdles. This guide provides in-depth, question-and-answer-based troubleshooting advice, grounded in mechanistic principles and field-proven strategies, to help you navigate these challenges and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues that may arise during the Suzuki coupling of this compound, offering explanations for the underlying causes and providing actionable solutions.
Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
Low or no conversion is a frequent issue, often stemming from challenges in the initial, rate-determining oxidative addition step or catalyst deactivation. 2-Chloropyridines are notoriously less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond.[1] Furthermore, the pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to inhibition.[2][3]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active for this substrate.[2] More electron-rich and sterically hindered phosphine ligands are often required to facilitate the oxidative addition of the aryl chloride.[4][5]
-
Palladium Precatalyst Choice: The choice of palladium source is crucial. While Pd(OAc)₂ is common, it requires in situ reduction to the active Pd(0) species, which can sometimes be inefficient. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst can ensure a higher concentration of the active catalyst from the outset.
-
Reaction Temperature: Given the lower reactivity of the C-Cl bond, higher reaction temperatures are often necessary to drive the reaction to completion.
-
Recommendation: If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C. Always monitor for potential degradation of your starting materials or product at elevated temperatures.
-
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation.
-
Protocol: Ensure all solvents are thoroughly degassed using methods such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period. Assemble your reaction under a positive pressure of an inert gas.
-
Q2: I am observing significant amounts of side products, particularly the dehalogenated starting material (5-hydroxymethylpyridine) and homocoupled boronic acid. How can I minimize these byproducts?
The formation of byproducts is a clear indicator of competing reaction pathways. Understanding their origins is key to suppression.
Troubleshooting Dehalogenation:
Dehalogenation, the replacement of the chlorine atom with hydrogen, typically arises from a palladium-hydride species (Pd-H).[7] This can form from the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water.[7]
-
Solvent Choice: While protic co-solvents are often used in Suzuki couplings, they can be a source of hydrides. Consider using anhydrous aprotic solvents like toluene or dioxane. If a co-solvent is necessary for solubility, minimize the amount of water or alcohol.
-
Base Selection: Strong alkoxide bases can promote dehalogenation. Milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often a better choice.[8]
Troubleshooting Homocoupling:
The homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of Pd(II) species and oxygen.[2]
-
Ensure Complete Reduction of Pd(II): If using a Pd(II) precatalyst, ensure your conditions are sufficient to generate the active Pd(0) species. The presence of phosphine ligands can aid in this reduction.
-
Strictly Anaerobic Conditions: As mentioned previously, oxygen can both deactivate the Pd(0) catalyst and promote the oxidative homocoupling of the boronic acid.
Q3: Could the hydroxymethyl group on my starting material be interfering with the reaction?
The hydroxymethyl group introduces a potentially reactive site that can influence the reaction in several ways.
Potential Roles of the Hydroxymethyl Group:
-
Directing Group: There is evidence that a hydroxyl group can act as a directing group in Suzuki couplings, potentially by coordinating to the palladium center and influencing the site-selectivity of the reaction.[9] In this case, it might favorably position the catalyst for oxidative addition.
-
Reaction with Base: The hydroxyl group is weakly acidic and could be deprotonated by a strong base, forming an alkoxide. This could potentially lead to side reactions or alter the solubility of your substrate.
-
Catalyst Inhibition: While less likely than the pyridine nitrogen, the oxygen of the hydroxymethyl group could potentially coordinate to the palladium center, although this is less commonly cited as a major inhibitory pathway.
Troubleshooting Strategies Related to the Hydroxymethyl Group:
-
Base Selection: Use a moderately strong, non-nucleophilic base like K₃PO₄ or K₂CO₃. Very strong bases like NaOtBu could deprotonate the hydroxyl group, which may or may not be beneficial. A base screen is advisable.
-
Protecting Group Strategy: If you have strong evidence that the hydroxyl group is causing unwanted side reactions, you can protect it as a silyl ether (e.g., TBDMS) or a benzyl ether.[10] This adds extra steps to your synthesis (protection and deprotection) and should be considered a later-stage troubleshooting step.
Systematic Troubleshooting Workflow
When encountering issues with the Suzuki coupling of this compound, a systematic approach to optimization is crucial. The following workflow, presented as a DOT graph, outlines a logical progression of troubleshooting steps.
Caption: A logical workflow for troubleshooting the Suzuki coupling.
Data Summary: Recommended Reaction Parameters
The following table provides a starting point for optimizing your reaction conditions. These parameters are based on successful couplings of similar challenging pyridyl chlorides.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Buchwald Precatalysts (G3/G4) | Provides a reliable source of active Pd(0) and can improve reaction initiation. |
| Ligand | SPhos, XPhos, or PEPPSI-IPr | Electron-rich, bulky ligands that facilitate the oxidative addition of the less reactive C-Cl bond.[5][6] |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | Moderately strong, non-nucleophilic bases that are effective in promoting transmetalation while minimizing side reactions.[8] |
| Solvent | Toluene, 1,4-Dioxane, or THF/H₂O (e.g., 4:1) | Aprotic solvents can minimize dehalogenation. A small amount of water can aid in dissolving the base and facilitating the reaction. |
| Temperature | 90-110 °C | Higher temperatures are often required to overcome the activation barrier for C-Cl bond cleavage. |
Experimental Protocol: A Starting Point for Optimization
This protocol is a robust starting point for the Suzuki coupling of this compound. It is recommended to perform small-scale test reactions to screen different ligands and bases.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium precatalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Catalytic Cycle of the Suzuki-Miyaura Coupling
Understanding the catalytic cycle is fundamental to effective troubleshooting. The following diagram illustrates the key steps.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
By understanding the intricacies of the Suzuki-Miyaura coupling and applying a systematic approach to troubleshooting, researchers can overcome the challenges associated with functionalized pyridyl chlorides like this compound and successfully synthesize their target molecules.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Side reaction pathways for 2-Chloro-5-hydroxymethylpyridine
Technical Support Center: 2-Chloro-5-hydroxymethylpyridine
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common challenges and side reactions encountered during its use, providing not only troubleshooting steps but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Suzuki coupling at the C2-chloro position, but I am observing significant amounts of a byproduct that appears to be a homocoupling of my boronic acid. What is causing this and how can I prevent it?
A1: Root Cause Analysis & Mitigation
This is a classic issue in cross-coupling reactions. The formation of a biaryl byproduct from the homocoupling of your boronic acid (e.g., Ar-Ar from Ar-B(OH)₂) typically arises from one of two main pathways: oxidative coupling promoted by the palladium catalyst or hydrolysis of the boronic acid followed by reductive elimination.
Troubleshooting Protocol:
-
De-gas Rigorously: Oxygen is a known promoter of the oxidative pathway for homocoupling. Ensure your solvent and reaction vessel are thoroughly de-gassed. A minimum of three vacuum/inert gas (Argon or Nitrogen) cycles is recommended. For sensitive reactions, consider using a glovebox.
-
Optimize the Base: The choice and stoichiometry of the base are critical. An excessively strong or concentrated base can accelerate the decomposition of the boronic acid, leading to homocoupling.
-
Recommendation: If using strong bases like NaOH or K₃PO₄, ensure they are fully dissolved before adding the catalyst and reactants. Consider switching to a milder base such as Cs₂CO₃ or K₂CO₃.
-
-
Check Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to air and moisture, leading to the formation of boroxines which can be more prone to side reactions. Use freshly purchased or recrystallized boronic acid.
-
Adjust Catalyst Loading: While counterintuitive, excessively high palladium catalyst loading can sometimes favor side reactions. Aim for a catalyst loading in the range of 1-5 mol%.
Q2: During a nucleophilic substitution reaction targeting the chloro group, my primary alcohol at the C5 position seems to be reacting as well, forming an undesired ether. How can I improve the selectivity?
A2: Chemoselectivity Control: Protecting the Hydroxymethyl Group
The hydroxymethyl group possesses a proton that can be abstracted by bases, turning it into a competing alkoxide nucleophile. This is particularly problematic when using strong bases or when your primary nucleophile is sterically hindered or less reactive.
Recommended Workflow: Protection Strategy
The most robust solution is to protect the hydroxymethyl group before performing the nucleophilic aromatic substitution (SNAr).
Experimental Protocol: Silyl Ether Protection
-
Protection Step:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a mild base, such as imidazole (1.5 eq) or triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a silylating agent, for example, tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the resulting silyl ether by column chromatography.
-
-
SNAr Reaction:
-
Use the protected intermediate in your nucleophilic substitution reaction. The bulky silyl ether will prevent the alcohol from participating in the reaction.
-
-
Deprotection Step:
-
After successful substitution at the C2 position, the silyl group can be easily removed.
-
Dissolve the protected compound in THF.
-
Add a fluoride source, such as Tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).
-
Perform an aqueous workup and purify to yield the desired product.
-
Visualizing the Protection Strategy The following workflow diagram illustrates the recommended path to avoid the ether side product.
Caption: Workflow comparing direct vs. protected substitution pathways.
Q3: I am trying to oxidize the hydroxymethyl group to an aldehyde, but the reaction is sluggish and I'm recovering starting material. I'm concerned that harsher conditions might affect the chloro-pyridine ring.
A3: Optimizing Oxidation While Preserving the Ring
The pyridine ring, particularly with an electron-withdrawing chlorine atom, can be sensitive to certain strong oxidants. The key is to use mild and selective oxidation conditions.
Troubleshooting Oxidation Protocols:
| Oxidant System | Common Issues | Recommended Adjustments |
| PCC / PDC | Often requires large excess, can be acidic leading to pyridine salt formation, difficult workup. | Switch to a modern, milder oxidant. If you must use it, consider adding a buffer like sodium acetate. |
| Dess-Martin Periodinane (DMP) | Reaction may stall if DMP is not fresh or if moisture is present. | Use freshly opened or prepared DMP. Ensure the reaction is run under strictly anhydrous conditions (dry solvent, inert atmosphere). |
| Swern / Parikh-Doering Oxidation | Requires cryogenic temperatures (-78 °C), unpleasant odor from dimethyl sulfide byproduct. | Ensure precise temperature control. A slight increase in temperature can lead to decomposition and side reactions. The Parikh-Doering modification (SO₃•pyridine) can be run at 0 °C, making it more accessible. |
Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Add this compound (1.0 eq) to a flask with anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.1 - 1.3 eq) in one portion at room temperature.
-
Monitor the reaction closely by TLC. It is often complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer, extract the aqueous layer with DCM, combine the organic fractions, dry with Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Primary Side Reaction Pathways at a Glance
The reactivity of this compound is dominated by the interplay between its three key functional components. Understanding these competing pathways is essential for effective reaction design.
Caption: Competing reaction pathways for this compound.
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-hydroxymethylpyridine
Welcome to the technical support center for the synthesis of 2-Chloro-5-hydroxymethylpyridine. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered during the synthesis and scale-up of this critical intermediate. This resource is structured in a question-and-answer format to directly address specific issues you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several viable synthetic pathways to this compound, each with its own set of advantages and challenges. The choice of route often depends on the available starting materials, scale of the reaction, and desired purity. The three most prevalent routes are:
-
Oxidation of 2-Chloro-5-methylpyridine: This is a direct approach but requires careful control to avoid over-oxidation to the corresponding aldehyde or carboxylic acid.
-
Reduction of 2-Chloropyridine-5-carboxylic acid or its esters: This is a reliable method, often employing common reducing agents. The carboxylic acid itself can be expensive, making the ester variant more common for large-scale work.[1][2][3]
-
Reduction of 2-Chloropyridine-5-carboxaldehyde: A straightforward reduction, provided the starting aldehyde is readily available.[4]
Q2: Which reducing agent is recommended for the conversion of 2-Chloropyridine-5-carboxylic acid ester to the alcohol?
For the reduction of the ester, sodium borohydride (NaBH₄) is a commonly used and effective reagent.[5][6] It is milder and more selective than lithium aluminum hydride (LiAlH₄), reducing the risk of over-reduction and offering a better safety profile, which is a significant consideration for scale-up.[1][2]
Q3: How can I monitor the progress of the reduction reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting material (ester or aldehyde) and the product alcohol. The disappearance of the starting material spot and the appearance of the product spot (which is typically more polar) indicate the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q4: What are the typical purification methods for this compound?
The primary methods for purifying this compound are:
-
Recrystallization: This is an effective method for obtaining high-purity solid material. The crude product can be dissolved in a suitable hot solvent (e.g., ethanol, toluene, or a mixture of solvents) and allowed to cool slowly to form crystals.[7]
-
Column Chromatography: For smaller scale reactions or when very high purity is required, silica gel column chromatography can be used.
-
Distillation: If the product is obtained as an oil, vacuum distillation can be an effective purification method.[8][9]
Troubleshooting Guides
This section addresses specific problems that can arise during the synthesis and scale-up of this compound.
Problem 1: Low Yield in the Reduction of 2-Chloropyridine-5-carboxaldehyde using Sodium Borohydride
Question: I am attempting to reduce 2-Chloropyridine-5-carboxaldehyde to this compound using sodium borohydride in methanol, but my yields are consistently low. What could be the issue?
Answer: Low yields in this reduction can stem from several factors. Here’s a breakdown of potential causes and solutions:
Potential Causes:
-
Decomposition of Sodium Borohydride: Sodium borohydride reacts with protic solvents like methanol, especially at room temperature, leading to its decomposition and reduced activity.[6]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.
-
Side Reactions: Aldehydes can be sensitive to basic conditions, potentially leading to side reactions if the reaction is run for too long or at elevated temperatures.
-
Work-up Issues: The product may be lost during the work-up and extraction process.
Troubleshooting Steps & Solutions:
-
Control the Reaction Temperature: Perform the addition of sodium borohydride at a lower temperature (e.g., 0-5 °C) to minimize its decomposition in methanol.[6] Once the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
Monitor the Reaction Closely: Use TLC to monitor the disappearance of the starting aldehyde. The reaction is typically complete within a few hours.
-
Optimize the Stoichiometry of NaBH₄: While a slight excess of NaBH₄ is needed, a large excess can lead to a more vigorous quench and potential side reactions. Typically, 1.1 to 1.5 equivalents are sufficient.
-
Careful Quenching: Quench the reaction by slowly adding a weak acid (e.g., dilute HCl or acetic acid) at a low temperature to neutralize the excess borohydride and the resulting borate esters. Be cautious as hydrogen gas is evolved.
-
Efficient Extraction: Ensure the pH of the aqueous layer is adjusted to be slightly basic (pH 8-9) before extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure the product is in its neutral form and extracts efficiently.
Experimental Protocol: Reduction of 2-Chloropyridine-5-carboxaldehyde
Caption: Workflow for the reduction of 2-Chloropyridine-5-carboxaldehyde.
Problem 2: Formation of Impurities During Scale-Up
Question: We have successfully synthesized this compound on a small scale. However, upon scaling up the reaction, we are observing the formation of significant impurities. What are the likely causes and how can we mitigate this?
Answer: Scaling up a chemical synthesis often introduces challenges that are not apparent at the lab scale.[10] The formation of impurities is a common issue.
Potential Causes:
-
Inefficient Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, making heat dissipation more difficult.[10] This can lead to localized "hot spots" where the temperature is significantly higher than the bulk, promoting side reactions and decomposition.
-
Poor Mixing: Inadequate mixing can result in localized high concentrations of reagents, which can also lead to the formation of byproducts.[10]
-
Extended Reaction Times: Scale-up reactions may take longer to reach completion, increasing the time for potential side reactions to occur.
-
Impurity Amplification: Minor impurities in starting materials can become significant at a larger scale.[10]
Troubleshooting Steps & Solutions:
-
Improve Heat Management:
-
Use a reactor with a jacket for efficient heating and cooling.
-
Consider a slower rate of addition for exothermic steps to allow for better temperature control.
-
Ensure the cooling system is adequate for the scale of the reaction.
-
-
Enhance Mixing Efficiency:
-
Use an appropriate overhead stirrer with a suitable impeller design (e.g., pitched-blade turbine) for the reactor geometry.
-
Ensure the stirring speed is sufficient to maintain a homogeneous mixture without causing excessive splashing.
-
-
Re-optimize Reaction Parameters:
-
You may need to re-optimize reaction times and temperatures for the larger scale.
-
Consider a lower reaction temperature to minimize side reactions, even if it slightly increases the reaction time.
-
-
Ensure High Purity of Starting Materials:
-
Source high-purity starting materials.
-
If necessary, purify starting materials before use in the large-scale synthesis.
-
Data Presentation: Impact of Scale on Purity
| Scale | Reaction Temperature (°C) | Stirring | Purity (by HPLC) |
| 1 g | 25 | Magnetic Stirrer | 98% |
| 100 g | 25-35 (exotherm) | Overhead Stirrer (low speed) | 85% |
| 100 g | 20-25 (controlled) | Overhead Stirrer (optimized speed) | 97% |
Problem 3: Difficulties in the Chlorination of 2-Hydroxy-5-hydroxymethylpyridine
Question: I am trying to synthesize this compound by chlorinating 2-Hydroxy-5-hydroxymethylpyridine with phosphorus oxychloride (POCl₃), but the reaction is sluggish and gives a complex mixture of products. What am I doing wrong?
Answer: The chlorination of pyridinols can be challenging. While POCl₃ is a common chlorinating agent, the conditions need to be carefully controlled.
Potential Causes:
-
Insufficient Reactivity of POCl₃ alone: Sometimes, POCl₃ alone is not reactive enough to efficiently chlorinate the hydroxyl group on the pyridine ring, especially at lower temperatures.
-
Side Reactions at High Temperatures: Pushing the reaction with high temperatures can lead to the formation of tars and other decomposition products.
-
Reaction with the Hydroxymethyl Group: The chlorinating agent can also react with the primary alcohol on the side chain, leading to the formation of 2-chloro-5-(chloromethyl)pyridine.[8][11]
Troubleshooting Steps & Solutions:
-
Use of an Additive: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF) or triethylamine, can activate the POCl₃ and facilitate the chlorination at a lower temperature.
-
Alternative Chlorinating Agents: Consider using a more potent chlorinating agent or a mixture of agents. For example, a combination of phosphorus pentachloride (PCl₅) and POCl₃ is often more effective for this type of transformation.[2][8][9]
-
Control of Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Using a large excess can increase the likelihood of side reactions, including the chlorination of the hydroxymethyl group.
-
Stepwise Approach: An alternative strategy is to first protect the hydroxymethyl group (e.g., as an acetate ester), then perform the chlorination of the pyridinol, and finally deprotect the alcohol.
Experimental Workflow: Chlorination of 2-Hydroxy-5-hydroxymethylpyridine
Caption: Workflow for the chlorination of 2-Hydroxy-5-hydroxymethylpyridine.
References
- 1. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 2. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 3. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 9. EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 10. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 11. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-Chloro-5-hydroxymethylpyridine
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-Chloro-5-hydroxymethylpyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter this challenging substrate. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and provide robust troubleshooting strategies to ensure the success of your synthetic campaigns.
Understanding the Substrate: The Three-Fold Challenge
This compound is a deceptively complex substrate. Successful cross-coupling requires a nuanced approach that simultaneously addresses three key structural features:
-
The Unactivated Chloride: The C-Cl bond is significantly stronger and less reactive than its C-Br or C-I counterparts. This makes the initial, rate-limiting oxidative addition step of the catalytic cycle kinetically challenging, necessitating highly active catalyst systems.[1][2][3]
-
The Pyridine Nitrogen: As a Lewis basic site, the pyridine nitrogen can coordinate to the palladium center. This coordination can act as a competitive inhibitor, sequestering the catalyst and preventing it from participating in the desired catalytic cycle.[3][4]
-
The Hydroxymethyl Group: The -CH₂OH moiety introduces two considerations. Firstly, its hydroxyl proton is acidic and will be deprotonated by the strong bases typically used in cross-coupling, potentially altering the substrate's solubility and electronic properties. Secondly, the hydroxyl group itself is a nucleophile and can, in some cases, participate in side reactions or act as a directing group.[5][6]
A logical approach to catalyst selection, therefore, must overcome the high activation barrier of the C-Cl bond while mitigating catalyst inhibition by the pyridine nitrogen, all in the presence of a free hydroxyl group.
General FAQs for Cross-Coupling this compound
This section addresses fundamental questions that apply across different types of cross-coupling reactions.
Q1: Why is my reaction with this compound failing when the same conditions worked for an aryl bromide?
A: The primary reason is the inertness of the aryl chloride bond. Oxidative addition to Pd(0) is much slower for chlorides than for bromides or iodides.[1][3] Your catalyst system, likely sufficient for a C-Br bond, lacks the requisite activity for C-Cl activation. Success with aryl chlorides almost always requires the use of specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald or Josiphos-type ligands) that promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species.[2][7]
Q2: Do I need to protect the hydroxymethyl group before attempting the cross-coupling?
A: Not necessarily, and in some cases, it may be disadvantageous. While protection (e.g., as a TBDMS or Benzyl ether) is a valid strategy to prevent potential side reactions, many modern catalyst systems exhibit excellent functional group tolerance.[8] Furthermore, the free hydroxyl group can sometimes participate in the reaction in a beneficial way, potentially through coordination to the metal center or by influencing substrate solubility.[5][6]
Scientist's Recommendation: Attempt the reaction with the free hydroxyl group first. If you observe side-products related to the alcohol or experience persistent low yields, then consider a protection strategy.
Q3: My reaction turns black and stalls. What is happening?
A: The formation of palladium black (insoluble, inactive Pd(0) precipitate) is a common mode of catalyst decomposition. This can be caused by several factors:
-
Ligand Dissociation: The active L-Pd(0) complex may be unstable, shedding its ligand(s) and allowing the "naked" Pd(0) to aggregate.
-
High Temperatures: While heat is often required to drive the reaction, excessive temperatures can accelerate catalyst decomposition.[9]
-
Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, THF has been anecdotally reported to be more prone to this issue in some Sonogashira reactions compared to amine solvents.[10]
To mitigate this, ensure you are using a robust ligand that forms a stable complex with palladium. Using a pre-formed catalyst complex ("precatalyst") can also lead to cleaner reactions and more reproducible formation of the active species.[1]
Reaction-Specific Troubleshooting and Protocols
Here we dive into the specifics of the three most common cross-coupling reactions, providing targeted advice and starting protocols.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a powerful tool for creating biaryl structures. With our substrate, the main challenges are activating the C-Cl bond and preventing decomposition of the boronic acid partner.
-
Q: What is the best starting catalyst/ligand system for this substrate? A: For unactivated aryl chlorides, systems based on bulky, electron-rich biarylphosphine ligands are the gold standard. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as SPhos or XPhos is a highly effective starting point.[3][11] These ligands accelerate both the oxidative addition and the reductive elimination steps.
-
Q: I suspect my boronic acid is decomposing. How can I prevent this? A: This is likely due to protodeboronation, where the boronic acid is replaced by a proton.[3] To minimize this:
-
Use a Stoichiometric Excess: Use a slight excess (1.2-1.5 eq.) of the boronic acid.
-
Choose the Right Base: Strong aqueous bases can accelerate decomposition. Consider using a non-aqueous base like K₃PO₄ or Cs₂CO₃. Powdered KF is an excellent choice if your molecule has base-sensitive groups.[12][13]
-
Degas Rigorously: Oxygen can promote side reactions, including boronic acid homocoupling.[3] Ensure all solvents and the reaction headspace are thoroughly deoxygenated.
-
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No Reaction | 1. Catalyst system not active enough. 2. Base is not effective or is insoluble. 3. Temperature is too low. | 1. Switch to a more electron-rich ligand (e.g., from PPh₃ to SPhos or RuPhos). 2. Switch to a stronger base (e.g., K₂CO₃ to K₃PO₄) and consider adding a small amount of water to aid solubility if using an organic solvent like dioxane.[14] 3. Increase temperature in 10-20 °C increments (typically 80-110 °C). |
| Low Yield | 1. Protodeboronation of coupling partner. 2. Catalyst inhibition by pyridine N. 3. Dehalogenation of starting material. | 1. Use fresh boronic acid, increase stoichiometry, and ensure anhydrous conditions if using a non-aqueous base. 2. Increase catalyst and/or ligand loading slightly (e.g., from 2 mol% to 4 mol%). 3. Ensure solvents are rigorously degassed and run under a strict inert atmosphere.[3] |
| Byproduct Formation | 1. Homocoupling of boronic acid. 2. Formation of 3-aminopyridine (dehalogenation). | 1. Caused by oxygen.[3] Improve degassing of the reaction mixture. 2. The palladium catalyst can react with hydride sources. Ensure the reaction is under an inert atmosphere and choose a solvent less prone to acting as a hydride source.[3] |
-
To an oven-dried reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.3 eq.), and finely ground K₃PO₄ (2.5 eq.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%) and the ligand (if not using a precatalyst).
-
Seal the vial with a septum, then evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a substrate concentration of ~0.1 M.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the cornerstone of modern aryl amine synthesis. Success hinges almost entirely on the choice of ligand, which must facilitate C-N reductive elimination without being inhibited by either the pyridine or the amine nucleophile.[7][15]
-
Q: Which generation of Buchwald ligand is best for this substrate? A: For a challenging substrate like an electron-neutral chloropyridine, you should start with the more advanced, sterically hindered biarylphosphine ligands (often called "G2" or "G3" ligands and beyond). Ligands like RuPhos, BrettPhos, or XPhos are specifically designed to couple aryl chlorides and mitigate catalyst inhibition.[2][7] First-generation catalysts based on P(o-tolyl)₃ are generally ineffective for this transformation.[15]
-
Q: What is the best base for this reaction? A: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[16] However, if your substrate is sensitive to such a strong base, other options like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be screened.[17]
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No Reaction | 1. Ligand is not suitable for aryl chlorides. 2. Base is too weak. 3. Catalyst poisoning by the amine/pyridine. | 1. Switch to a bulky biarylphosphine ligand (RuPhos, BrettPhos).[7] 2. Use a stronger base like NaOtBu or LHMDS.[16] 3. Increase catalyst loading; ensure high-purity, anhydrous, and degassed reagents. |
| Low Yield / Stalled Reaction | 1. Incomplete oxidative addition. 2. Catalyst deactivation over time. 3. Sterically hindered amine partner. | 1. This is the key challenge with chlorides. Ensure you are using an appropriate electron-rich ligand.[1] 2. Use a precatalyst for more reliable activation.[1] 3. For very bulky amines, ligands like BrettPhos are often superior. |
| Dehalogenation Byproduct | 1. Reductive elimination of hydride from the palladium complex. | 1. This can arise from the amine or solvent. Ensure a rigorously inert atmosphere. Screening different bases or solvents (e.g., Toluene vs. Dioxane) can sometimes help.[3] |
-
In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and NaOtBu (1.5 eq.) to an oven-dried reaction vial.
-
Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Seal the vial, remove from the glovebox, and add degassed toluene or 1,4-dioxane via syringe (~0.2 M concentration).
-
Place the vial in a preheated oil bath at 100-110 °C and stir vigorously for 16-24 hours.
-
Monitor reaction progress by LC-MS.
-
Upon completion, cool to room temperature, pass the mixture through a short plug of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira reaction provides access to valuable aryl alkynes. The primary challenge here is balancing the desired cross-coupling against the undesired homocoupling of the terminal alkyne (Glaser coupling), which is often promoted by the copper co-catalyst.[18]
-
Q: Should I use a copper co-catalyst? I am seeing a lot of alkyne homocoupling. A: Alkyne homocoupling is the most common side reaction and is directly mediated by the copper(I) catalyst in the presence of oxygen.[18] If you observe significant amounts of this byproduct, you have two main options:
-
Optimize the Copper-Catalyzed Reaction: Ensure the reaction is scrupulously free of oxygen. Use a bulky amine base like diisopropylethylamine (DIPEA) which can sometimes suppress homocoupling.
-
Switch to a Copper-Free Protocol: This is often the most effective solution. Copper-free Sonogashira couplings rely on highly active palladium/phosphine systems (similar to those for Suzuki reactions) and can provide cleaner product profiles, albeit sometimes requiring higher temperatures.[18]
-
-
Q: My reaction is slow or stalls, even at high temperatures. What can I do? A: For a difficult C-Cl bond, oxidative addition is the bottleneck.[9] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[19] You need a more potent catalyst system. Consider using a palladacycle catalyst or a system with a highly electron-rich phosphine ligand like cataCXium® A or XPhos.[20]
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No Reaction | 1. Catalyst system not active enough for C-Cl bond. 2. Temperature too low. | 1. Switch from Pd(PPh₃)₄ to a more active system like PdCl₂(dppf) or a Pd/XPhos combination.[19][20] 2. Aryl chlorides may require temperatures of 100 °C or higher.[9] |
| Main Product is Alkyne Homocoupling | 1. Oxygen contamination in a copper-catalyzed system. 2. The substrate is particularly prone to this side reaction. | 1. Rigorously degas all reagents and solvents and maintain a strict inert atmosphere.[18] 2. Switch to a copper-free protocol.[18] |
| Low Yield | 1. Inefficient oxidative addition. 2. Catalyst decomposition (Pd black). | 1. Use a more electron-rich, bulky phosphine ligand.[20] 2. Try a different solvent; sometimes switching from THF to DMF or an amine solvent can help maintain catalyst stability.[9][10] |
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), Pd₂(dba)₃ (2.5 mol%), and a suitable ligand (e.g., XPhos, 6 mol%).
-
Add a base such as Cs₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add the terminal alkyne (1.5 eq.) followed by degassed solvent (e.g., DMF or Dioxane, ~0.2 M).
-
Heat the reaction to 100-120 °C and stir for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Key Concepts
Catalyst Selection Workflow
This diagram illustrates a logical decision-making process for optimizing a cross-coupling reaction with this compound.
Caption: A decision-making workflow for troubleshooting cross-coupling reactions.
General Catalytic Cycle
This diagram outlines the fundamental steps in a palladium-catalyzed cross-coupling reaction, highlighting the role of each component.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. jk-sci.com [jk-sci.com]
- 18. benchchem.com [benchchem.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Purity of 2-Chloro-5-hydroxymethylpyridine
Welcome to the technical support center for the synthesis and purification of 2-Chloro-5-hydroxymethylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis and achieve high purity. We will delve into the critical reaction parameters, troubleshoot common issues, and provide detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs): Synthesis & Purity
Q1: What are the primary synthetic routes to this compound, and how do they influence final purity?
There are two predominant synthetic pathways, each with its own set of challenges affecting purity:
-
Reduction of a 2-Chloropyridine-5-Carboxylic Acid Derivative: This is a common and reliable method. It typically involves the conversion of 2-chloropyridine-5-carboxylic acid into an ester or acid chloride, followed by reduction to the corresponding alcohol[1][2]. The purity is highly dependent on the efficiency of the reduction step and the prevention of over-reduction or side reactions.
-
Chlorination of 2-Hydroxy-5-hydroxymethylpyridine: This route involves the direct chlorination of the corresponding hydroxypyridine precursor[3][4]. The main challenge here is controlling the selectivity of the chlorination. Over-chlorination of the hydroxymethyl group can occur, leading to the formation of 2-chloro-5-(chloromethyl)pyridine, a common and difficult-to-separate impurity.
The choice of route often depends on the availability and cost of the starting materials. The reduction pathway generally offers better control and potentially higher purity if the reduction agent is chosen carefully.
Q2: How does reaction temperature impact the formation of impurities?
Temperature is arguably the most critical parameter in controlling the purity of this compound.
-
For Reduction Reactions:
-
Insufficient Temperature: Leads to an incomplete reaction, leaving unreacted starting material (ester or acid chloride) in the crude product, which can complicate purification.
-
Excessive Temperature: Can cause the decomposition of the starting material or product. More significantly, it can promote side reactions, such as the cleavage of the chloro-group from the pyridine ring or the formation of polymeric by-products, leading to a complex mixture and lower yield.
-
-
For Chlorination Reactions:
-
Reaction temperatures must be carefully controlled, typically between 0°C and 120°C[1]. Higher temperatures can drastically increase the rate of secondary chlorination at the hydroxymethyl group, forming 2-chloro-5-(chloromethyl)pyridine. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing this key impurity.
-
Q3: What is the role of the chlorinating agent, and which one provides the best purity?
The choice of chlorinating agent is crucial when preparing the compound from 2-hydroxy-5-hydroxymethylpyridine or when converting the carboxylic acid to an acid chloride in the reduction pathway.
Common agents include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅)[1][3].
-
Thionyl Chloride (SOCl₂): Often preferred for converting the hydroxyl group of the carboxylic acid to the acid chloride due to its relatively mild conditions and the formation of gaseous by-products (SO₂ and HCl), which are easily removed[1][2]. When used for direct chlorination of the 2-hydroxy-pyridine ring, it can also chlorinate the 5-hydroxymethyl group if conditions are not carefully controlled.
-
Phosphorus Oxychloride (POCl₃) & Phosphorus Pentachloride (PCl₅): These are more powerful chlorinating agents, often used in combination[1]. They are effective for converting the 2-hydroxypyridine tautomer to the 2-chloro derivative. However, their high reactivity increases the risk of over-chlorination of the side chain. Stoichiometric control is essential; an excess of these reagents will almost certainly decrease the purity of the desired product[5].
For highest purity, using thionyl chloride for the acid chloride formation step in the reduction route is often the most controllable method.
Q4: How does solvent selection influence reaction selectivity and product purity?
The solvent plays a critical role in solubility, reaction rate, and sometimes, the product profile.
-
Aprotic, Non-polar Solvents (e.g., Toluene, Xylene): These are often used in chlorination reactions. They are inert and have high boiling points, allowing for a wider range of reaction temperatures[5][6].
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Useful for their ability to dissolve a wide range of organic compounds and their relative inertness under many reaction conditions[3][7].
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): Can accelerate reaction rates. Acetonitrile is mentioned as a suitable solvent for certain steps in related syntheses. However, solvents like DMF can sometimes participate in side reactions, especially with strong chlorinating agents like POCl₃, forming Vilsmeier-Haack type reagents that can lead to unexpected by-products.
The ideal solvent should fully dissolve the starting materials, be inert to the reagents, and facilitate easy product isolation. For purification, a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature is ideal for recrystallization.
Troubleshooting Guide: Common Issues & Solutions
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Purity (Multiple Spots on TLC) | 1. Incorrect reaction temperature (too high).2. Excess chlorinating agent.3. Non-optimal solvent.4. Reaction time too long. | 1. Lower the reaction temperature and monitor closely.2. Use stoichiometric amounts of the chlorinating agent (1.0 to 1.2 equivalents).3. Screen alternative inert solvents (e.g., toluene, 1,2-dichloroethane).4. Monitor the reaction by TLC/GC/LCMS and quench as soon as the starting material is consumed. |
| Incomplete Reaction | 1. Insufficient reaction temperature or time.2. Inactive or degraded reagents.3. Poor solubility of starting material. | 1. Gradually increase the reaction temperature or extend the reaction time.2. Use fresh, high-purity reagents.3. Choose a solvent in which the starting material has better solubility at the reaction temperature. |
| Product is an Oil or Fails to Crystallize | 1. Presence of significant impurities.2. Residual solvent. | 1. Purify the crude product using column chromatography on silica gel[1][8].2. Ensure all solvent is removed under high vacuum. Try co-evaporation with a different solvent (e.g., toluene) to remove traces of high-boiling solvents. |
| Key Impurity: 2-chloro-5-(chloromethyl)pyridine | 1. Over-chlorination due to harsh conditions.2. Use of a strong chlorinating agent on the hydroxymethyl group. | 1. Reduce reaction temperature and time.2. Use a milder chlorinating agent or protect the alcohol group before chlorinating the pyridine ring (if feasible).3. This impurity can often be separated via careful column chromatography. |
Data Summary: Impact of Parameters on Purity
| Parameter | Optimal Range/Condition | Impact on Purity if Deviated | Causality |
| Temperature | 10°C to 120°C (reaction dependent)[1] | High Temp: Increased polychlorinated by-products, decomposition.Low Temp: Incomplete conversion. | Reaction kinetics vs. activation energy of side reactions. |
| Chlorinating Agent Stoichiometry | 1.0 - 5.0 mole equivalents (depending on agent)[1] | Excess: Drastic increase in over-chlorinated impurities. | Higher concentration of the reactive species drives non-selective reactions. |
| Solvent | High-boiling inert solvents (e.g., Toluene, Dichlorobenzene)[5][6] | Reactive Solvents (e.g., DMF): Formation of Vilsmeier-type by-products.Poor Solubility: Incomplete reaction. | Solvent interaction with reagents and intermediates. |
| Reaction Time | Monitored (typically 2-8 hours) | Too Long: Increased side products and potential product degradation.Too Short: Incomplete conversion. | Time-dependent formation of thermodynamically stable (but undesired) by-products. |
Experimental Protocol: Synthesis via Reduction
This protocol is a representative example for the synthesis of this compound from 2-chloropyridine-5-carboxylic acid.
Step 1: Formation of the Methyl Ester
-
Suspend 2-chloropyridine-5-carboxylic acid (1.0 eq) in methanol (10 volumes).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise, keeping the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.
Step 2: Reduction to the Alcohol
-
Dissolve the crude methyl 2-chloropyridine-5-carboxylate from Step 1 in anhydrous tetrahydrofuran (THF) (10 volumes) under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Note: Stronger reducing agents like LiAlH₄ may also be used but can be less selective.
-
Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-5 hours.
-
Monitor the reaction by TLC.
-
Once complete, carefully quench the reaction by slowly adding water at 0°C, followed by 1M HCl to neutralize.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent[1].
-
Alternatively, recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product with a purity of >98%[9][10].
Visual Workflows
Synthesis Pathway Diagram```dot
Caption: Decision tree for troubleshooting low product purity.
References
- 1. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 4. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 5. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 6. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 7. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 8. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 2-Chloro-5-hydroxymethylpyridine: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and the development of pharmaceuticals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of safety, efficacy, and intellectual property. Misidentification of a structure can lead to failed experiments, invalid biological data, and significant delays in development timelines. This guide provides an in-depth comparison of the available analytical techniques for the structural validation of 2-Chloro-5-hydroxymethylpyridine, a key intermediate in the synthesis of neonicotinoid insecticides. We will explore the definitive nature of Single-Crystal X-ray Crystallography and compare its utility and data output with orthogonal, routinely used spectroscopic and spectrometric methods.
The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the precise atomic arrangement of a molecule in the solid state.[1] It provides a direct, three-dimensional picture of the electron density within a crystal, from which atomic coordinates, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[1][2] Unlike spectroscopic methods, which provide inferred structural information based on the chemical environment of atoms, X-ray crystallography offers direct evidence, making it the ultimate arbiter in cases of structural ambiguity.[3][4]
Experimental Workflow: From Powder to Picture
Obtaining a high-quality crystal structure is a multi-step process that demands patience and meticulous technique.[1][5] The journey begins with growing a suitable single crystal, which is often the most challenging step.[1]
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Protocol: Obtaining the Crystal Structure of this compound
1. Crystal Growth (The Art of Crystallization): The primary prerequisite is a highly pure sample of this compound. The goal is to achieve a state of supersaturation in a controlled manner, allowing molecules to slowly assemble into an ordered crystal lattice.[6]
-
Purity: Ensure the compound is >98% pure, as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[7] For this compound, a polar protic solvent like ethanol or a moderately polar solvent like ethyl acetate could be a good starting point.
-
Methodology - Slow Evaporation:
-
Dissolve ~20-50 mg of the compound in a minimal amount of the chosen solvent (e.g., ethanol) in a small, clean vial.[8]
-
Cover the vial with parafilm and puncture it with a few small holes using a needle.[8]
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[6][8]
-
-
Alternative Methodology - Vapor Diffusion:
-
Dissolve the compound in a small amount of a moderately non-volatile solvent (e.g., chloroform).[9]
-
Place this inner vial inside a larger, sealed vial containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).[9]
-
The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.[9]
-
2. Data Collection and Structure Refinement: Once a suitable crystal (ideally 0.1-0.3 mm in size, transparent, and without visible fractures) is obtained, it is mounted on a goniometer head and placed into the X-ray beam of a diffractometer.[1][10] The crystal is cooled (typically to ~100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern. The instrument rotates the crystal while irradiating it with monochromatic X-rays, and a detector records the positions and intensities of the thousands of diffracted reflections.[2] This raw data is then processed, and the structure is solved using computational methods to generate an initial electron density map. This map is interpreted to build a molecular model, which is then refined against the experimental data to yield the final, highly precise crystal structure.
Expected Data Output
While a published crystal structure for this compound specifically was not found, a closely related compound, 2-Chloro-5-(chloromethyl)pyridine, has been characterized.[11][12] Based on this, we can anticipate the type of precise geometric data a successful X-ray experiment would yield.
| Parameter | Expected Data from X-ray Crystallography | Significance |
| Molecular Formula | C₆H₆ClNO | Confirms elemental composition. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Precise measurements of the repeating crystal lattice unit. |
| Bond Lengths | e.g., C-Cl, C-N, C-C, C-O | Provides exact distances between atomic nuclei (in Ångstroms). |
| Bond Angles | e.g., C-C-C, C-N-C | Defines the angles between adjacent chemical bonds. |
| Torsion Angles | e.g., Cl-C-C-C | Describes the conformation and planarity of the molecule. |
| Intermolecular Interactions | Hydrogen bonds, π-stacking | Reveals how molecules pack together in the solid state. |
Orthogonal Validation: A Multi-Technique Spectroscopic Approach
While X-ray crystallography is definitive, it is not always feasible or necessary for routine validation. Spectroscopic and spectrometric methods provide complementary, inferred data that, when combined, build a highly confident structural assignment.
Caption: Direct vs. Inferred Structural Evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful spectroscopic technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Predicted NMR Data for this compound:
-
¹H NMR:
-
A singlet for the two protons of the hydroxymethyl group (-CH₂OH).
-
A singlet or broad singlet for the hydroxyl proton (-OH).
-
Three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. Their splitting patterns (doublets, doublet of doublets) would confirm their relative positions.
-
-
¹³C NMR:
-
Five signals in the aromatic region for the five distinct pyridine ring carbons.
-
One signal in the aliphatic region for the hydroxymethyl carbon (-CH₂OH).
-
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation patterns, clues about its structure. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.
Expected MS Data for this compound:
-
Molecular Formula: C₆H₆ClNO
-
Molecular Weight: 143.57 g/mol [13]
-
Molecular Ion Peak (M⁺): An HRMS experiment should show an ion cluster corresponding to the exact mass, with a characteristic ~3:1 isotopic pattern for the single chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expected IR Data for this compound:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the alcohol group.
-
C-H Aromatic Stretch: Absorptions typically above 3000 cm⁻¹.[14]
-
C-H Aliphatic Stretch: Absorptions typically below 3000 cm⁻¹.[14]
-
C=N and C=C Aromatic Ring Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region.[14]
-
C-O Stretch: A strong absorption in the 1050-1250 cm⁻¹ region.
-
C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.
Comparative Analysis: Choosing the Right Tool
The choice of analytical method depends on the specific question being asked, the amount and nature of the sample, and the required level of certainty.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | Absolute 3D structure, bond lengths/angles, packing | Atomic connectivity, chemical environment | Molecular weight, elemental formula | Functional groups present |
| Sample State | Single Crystal | Solution | Solid, Liquid, or Gas | Solid or Liquid |
| Sample Amount | Micrograms (µg) to Milligrams (mg) | Milligrams (mg) | Nanograms (ng) to Micrograms (µg) | Micrograms (µg) to Milligrams (mg) |
| Destructive? | No | No | Yes | No |
| Ambiguity | Very Low (Definitive) | Low to Medium | Medium (Isomers possible) | High (Isomers possible) |
| Primary Use Case | Absolute proof of structure, stereochemistry | Primary structure elucidation, routine QC | Molecular weight confirmation, formula determination | Functional group identification, reaction monitoring |
Conclusion
For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the gold standard. It provides a direct and unambiguous three-dimensional map of the molecule, leaving no room for doubt. However, its requirement for a high-quality single crystal can be a significant bottleneck.
In practice, a synergistic approach is most effective. The combination of NMR spectroscopy to define the carbon-hydrogen framework and connectivity, high-resolution mass spectrometry to confirm the elemental composition, and IR spectroscopy to verify the presence of key functional groups provides an exceptionally high degree of confidence in the assigned structure for routine applications. When absolute certainty is required, for patent applications, or to resolve complex stereochemical questions, the effort to obtain a crystal structure is an indispensable investment in scientific integrity.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-氯-5-羟甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
Benchmarking synthesis routes for 2-Chloro-5-hydroxymethylpyridine
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-hydroxymethylpyridine: A Comparative Benchmarking Study
Introduction
This compound is a pivotal building block in the synthesis of a wide array of high-value chemical products, most notably the neonicotinoid class of insecticides, such as Imidacloprid. Its structural features—a reactive chlorine atom at the 2-position and a versatile hydroxymethyl group at the 5-position—make it an essential intermediate for constructing complex molecular architectures in the pharmaceutical and agrochemical industries. The efficiency, scalability, and economic viability of its synthesis are therefore critical considerations for commercial production.
This guide provides a comparative analysis of the two predominant synthetic strategies for producing this compound. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a head-to-head comparison of these routes based on key performance metrics such as yield, safety, and operational complexity. This analysis is designed to equip researchers, process chemists, and drug development professionals with the critical insights needed to select the optimal synthesis pathway for their specific application.
Benchmarked Synthesis Routes
The synthesis of this compound is primarily achieved through two distinct chemical pathways:
-
Route A: The Carboxylic Acid Reduction Pathway. This strategy commences with a pyridine ring already functionalized at the 5-position with a carboxyl group, namely 2-chloronicotinic acid (or 6-chloronicotinic acid). The core transformation involves the selective reduction of the carboxylic acid to a primary alcohol.
-
Route B: The Methyl Group Functionalization Pathway. This approach begins with 2-chloro-5-methylpyridine, where the methyl group is progressively oxidized or halogenated and then converted to the target hydroxymethyl group.
We will now explore each route in detail.
Route A: The Carboxylic Acid Reduction Pathway
This is arguably the more convergent and widely adopted strategy for laboratory and industrial-scale synthesis. The direct reduction of a carboxylic acid is challenging with milder reducing agents; therefore, the process universally involves an initial "activation" of the carboxyl group to a more reactive intermediate, such as an acid chloride or an activated ester, followed by reduction.
Mechanistic Rationale & Strategy
The core principle of this route is the transformation of a stable carboxylic acid into a highly electrophilic carbonyl species that is readily attacked by a mild hydride-donating reagent.
-
Activation Step: 2-chloronicotinic acid is treated with a chlorinating agent (e.g., thionyl chloride, SOCl₂) or an activating agent (e.g., cyanuric chloride) to form a highly reactive acyl chloride or activated ester. This step dramatically increases the electrophilicity of the carbonyl carbon.
-
Reduction Step: The activated intermediate is then reduced. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and has the significant operational advantage of being compatible with protic solvents like water or ethanol, whereas LiAlH₄ reacts violently with water[1]. The use of NaBH₄ in an aqueous system is both a cost-effective and a safety-conscious choice[2][3].
The overall workflow for this pathway is illustrated below.
References
A Senior Application Scientist's Guide to Catalytic Functionalization of 2-Chloro-5-hydroxymethylpyridine
Introduction: The Strategic Importance of the Functionalized Pyridine Scaffold
In the landscape of modern drug discovery and materials science, the pyridine ring is a privileged scaffold, appearing in numerous blockbuster pharmaceuticals and advanced materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of molecular design. 2-Chloro-5-hydroxymethylpyridine, in particular, serves as a versatile and economically attractive building block. It possesses two distinct, orthogonally reactive sites: a chloro-substituent at the 2-position, ripe for transition-metal-catalyzed cross-coupling, and a primary alcohol at the 5-position, available for subsequent derivatization.
The challenge, however, lies in the selective and efficient functionalization of the C2-position. The lone pair of electrons on the pyridine nitrogen can act as a ligand, potentially coordinating to and inhibiting the metallic catalyst, making 2-chloropyridines notoriously challenging substrates compared to their aryl halide counterparts.[1] This guide provides a comparative analysis of contemporary catalytic systems for the most crucial C-C and C-N bond-forming reactions at the C2-position of this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide robust, field-tested protocols to empower researchers in their synthetic endeavors.
Part 1: Catalytic Carbon-Carbon Bond Formation
The creation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds is fundamental to building molecular complexity. Here, we compare the workhorse reactions of Suzuki-Miyaura and Sonogashira coupling, alongside a powerful nickel-catalyzed alternative for alkylation.
Suzuki-Miyaura Coupling: A Comparative Study of Palladium Systems
The Suzuki-Miyaura reaction is the preeminent method for forging biaryl linkages.[1] The choice of palladium catalyst is paramount for successfully coupling 2-chloropyridines.[1]
Causality of Catalyst Choice: Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective but often require higher catalyst loadings (3-5 mol%), elevated temperatures, and longer reaction times, leading to yields in the 60-75% range for challenging substrates.[1] The limitations arise from the relative instability of the catalyst and the slower rates of oxidative addition and reductive elimination.
To overcome these hurdles, second and third-generation palladium precatalysts, developed by pioneers like Stephen Buchwald, have revolutionized the field. These systems feature bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that promote the formation of a monoligated, 14-electron Pd(0) species. This highly reactive intermediate accelerates the rate-limiting oxidative addition step and facilitates the final reductive elimination, leading to dramatically improved yields (>90%), lower catalyst loadings (1-2 mol%), and milder reaction conditions.[1][2] N-Heterocyclic Carbene (NHC) ligands, found in catalysts like PEPPSI™-IPr, offer an alternative stable and highly active system, particularly effective in less polar solvents.[1]
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Typical Base | Typical Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH or THF | 60-80 | 4-12 | >85 | 1-3 |
Note: Data is compiled from typical results for similar 2-chloropyridine substrates and serves as a representative comparison.[1][3] Actual yields may vary based on the specific boronic acid partner and reaction conditions.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling using XPhos Pd G3
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.01-0.02 eq).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the appropriate volume of degassed solvent (e.g., THF or 1,4-dioxane) via syringe.
-
Heat the reaction mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with activated catalysts are often complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized pyridine.[4]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
[5]***
Nickel-Catalyzed Cross-Electrophile Coupling: An Alternative for Alkylation
While Suzuki and Sonogashira couplings are excellent for introducing aryl and alkynyl groups, functionalization with alkyl groups often requires different strategies. Traditional methods using alkyl organometallic reagents (e.g., Grignard, organozinc) can suffer from poor functional group tolerance and challenges in reagent preparation.
[6][7]Nickel-catalyzed cross-electrophile coupling has emerged as a powerful alternative, directly coupling two different electrophiles—in this case, this compound and an alkyl bromide—in the presence of a reducing agent (e.g., Zinc or Manganese powder). T[6][7][8][9]his approach avoids the need to pre-form sensitive organometallic reagents, significantly broadening the functional group compatibility.
-
Catalyst: Nickel complexes, often with rigid bidentate ligands like bathophenanthroline, are highly effective. *[6][7][8] Reductant: A stoichiometric amount of a reducing metal (e.g., Mn, Zn) is required to drive the catalytic cycle.
-
Advantages: Enables the synthesis of functionalized 2-alkylpyridines that are not easily accessible via other methods.
Protocol: Nickel-Catalyzed Alkylation
-
In a glovebox, add NiBr₂·glyme (0.05 eq), the bathophenanthroline ligand (0.05 eq), and zinc powder (3.0 eq) to a vial.
-
Add anhydrous DMF, followed by this compound (1.0 eq) and the alkyl bromide (1.5 eq).
-
Seal the vial and stir at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.
-
Upon completion, quench the reaction with aqueous HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Part 2: Catalytic Carbon-Nitrogen Bond Formation
Buchwald-Hartwig Amination: The Premier C-N Coupling Method
The Buchwald-Hartwig amination is the gold standard for constructing aryl-amine bonds. T[10][11]his palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a base. S[10]imilar to the Suzuki reaction, the choice of ligand is critical for achieving high efficiency, especially with less reactive aryl chlorides.
Evolution of Ligand Design: The development of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) was a watershed moment for this reaction. These ligands stabilize the palladium catalyst, promote rapid oxidative addition, and facilitate the crucial C-N bond-forming reductive elimination step. F[10][12]or 2-chloropyridine substrates, these advanced catalyst systems are often essential to overcome catalyst inhibition and achieve high yields.
Comparative Performance of Catalysts for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Typical Base | Solvent | Temp (°C) | Typical Scope |
| First Gen | DPPF | NaOt-Bu | Toluene | 80-110 | Aryl Bromides/Iodides, Sec-amines |
| Second Gen | BINAP | NaOt-Bu | Toluene | 80-110 | Extends to Primary Amines |
| Bulky Monophosphine | XPhos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | RT - 100 | Aryl Chlorides, Broad Amine Scope |
| NHC-Based | IPr | KOH, Cs₂CO₃ | DME, Dioxane | 80-110 | Aryl Chlorides, Robust System |
Note: Table illustrates the general evolution and applicability of different catalyst generations. [10][13]
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
[14]***
Protocol: Buchwald-Hartwig Amination of this compound
-
Add this compound (1.0 eq), the desired amine (1.2 eq), and a strong base such as sodium tert-butoxide (NaOt-Bu, 1.4 eq) to an oven-dried Schlenk tube.
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq).
-
Seal the tube, evacuate, and backfill with argon (3x).
-
Add degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material by flash chromatography.
Conclusion and Strategic Recommendations
The functionalization of this compound is a critical transformation for which a variety of powerful catalytic tools are available. The choice of catalyst is not arbitrary but is dictated by the specific bond being formed and the nature of the coupling partner.
-
For C(sp²)-C(sp²) arylations (Suzuki-Miyaura): Modern Buchwald-type palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) are the superior choice. They offer high yields, broad substrate scope, low catalyst loadings, and mild conditions, making them ideal for complex molecule synthesis.
-
For C(sp²)-C(sp) alkynylations (Sonogashira): The classic Pd/CuI system remains a reliable and cost-effective option. However, for sensitive substrates or when copper contamination is a concern, copper-free protocols using advanced phosphine ligands should be considered.
-
For C(sp²)-C(sp³) alkylations: Nickel-catalyzed cross-electrophile coupling represents a paradigm shift, avoiding the use of sensitive organometallic reagents and displaying excellent functional group tolerance. It is the recommended strategy for introducing alkyl chains.
-
For C(sp²)-N aminations (Buchwald-Hartwig): Catalyst systems employing bulky, electron-rich monophosphine ligands are essential for efficiently coupling amines with the challenging 2-chloropyridine core.
By understanding the mechanistic underpinnings and comparative performance of these catalytic systems, researchers can strategically select the optimal conditions to efficiently and reliably synthesize novel functionalized pyridine derivatives for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Palladium catalysed aryl amination reactions in supercritical carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts | Semantic Scholar [semanticscholar.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Efficacy of 2-Chloro-5-hydroxymethylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Among these, derivatives of 2-Chloro-5-hydroxymethylpyridine are emerging as a promising class of compounds with a diverse range of potential therapeutic and practical applications. This guide provides a comprehensive comparison of the biological efficacy of these derivatives against established compounds in several key areas: anticancer, antimicrobial, antifungal, and insecticidal activities. By synthesizing available data and outlining robust experimental protocols, this document serves as a technical resource for researchers seeking to explore the potential of this versatile chemical scaffold.
The Scientific Rationale: Why this compound?
The this compound core possesses a unique combination of structural features that make it an attractive starting point for library synthesis in drug discovery. The chlorine atom at the 2-position and the hydroxymethyl group at the 5-position offer reactive handles for a variety of chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of biological activity, selectivity, and pharmacokinetic properties. The pyridine ring itself, a bioisostere for a phenyl group, can engage in crucial hydrogen bonding and π-stacking interactions with biological targets.
Comparative Efficacy Analysis
Due to the novelty of this specific class of derivatives, direct head-to-head comparative studies with established drugs are not yet widely published. However, by examining the biological activities of structurally related pyridine derivatives, we can extrapolate the potential efficacy of this compound derivatives and benchmark them against current standards.
Anticancer Activity
The search for novel cytotoxic agents with improved efficacy and reduced side effects is a perpetual goal in oncology. Pyridine derivatives have shown significant promise in this area.
Comparative Data:
The following table presents hypothetical yet plausible IC50 values for a series of hypothetical this compound derivatives (designated as CHMPD-1 to CHMPD-3 ) against various cancer cell lines, compared with the well-established chemotherapeutic agent, Doxorubicin.[1][2] These values are illustrative and based on the activities observed for other substituted pyridine and chloropyridine compounds.[3][4][5]
| Compound | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| CHMPD-1 | 15.8 | 22.5 | 31.2 |
| CHMPD-2 | 8.2 | 12.1 | 18.7 |
| CHMPD-3 | 2.5 | 5.6 | 7.9 |
| Doxorubicin | 0.8 | 1.1 | 1.5 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[6][7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., CHMPD derivatives and Doxorubicin) in culture medium and add them to the wells. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Workflow for Cytotoxicity Screening:
Caption: Workflow for determining the cytotoxic activity of test compounds using the MTT assay.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Pyridine derivatives have been explored for their antibacterial properties.[8][9][10]
Comparative Data:
The following table provides a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values of hypothetical this compound derivatives against common bacterial strains, benchmarked against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.[11][12]
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| CHMPD-4 | 32 | 64 |
| CHMPD-5 | 8 | 16 |
| CHMPD-6 | 2 | 4 |
| Ciprofloxacin | 0.5 | 0.015 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[13][14][15][16][17]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
General Workflow for MIC Determination:
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Antifungal Activity
Fungal infections, particularly in immunocompromised individuals, are a growing health concern. The development of new antifungal agents is crucial to combat resistance to existing drugs like fluconazole.[18][19][20][21][22]
Comparative Data:
The following table shows a hypothetical comparison of the MIC values of potential this compound derivatives against pathogenic fungi, with Fluconazole as the reference compound.
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| CHMPD-7 | 64 | >128 |
| CHMPD-8 | 16 | 32 |
| CHMPD-9 | 4 | 8 |
| Fluconazole | 0.25 - 4 | >64 |
Experimental Protocol: Antifungal Susceptibility Testing (EUCAST Method)
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides standardized methods for antifungal susceptibility testing.[23][24][25][26][27]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized fungal spore or yeast suspension.
-
Microdilution Plate Setup: Prepare serial dilutions of the antifungal agents in 96-well microtiter plates with RPMI-1640 medium.
-
Inoculation: Inoculate the wells with the fungal suspension.
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
Endpoint Reading: Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of growth compared to the control.
Insecticidal Activity
Pyridine-based compounds, particularly neonicotinoids, are widely used as insecticides in agriculture. This compound derivatives could offer new options for pest management.[28][29]
Comparative Data:
This table presents a hypothetical comparison of the LC50 (lethal concentration for 50% of the population) values of imagined this compound derivatives against a common agricultural pest, the aphid (Aphis gossypii), compared to the widely used insecticide, Imidacloprid.
| Compound | Aphis gossypii LC50 (ppm) |
| CHMPD-10 | 5.2 |
| CHMPD-11 | 1.8 |
| CHMPD-12 | 0.5 |
| Imidacloprid | 0.3 |
Experimental Protocol: Aphid Bioassay (Leaf-Dip Method)
The leaf-dip bioassay is a common method for evaluating the toxicity of insecticides to aphids.[30][31][32][33][34]
Step-by-Step Methodology:
-
Insecticide Preparation: Prepare serial dilutions of the test compounds in water with a surfactant.
-
Leaf Dipping: Dip leaves of a suitable host plant into the insecticide solutions for a set period (e.g., 10-30 seconds).
-
Drying: Allow the leaves to air dry.
-
Infestation: Place the treated leaves in a petri dish with a small number of aphids.
-
Mortality Assessment: After 24-72 hours, count the number of dead and live aphids to calculate the percentage of mortality.
-
LC50 Calculation: Use probit analysis to determine the LC50 value.
Future Directions and Conclusion
The exploration of this compound derivatives represents a fertile ground for the discovery of novel bioactive compounds. The illustrative data presented in this guide, based on the known activities of related pyridine scaffolds, suggests that this class of molecules holds significant potential across diverse biological applications. The synthetic tractability of the this compound core allows for the creation of large, diverse chemical libraries, which, when coupled with the robust high-throughput screening methods outlined here, can accelerate the identification of lead compounds.
Further research should focus on synthesizing and screening a broad range of these derivatives to establish concrete structure-activity relationships. In-depth mechanistic studies will also be crucial to understand how these compounds exert their biological effects and to identify their molecular targets. As our understanding of the biological potential of this compound derivatives grows, so too will their promise in addressing pressing challenges in medicine and agriculture.
References
- 1. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Ciprofloxacin derivatives and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative in vitro activity of ciprofloxacin and other unrelated antimicrobials against bacterial respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
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- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
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- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Novel fluconazole derivatives with promising antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. EUCAST: Fungi (AFST) [eucast.org]
- 24. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 25. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 26. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. irac-online.org [irac-online.org]
- 31. entomoljournal.com [entomoljournal.com]
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- 33. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
A Comparative Review of Functionalized Chloropyridines in Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[3][4] Among the various substituted pyridines, chloropyridines stand out as exceptionally versatile intermediates. The chlorine atom, traditionally viewed as a simple substituent, is more accurately described as a "functionalization handle"—a reactive site that provides a gateway to immense molecular diversity through a range of well-established and robust chemical transformations.
This guide offers a comparative analysis of the primary strategies for functionalizing chloropyridines, providing researchers, scientists, and drug development professionals with the insights needed to make strategic decisions in their synthetic campaigns. We will explore the causality behind experimental choices, compare the performance of key methodologies with supporting data, and provide detailed protocols for practical application.
The Strategic Importance of the Chlorine Handle
The utility of a chloropyridine in a synthetic route is dictated by the position of the chlorine atom. The electron-withdrawing nature of the ring nitrogen deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[5] This positional reactivity is a critical first consideration in synthetic design.
-
2- and 4-Chloropyridines: These isomers are highly activated towards nucleophilic displacement and are also excellent substrates for transition-metal-catalyzed cross-coupling reactions. The chlorine at these positions can effectively stabilize the negative charge in the Meisenheimer intermediate during an SNAr reaction.[5]
-
3-Chloropyridines: The chlorine at the 3-position is significantly less reactive in SNAr reactions due to the lack of resonance stabilization.[5] However, it remains a viable handle for cross-coupling and other functionalization methods.[6]
This inherent difference in reactivity forms the basis for selecting the appropriate functionalization strategy.
Part 1: Nucleophilic Aromatic Substitution (SNAr) — The Direct Displacement Approach
Nucleophilic aromatic substitution is often the most direct and atom-economical method for functionalizing activated chloropyridines. The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized Meisenheimer intermediate.[7][8]
Mechanism & Causality: The reaction's facility is directly linked to the stability of the Meisenheimer complex. For 2- and 4-chloropyridines, the negative charge of the intermediate can be delocalized onto the electronegative ring nitrogen, a stabilizing effect not available to the 3-chloro isomer. This is why SNAr reactions on 2- and 4-chloropyridines proceed under much milder conditions than on their 3-chloro counterparts. While chloropyridines are common, fluoropyridines can react significantly faster, with 2-fluoropyridine reacting with sodium ethoxide 320 times faster than 2-chloropyridine, allowing for milder reaction conditions.[9][10]
Scope & Applications: SNAr is highly effective for introducing oxygen, nitrogen, and sulfur nucleophiles. This method is a cornerstone in the synthesis of numerous pharmaceuticals.
Drug Synthesis Example: Nevirapine The synthesis of the non-nucleoside reverse transcriptase inhibitor Nevirapine showcases a critical SNAr step. In a key transformation, a chloropyridine intermediate, 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide, is reacted with cyclopropylamine.[11][12] The chlorine at the 2-position of the nicotinoyl moiety is readily displaced by the amine nucleophile, paving the way for a subsequent cyclization to form the final tricyclic drug substance.[11][13]
Part 2: Transition-Metal Catalyzed Cross-Coupling — The Power of Palladium
For C-C and C-N bond formations that are inaccessible via SNAr, transition-metal-catalyzed cross-coupling reactions are the undisputed tools of choice.[14] While chloropyridines are more economical, they are generally less reactive than their bromo- or iodo- counterparts, making the choice of catalyst, ligand, and conditions paramount for success.[15]
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is the most widely used C-C bond-forming reaction in the pharmaceutical industry, prized for its high functional group tolerance and the stability of its organoboron reagents.[16][17]
Mechanism & Causality: The reaction proceeds through a catalytic cycle involving oxidative addition of the chloropyridine to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. The oxidative addition of the C-Cl bond is typically the rate-limiting step.[18] This challenge is overcome by using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) which stabilize the palladium center and facilitate this difficult step.[19][20]
Drug Synthesis Example: Etoricoxib The synthesis of the selective COX-2 inhibitor Etoricoxib provides an excellent example of the strategic use of Suzuki coupling. In one reported synthesis, a 2,5-dichloro-3-arylpyridine intermediate is coupled with a 6-methyl-3-pyridyltin or a corresponding boronate ester.[21] This key Suzuki-type reaction constructs the essential bipyridyl core of the final drug molecule, demonstrating the power of this method to link complex heterocyclic fragments.[21][22]
B. Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, largely replacing harsher classical methods.[23] It enables the coupling of an exceptionally broad range of amines with aryl halides, including chloropyridines.
Mechanism & Causality: Similar to the Suzuki coupling, the key challenge is the initial oxidative addition of the C-Cl bond to the palladium catalyst.[18] The success of this reaction relies heavily on the choice of ligand and a strong, non-nucleophilic base, most commonly sodium tert-butoxide (NaOtBu).[18] The base is crucial for deprotonating the amine, forming the active amide nucleophile that participates in the catalytic cycle. Highly active catalyst systems and elevated temperatures (80-110 °C) are often necessary to achieve good conversion with chloropyridines.[18]
Strategic Application: This reaction is invaluable for synthesizing N-arylpyridines, a common motif in kinase inhibitors and other targeted therapies. For dichloropyridines, such as 2,4-dichloropyridine, regioselective amination can often be achieved. The C-2 position is generally more activated, allowing for selective functionalization at that site under milder conditions, followed by a second amination at the C-4 position at a higher temperature if desired.[18][24]
Comparative Summary of Functionalization Strategies
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-O, C-N, C-S | C-C | C-N |
| Key Reagents | Nucleophile (e.g., ROH, R₂NH), Base | Organoboron (e.g., Ar-B(OH)₂), Pd Catalyst, Ligand, Base | Amine (R₂NH), Pd Catalyst, Ligand, Strong Base (e.g., NaOtBu) |
| Chloropyridine Reactivity | 2-Cl, 4-Cl >> 3-Cl | 2-Cl ≈ 4-Cl > 3-Cl | 2-Cl ≈ 4-Cl > 3-Cl |
| Advantages | High atom economy, often no metal catalyst needed, simple procedure. | Excellent functional group tolerance, stable reagents, broad scope. | Extremely broad amine scope, direct C-N bond formation. |
| Limitations | Limited to activated positions (2, 4), not suitable for C-C bonds. | Requires synthesis of organoboron reagent, residual palladium concerns. | Requires strictly inert conditions, sensitive to air and moisture, strong base. |
| Typical Conditions | Polar solvent, often heated. | Pd(OAc)₂, PPh₃ or biarylphosphine ligand, Na₂CO₃/K₂CO₃, Dioxane/H₂O, 80-120 °C.[15] | Pd₂(dba)₃, biarylphosphine ligand (e.g., XPhos), NaOtBu, Toluene, 100-110 °C.[5] |
Experimental Protocols
The following protocols are provided as representative examples. Researchers must optimize conditions for their specific substrates.
Protocol 1: General Procedure for SNAr with an Amine
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Amine nucleophile (1.2-2.0 mmol, 1.2-2.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a round-bottom flask, add the 2-chloropyridine derivative, the amine nucleophile, and potassium carbonate.
-
Add the solvent (DMF or DMSO) and equip the flask with a reflux condenser.
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
Substituted chloropyridine (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.02 mmol, 4 mol%)
-
Sodium carbonate (Na₂CO₃) (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, 4 mL)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the chloropyridine, arylboronic acid, Pd(OAc)₂, PPh₃, and Na₂CO₃.[15]
-
Add the dioxane/water solvent mixture and seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate the mixture at 120-150 °C for 10-30 minutes.[15]
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Conclusion
Functionalized chloropyridines are indispensable building blocks in modern drug discovery. The chlorine atom serves as a versatile handle, enabling a wide range of synthetic transformations that are critical for constructing complex pharmaceutical agents. The choice between nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling is a primary strategic decision dictated by the desired bond construction and the position of the chlorine atom on the pyridine ring. SNAr offers a direct, atom-economical route for C-O, C-N, and C-S bond formation at activated positions, while powerful palladium-catalyzed methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions provide unparalleled scope for creating crucial C-C and C-N linkages. A thorough understanding of the mechanisms, scope, and limitations of these comparative methodologies empowers medicinal chemists to design more efficient and robust synthetic routes, accelerating the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]
- 12. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
- 13. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 14. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Palladium charcoal-catalyzed Suzuki-Miyaura coupling to obtain arylpyridines and arylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 22. EP2802564B1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
